molecular formula C36H43N5O10 B3324503 E7090 succinate CAS No. 1879965-80-6

E7090 succinate

Cat. No.: B3324503
CAS No.: 1879965-80-6
M. Wt: 705.8 g/mol
InChI Key: DLFIYSXIMACKCX-UHFFFAOYSA-N
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Description

E7090 succinate is a useful research compound. Its molecular formula is C36H43N5O10 and its molecular weight is 705.8 g/mol. The purity is usually 95%.
The exact mass of the compound Unii-yrz52NF9Y4 is 705.30099259 g/mol and the complexity rating of the compound is 973. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

butanedioic acid;5-[2-[[4-[1-(2-hydroxyethyl)piperidin-4-yl]benzoyl]amino]pyridin-4-yl]oxy-6-(2-methoxyethoxy)-N-methylindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N5O6.C4H6O4/c1-33-32(40)37-14-10-25-19-29(28(21-27(25)37)42-18-17-41-2)43-26-7-11-34-30(20-26)35-31(39)24-5-3-22(4-6-24)23-8-12-36(13-9-23)15-16-38;5-3(6)1-2-4(7)8/h3-7,10-11,14,19-21,23,38H,8-9,12-13,15-18H2,1-2H3,(H,33,40)(H,34,35,39);1-2H2,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFIYSXIMACKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1C=CC2=CC(=C(C=C21)OCCOC)OC3=CC(=NC=C3)NC(=O)C4=CC=C(C=C4)C5CCN(CC5)CCO.C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H43N5O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

705.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1879965-80-6
Record name Tasurgratinib succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1879965806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TASURGRATINIB SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRZ52NF9Y4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tasurgratinib: A Technical Overview of its Discovery and Clinical Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Tasurgratinib (formerly E7090) is a potent and selective, orally available inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3. Discovered and developed by Eisai Co., Ltd., it represents a significant advancement in the targeted therapy of cancers harboring FGFR gene alterations. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of tasurgratinib, with a focus on its mechanism of action, key experimental data, and the methodologies employed in its characterization.

Introduction: The Discovery of a Novel FGFR Inhibitor

Tasurgratinib was discovered by Eisai's Tsukuba Research Laboratories as part of a dedicated effort to identify novel kinase inhibitors for oncology.[1] It is a small molecule tyrosine kinase inhibitor that uniquely lacks the dimethoxyphenyl moiety common to many other FGFR inhibitors.[1] A key distinguishing feature of tasurgratinib is its "Type V" binding mode to the ATP-binding site of FGFRs.[1] This mode of interaction is characterized by rapid and potent binding, contributing to its high selectivity and antitumor effects.[1]

Mechanism of Action: Selective Inhibition of the FGFR Signaling Pathway

The fibroblast growth factor (FGF)/FGFR signaling pathway plays a critical role in cell proliferation, survival, migration, and angiogenesis.[1] Genetic aberrations in FGFR genes, such as fusions, rearrangements, and amplifications, can lead to constitutive activation of this pathway, driving tumorigenesis in various cancers.[1] Tasurgratinib exerts its therapeutic effect by selectively inhibiting the kinase activity of FGFR1, FGFR2, and FGFR3, thereby blocking downstream signaling and inhibiting the growth of FGFR-dependent tumors.[1]

Signaling Pathway Diagram

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (FGFR1, 2, 3) FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 STAT STAT FGFR->STAT PI3K PI3K PLCg->PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration STAT->Proliferation Angiogenesis Angiogenesis STAT->Angiogenesis Tasurgratinib Tasurgratinib Tasurgratinib->FGFR Inhibition

Caption: FGFR Signaling Pathway Inhibition by Tasurgratinib.

Preclinical Development

The preclinical evaluation of tasurgratinib involved a comprehensive assessment of its in vitro activity, binding kinetics, and in vivo efficacy in various cancer models.

In Vitro Kinase and Cell-Based Assays

Tasurgratinib demonstrated potent and selective inhibitory activity against FGFR1, 2, and 3.

Table 1: In Vitro Inhibitory Activity of Tasurgratinib

TargetAssay TypeIC50 (nM)
FGFR1Kinase Assay0.71
FGFR2Kinase Assay0.50
FGFR3Kinase Assay1.2
FGFR4Kinase Assay120
FGFR3 (K650E)Kinase Assay3.1
FGFR3 (K650M)Kinase Assay16
SNU-16 (FGFR phosphorylation)Cell-based1.2
SNU-16 (cell proliferation)Cell-based5.7

Data sourced from Probechem Biochemicals.[2]

Furthermore, tasurgratinib showed potent anti-proliferative activity in NIH/3T3 cells engineered to express various FGFR2 fusion proteins commonly found in cholangiocarcinoma (CCA).

Table 2: Anti-proliferative Activity of Tasurgratinib in FGFR2-Fusion Expressing Cells

Cell Line (FGFR2 Fusion)IC50 (nM)
NIH/3T3 (FGFR2-AHCYL1)0.78
NIH/3T3 (FGFR2-BICC1 type1)2.4
NIH/3T3 (FGFR2-BICC1 type2)16
NIH/3T3 (FGFR2-TXLNA)2.3
NIH/3T3 (FGFR2-KCTD1)2.1

Data sourced from Anticancer Research.[3]

NIH/3T3 cells expressing different FGFR2-fusion genes were suspended in a 0.33% agar-medium solution and plated over a 0.66% agar-medium base layer in 384-well plates.[4] Tasurgratinib was added at various concentrations, and the plates were incubated for 14 days at 37°C in a 5% CO2 atmosphere.[4] Colony formation was then assessed to determine the IC50 values.[4]

Binding Kinetics

Cell-free and cell-based assays confirmed the unique Type V binding kinetics of tasurgratinib to FGFR2, characterized by a fast association rate (kon) and a slow dissociation rate (koff).

Table 3: Binding Kinetics of Tasurgratinib to FGFR2

ParameterValue
kon (s-1 M-1)5.14 x 104
koff (s-1)4.99 x 10-4
Kd (nmol/L)9.71

Data sourced from Anticancer Research.[3]

The binding affinities and kinetic rate constants of the interaction between tasurgratinib and FGFR2 were determined using a reporter probe displacement assay.[4] FGFR2 was pre-incubated with a reporter probe, and the displacement of the probe by tasurgratinib was monitored over time to calculate the association and dissociation rate constants.[4]

In Vivo Antitumor Activity

Tasurgratinib demonstrated significant antitumor activity in various xenograft models, including those for gastric cancer, cholangiocarcinoma, and breast cancer.

In a mouse xenograft model using the SNU-16 human gastric cancer cell line, which overexpresses FGFR2, tasurgratinib administration led to the inhibition of FGFR signaling and antitumor activity.[2]

SNU-16 cells are subcutaneously injected into the hind leg of immunocompromised mice (e.g., athymic BALB/c or NOD/SCID).[1] Once tumors reach a specified volume (e.g., 100-140 mm³), the mice are randomized into treatment and control groups.[1] Tasurgratinib or vehicle is then administered, and tumor volume and body weight are monitored regularly.[1]

Tasurgratinib showed antitumor activity in a cholangiocarcinoma PDX model harboring an FGFR2-BICC1 gene fusion.[3]

In ER+/HER2- breast cancer PDX models, tasurgratinib, particularly in combination with endocrine therapies like fulvestrant, exhibited significant antitumor activity, suggesting its potential to overcome resistance to CDK4/6 inhibitors.[4]

PDX_Workflow PatientTumor Patient Tumor (Surgical Resection) Implantation Subcutaneous Implantation into Immunocompromised Mice PatientTumor->Implantation Engraftment Tumor Engraftment and Growth (P0) Implantation->Engraftment Passaging Serial Passaging (P1, P2, P3...) Engraftment->Passaging Expansion Cohort Expansion Passaging->Expansion Treatment Treatment with Tasurgratinib +/- Combination Agent Expansion->Treatment Analysis Tumor Volume Measurement and Data Analysis Treatment->Analysis

Caption: Patient-Derived Xenograft (PDX) Workflow.

Clinical Development

The clinical development of tasurgratinib has progressed through Phase 1, 2, and ongoing studies, primarily focusing on solid tumors with FGFR alterations.

Phase 1 First-in-Human Study (NCT02275910)

This study evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of tasurgratinib in patients with advanced solid tumors. The dose-escalation part of the study determined the recommended Phase 2 dose to be 140 mg once daily.[5][6]

Table 4: Summary of Phase 1 Study (NCT02275910)

ParameterDetails
Study Design Open-label, dose-escalation (Part 1) and cohort expansion (Part 2)
Patient Population Advanced solid tumors refractory to standard therapy
Dose Escalation 1 mg to 180 mg once daily
Recommended Phase 2 Dose 140 mg once daily
Key Findings Manageable safety profile. Dose-dependent increases in Cmax and AUC up to 180 mg. Pharmacodynamic markers indicated sufficient FGFR pathway inhibition at ≥100 mg.[5]

In Part 1, patients received escalating doses of tasurgratinib to determine the maximum tolerated dose.[7] In Part 2, cohorts of patients with specific FGFR alterations were treated at the recommended dose to further assess safety and preliminary efficacy.[6]

Phase 2 Study in Cholangiocarcinoma (NCT04238715)

This pivotal, single-arm, open-label Phase 2 study (Study 201) evaluated the efficacy and safety of tasurgratinib in patients with unresectable biliary tract cancer with FGFR2 gene fusion that had progressed after chemotherapy.[8][9][10] The positive results from this study led to the first approval of tasurgratinib in Japan.[10]

Table 5: Efficacy Results from Phase 2 Cholangiocarcinoma Study (NCT04238715)

EndpointResult
Objective Response Rate (ORR) 30.2% (95% CI: 19.2-43.0)
Disease Control Rate (DCR) 79.4% (95% CI: 67.3-88.5)
Median Duration of Response (DoR) 5.6 months (95% CI: 3.7-9.3)
Median Progression-Free Survival (PFS) 5.4 months (95% CI: 3.7-5.6)
Median Overall Survival (OS) 13.1 months (95% CI: 10.8-17.4)

Data as of March 15, 2023.[8][9]

Table 6: Common Treatment-Related Adverse Events (TRAEs) in Phase 2 CCA Study (≥25%)

Adverse EventIncidence (%)
Hyperphosphatemia81.0
Palmar-plantar erythrodysesthesia syndrome44.4
Diarrhea36.5
Aspartate aminotransferase increase31.7
Alanine aminotransferase increase28.6
Stomatitis25.4

Data from Eisai News Release.

Japanese and Chinese patients with surgically unresectable, advanced, or metastatic CCA with confirmed FGFR2 gene fusion (by FISH) who had received at least one prior gemcitabine-based chemotherapy regimen were enrolled.[8][9] Patients received oral tasurgratinib 140 mg daily in 28-day cycles.[8][9] The primary endpoint was ORR, assessed by an independent imaging review according to RECIST v1.1.[8][9]

Phase 1b Study in Breast Cancer (NCT04572295)

This ongoing Phase 1b study is evaluating tasurgratinib as a monotherapy and in combination with endocrine therapies (fulvestrant or exemestane) in patients with ER+, HER2- recurrent/metastatic breast cancer who have progressed after treatment with a CDK4/6 inhibitor.[11][12]

Table 7: Preliminary Efficacy in Phase 1b Breast Cancer Study (Tasurgratinib 105 mg + Fulvestrant)

EndpointResult
Objective Response Rate (ORR) 21.9% (95% CI: 9.3-40.0)
Disease Control Rate (DCR) 75.0% (95% CI: 56.6-88.5)
Median Progression-Free Survival (PFS) 5.4 months

Data as of August 21, 2023.[12]

Phase 2 Basket Trial (FORTUNE Study - NCT04962867)

This is an investigator-initiated, single-arm, multicenter Phase 2 basket trial evaluating the efficacy and safety of tasurgratinib in patients with advanced solid tumors harboring various FGFR gene alterations.[13]

Conclusion

Tasurgratinib is a novel, selective FGFR1-3 inhibitor with a unique binding mechanism that has demonstrated significant antitumor activity in preclinical models and promising efficacy and a manageable safety profile in clinical trials. Its approval in Japan for FGFR2 fusion-positive biliary tract cancer marks a significant milestone, and ongoing studies in breast cancer and other solid tumors continue to explore its full therapeutic potential. The comprehensive data gathered to date strongly support the continued development of tasurgratinib as a valuable targeted therapy for patients with FGFR-driven malignancies.

References

E7090 Succinate: A Technical Overview of a Pan-FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7090, also known as tasurgratinib, is a potent and selective oral inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3] Aberrant FGFR signaling is a key driver in various cancers, making it a critical target for therapeutic intervention. This document provides a comprehensive technical overview of E7090 succinate, including its chemical structure, physicochemical properties, mechanism of action, and key preclinical data. Detailed experimental protocols and signaling pathway diagrams are presented to support further research and development efforts.

Chemical Structure and Properties

This compound is chemically described as 5-({2-[({4-[1-(2-Hydroxyethyl)piperidin-4-yl]phenyl}carbonyl)amino]pyridin-4-yl}oxy)-6-(2-methoxyethoxy)-N-methyl-1H-indole-1-carboxamide butanedioate (2:3).[1][2][4] The compound is a type V tyrosine kinase inhibitor, a class characterized by a unique binding kinetic profile.[2][5]

Chemical Identifiers
IdentifierValue
IUPAC Name 5-((2-(4-(1-(2-hydroxyethyl)piperidin-4-yl)benzamido)pyridin-4-yl)oxy)-6-(2-methoxyethoxy)-N-methyl-1H-indole-1-carboxamide[6]
Synonyms E-7090, Tasurgratinib[6]
CAS Number 1622204-21-0[6][7]
Molecular Formula C32H37N5O6[6][8]
Molecular Weight 587.67 g/mol [6][8]
Canonical SMILES CNC(=O)n1ccc2cc(c(cc21)OCCOC)Oc3ccnc(c3)NC(=O)c4ccc(cc4)C5CCN(CC5)CCO[9]
InChIKey IBHOLSBDZMIPPT-UHFFFAOYSA-N[6][9]
Physicochemical Properties
PropertyValue
AlogP 4.47[8]
Polar Surface Area 127.18 Ų[8]
#Rotatable Bonds 10[8]
#H-Bond Acceptors 11[8]
#H-Bond Donors 3[8]
pKa (Basic) 8.79[8]

Mechanism of Action and Biological Activity

E7090 is a selective inhibitor of the tyrosine kinase activities of FGFR1, -2, and -3.[6] It functions by interfering with the binding of fibroblast growth factor (FGF) to its receptors, thereby inhibiting FGFR-mediated signaling.[10] This disruption leads to the inhibition of cell proliferation and induction of cell death in tumor cells that overexpress FGFR.[10]

Kinase Inhibitory Activity

E7090 demonstrates potent and selective inhibition of FGFR1, -2, and -3, with significantly less activity against FGFR4. This selectivity is crucial for minimizing off-target effects.

Target KinaseIC50 (nM)
FGFR1 0.71[3]
FGFR2 0.50[3]
FGFR3 1.2[3]
FGFR4 120[3]
Cellular Activity

In preclinical studies, this compound has been shown to inhibit the proliferation of various human cancer cell lines that harbor FGFR gene alterations. For instance, in the SNU-16 human gastric cancer cell line, which has FGFR2 amplification, this compound inhibited FGFR phosphorylation with an IC50 value of 1.2 nmol/L and cell proliferation with an IC50 value of 5.7 nmol/L.[2][5]

Pharmacokinetics

Kinetic analyses reveal that E7090 has a binding profile intermediate between type I and type II inhibitors, classifying it as a type V inhibitor.[5] It exhibits a more rapid association with FGFR1 than the type II inhibitor ponatinib and a slower dissociation, with a longer residence time (19 minutes), compared to the type I inhibitor AZD4547 (7 minutes).[5][6] This unique kinetic profile may contribute to its sustained inhibitory activity.

Experimental Protocols

Cell-Free Kinase Inhibition Assay

The inhibitory activity of E7090 against various kinases was assessed using a cell-free kinase assay.

  • Procedure: E7090 was synthesized at Eisai Co., Ltd. For in vitro studies, it was prepared as a 20 mmol/L stock solution in DMSO and then diluted in the appropriate assay media. The specific protocols for the kinase inhibition assays are detailed in patent publications WO 2014129477 and WO 2016027781.[2]

Cell Proliferation Assay

The effect of E7090 on the proliferation of cancer cell lines was determined.

  • Cell Line: SNU-16 human gastric cancer cells.

  • Procedure: Cells were incubated with varying concentrations of this compound for 72 hours. Cell growth was measured using the Cell Counting Kit-8. IC50 values were subsequently calculated from the dose-response curves.[11][12]

Western Blot Analysis for FGFR Phosphorylation

The inhibition of FGFR phosphorylation in cellular models was evaluated by Western blotting.

  • Cell Line: SNU-16 cells.

  • Procedure: Cells were treated with this compound for 4 hours. Whole-cell lysates were then prepared and subjected to Western blot analysis using antibodies specific for phospho-FGFR (p-FGFR; Y653/654) and total FGFR2. Band intensities were quantified to determine the IC50 value for phosphorylation inhibition.[11][12]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the FGFR signaling pathway targeted by E7090 and a typical experimental workflow for its evaluation.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR P1 Dimerization & Autophosphorylation FGFR->P1 FRS2 FRS2 P1->FRS2 PI3K PI3K P1->PI3K PLCg PLCγ P1->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Migration ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->CellResponse E7090 E7090 E7090->P1

Caption: FGFR Signaling Pathway Inhibition by E7090.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Cell-Free Kinase Assay (IC50 Determination) CellCulture Cancer Cell Line Culture (e.g., SNU-16) KinaseAssay->CellCulture ProlifAssay Cell Proliferation Assay (72h Incubation) CellCulture->ProlifAssay WesternBlot Western Blot for p-FGFR (4h Treatment) CellCulture->WesternBlot Xenograft Xenograft Model (e.g., SNU-16 in mice) ProlifAssay->Xenograft WesternBlot->Xenograft Dosing Oral Administration of E7090 Xenograft->Dosing TumorVolume Tumor Volume Measurement Dosing->TumorVolume PK_PD Pharmacokinetic/ Pharmacodynamic Analysis TumorVolume->PK_PD

References

E7090 Succinate: A Deep Dive into its Role as a Selective FGFR Signaling Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of E7090 succinate (Tasurgratinib), a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. E7090 has demonstrated significant antitumor activity in preclinical models and is under investigation in clinical trials for various solid tumors harboring FGFR alterations. This document details its mechanism of action, summarizes key quantitative data, provides outlines of experimental protocols, and visualizes the critical pathways and workflows.

Introduction to FGFR Signaling and its Role in Oncology

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a crucial regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and survival.[1] Genetic aberrations in the FGFR genes, such as amplifications, fusions, and mutations, can lead to dysregulation of this pathway, promoting oncogenesis and tumor progression.[1][2] Consequently, FGFRs have emerged as promising therapeutic targets in oncology.

This compound is an orally available, small-molecule tyrosine kinase inhibitor that selectively targets FGFR1, FGFR2, and FGFR3.[3][4] Its high potency and selectivity offer a promising therapeutic window for treating cancers driven by aberrant FGFR signaling.

Mechanism of Action of this compound

E7090 exerts its antitumor effects by directly inhibiting the kinase activity of FGFRs. Upon binding to the ATP-binding pocket of the FGFR kinase domain, E7090 blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling cascades. Key downstream pathways inhibited by E7090 include the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[4][5]

The interaction of E7090 with FGFR1 has been characterized as having unique kinetics, with a residence time of 19 minutes, distinguishing it from other selective FGFR inhibitors.[4][5]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2α FGFR->FRS2 pY E7090 This compound E7090->FGFR Inhibition GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation start Seed cells in 96-well plate incubate1 Incubate overnight start->incubate1 treat Treat with varying concentrations of E7090 incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_reagent Add viability reagent (e.g., CCK-8) incubate2->add_reagent incubate3 Incubate add_reagent->incubate3 read Measure absorbance incubate3->read analyze Calculate IC50 read->analyze start Inject cancer cells subcutaneously into mice tumor_growth Allow tumors to reach palpable size start->tumor_growth randomize Randomize mice into control and treatment groups tumor_growth->randomize treat Administer E7090 or vehicle orally, once daily randomize->treat measure Measure tumor volume and body weight regularly treat->measure for 14 days measure->treat end End of study: Tumor excision and analysis measure->end

References

Preclinical Profile of E7090 Succinate: A Selective FGFR Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

E7090 succinate, also known as tasurgratinib, is an orally available, potent, and selective small-molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2] Aberrant FGFR signaling, driven by gene amplifications, fusions, or mutations, is a key oncogenic driver in a variety of solid tumors.[3][4] E7090 is designed to target these specific genetic alterations, offering a promising therapeutic strategy for patients with FGFR-driven cancers.[5] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo antitumor activity, and the experimental methodologies used in its evaluation.

Mechanism of Action

E7090 selectively inhibits the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3.[1] The inhibition of these receptors blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.[4][6] E7090 exhibits a unique kinetic binding profile, classified as a Type V inhibitor, which is distinct from other known FGFR inhibitors.[4][7] This interaction leads to potent and sustained inhibition of FGFR signaling.

The primary signaling cascade affected by E7090 is the FGFR pathway. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, creating docking sites for downstream signaling molecules. This leads to the activation of key pathways such as the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival. E7090 blocks the initial autophosphorylation of FGFR, thereby inhibiting the entire downstream signaling cascade.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR1/2/3 FGF->FGFR Binds pFGFR p-FGFR FGFR->pFGFR Autophosphorylation E7090 This compound E7090->pFGFR Inhibits FRS2a FRS2a pFGFR->FRS2a Activates pFRS2a p-FRS2a FRS2a->pFRS2a RAS_MAPK_Pathway RAS/MAPK Pathway (ERK1/2) pFRS2a->RAS_MAPK_Pathway PI3K_AKT_Pathway PI3K/AKT Pathway pFRS2a->PI3K_AKT_Pathway Cell_Proliferation Cell Proliferation & Survival RAS_MAPK_Pathway->Cell_Proliferation PI3K_AKT_Pathway->Cell_Proliferation

Caption: E7090 Inhibition of the FGFR Signaling Pathway.

Quantitative Data Summary

The preclinical activity of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibitory Activity of E7090
Kinase TargetIC50 (nmol/L)
FGFR10.71[1][7]
FGFR20.50[1][7]
FGFR31.2[1][7]
FGFR4120[1][7]
FGFR3 (K650E mutant)3.1[7]
FGFR3 (K650M mutant)16[7]
Table 2: In Vitro Antiproliferative Activity of E7090 in Cancer Cell Lines
Cell LineCancer TypeFGFR AlterationIC50 (nmol/L)
SNU-16Gastric CancerFGFR2 Amplification5.7[7][8]
AN3-CAEndometrial CancerFGFR2 Mutation2.0
MHH-CALL-4B-cell LeukemiaFGFR1 Fusion3.0
RT-112Bladder CancerFGFR3 Fusion4.0
PANC-1Pancreatic CancerNone>10,000

A selection of cell lines is presented. E7090 was tested on a panel of 39 human cancer cell lines, with 12 of the 13 most sensitive lines harboring an FGFR abnormality.[7]

Table 3: In Vivo Antitumor Efficacy of this compound in a SNU-16 Xenograft Model
Treatment Group (once daily oral administration for 14 days)Tumor Growth Inhibition (%)
Vehicle-
This compound (6.25 mg/kg)Significant inhibition
This compound (12.5 mg/kg)Significant inhibition
This compound (25 mg/kg)Significant inhibition
This compound (50 mg/kg)Significant inhibition

Statistical significance (P < 0.001 to P < 0.0001) was observed compared to the vehicle-treated group.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Kinase Inhibition Assay

The inhibitory activity of E7090 against a panel of 93 kinases, including wild-type and mutated FGFR family members, was assessed. The assays were performed using a radiometric or mobility shift assay format. Briefly, purified recombinant kinase domains were incubated with the substrate (e.g., a peptide or protein) and ATP in the presence of varying concentrations of E7090. The kinase activity was determined by measuring the incorporation of phosphate into the substrate. IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay

The antiproliferative effects of E7090 were evaluated across a panel of human cancer cell lines. Cells were seeded in 96-well plates and treated with a range of E7090 concentrations for 72 hours.[9] Cell viability was assessed using a colorimetric assay, such as the Cell Counting Kit-8.[9] The IC50 values, representing the concentration of E7090 that inhibited cell growth by 50%, were determined from the resulting dose-response curves.[8]

Western Blot Analysis for FGFR Signaling

To confirm the mechanism of action at a cellular level, western blotting was used to assess the phosphorylation status of FGFR and its downstream signaling proteins. For example, SNU-16 cells were treated with various concentrations of this compound for 4 hours.[7][9] Whole-cell lysates were then prepared, and proteins were separated by SDS-PAGE and transferred to a membrane. The membranes were probed with primary antibodies specific for phospho-FGFR (p-FGFR; Y653/654), total FGFR2, and downstream signaling molecules like FRS2a, ERK1/2, and AKT.[7][8] Band intensities were quantified to determine the IC50 for the inhibition of FGFR phosphorylation.[7]

In Vivo Xenograft Studies

The in vivo antitumor activity of E7090 was evaluated in mouse xenograft models. For the SNU-16 model, nude mice were subcutaneously implanted with SNU-16 human gastric cancer cells.[7] Once tumors reached a palpable size, mice were randomized into treatment groups and orally administered this compound or vehicle once daily for 14 days.[7][9] Tumor volume and body weight were measured regularly.[7] At the end of the study, tumors could be excised for pharmacodynamic analysis (e.g., western blotting for p-FGFR).[9]

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay Cell_Proliferation Cell Proliferation Assay Kinase_Assay->Cell_Proliferation Identifies Lead Compound Western_Blot Western Blot (Signaling Pathway) Cell_Proliferation->Western_Blot Confirms Cellular Activity Xenograft_Model Xenograft Model (e.g., SNU-16) Western_Blot->Xenograft_Model Supports In Vivo Testing Efficacy_Study Antitumor Efficacy Study Xenograft_Model->Efficacy_Study Pharmacodynamics Pharmacodynamic Analysis Efficacy_Study->Pharmacodynamics

Caption: General Workflow of Preclinical Studies for E7090.

Conclusion

The preclinical data for this compound strongly support its development as a potent and selective inhibitor of FGFR1, -2, and -3 for the treatment of cancers with aberrant FGFR signaling. Its robust in vitro activity against FGFR-altered cell lines and significant in vivo tumor growth inhibition in xenograft models provide a solid foundation for its clinical investigation. The detailed experimental protocols outlined in this guide offer a framework for further research and a deeper understanding of the therapeutic potential of E7090 in oncology. Clinical trials have been initiated to evaluate the safety and efficacy of E7090 in patients with advanced solid tumors harboring FGFR alterations.[3][10][11]

References

Tasurgratinib Succinate's Binding Kinetics to FGFR1: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding kinetics of tasurgratinib succinate to Fibroblast Growth Factor Receptor 1 (FGFR1). Tasurgratinib is a potent and selective inhibitor of FGFR1, 2, and 3, and understanding its interaction with these receptors is crucial for its development as a targeted cancer therapy.[1][2][3][4][5] This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the associated signaling pathway.

Core Data Presentation: Binding Kinetics of Tasurgratinib to FGFR

Tasurgratinib is characterized by a unique Type V binding mode to FGFRs, which involves rapid association and slow dissociation from the target kinase.[6][7] This binding profile is believed to contribute to its potent and sustained inhibitory activity. While specific quantitative kinetic parameters for FGFR1 are not publicly available, studies have shown that its binding kinetics are similar to those for FGFR2.[8] The following table summarizes the binding kinetics of tasurgratinib with FGFR2, which can be considered a close surrogate for its interaction with FGFR1.

ParameterValueDescriptionReference
Association Rate (kon) 5.14 x 104 M-1s-1The rate at which tasurgratinib binds to the FGFR kinase domain.[8]
Dissociation Rate (koff) 4.99 x 10-4 s-1The rate at which the tasurgratinib-FGFR complex dissociates.[8]
Dissociation Constant (Kd) 9.71 nMA measure of the binding affinity of tasurgratinib to FGFR. A lower Kd value indicates a higher binding affinity.[8]

Experimental Protocols

The characterization of tasurgratinib's binding kinetics involves a combination of biophysical and structural biology techniques. The key experimental protocols are detailed below.

Kinetic Interaction Analysis

Objective: To determine the association and dissociation rate constants (kon and koff) and the dissociation constant (Kd) of tasurgratinib for FGFR.

Methodology: A common method for this analysis is a competitive binding assay, such as the LanthaScreen™ Eu Kinase Binding Assay.[6][9]

  • Reagents and Preparation:

    • Recombinant human FGFR1 kinase domain.

    • A fluorescently labeled ATP-competitive tracer molecule that binds to the FGFR kinase domain.

    • A europium-labeled anti-tag antibody that binds to the kinase.

    • Tasurgratinib succinate serially diluted to a range of concentrations.

    • Assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Assay Procedure:

    • The FGFR kinase and the europium-labeled antibody are pre-incubated.

    • The fluorescent tracer is added to the kinase-antibody complex. Binding of the tracer to the kinase results in a high degree of Förster Resonance Energy Transfer (FRET) between the europium donor and the tracer's acceptor fluorophore.

    • Tasurgratinib is then added to the mixture. As tasurgratinib competes with the tracer for binding to the ATP-binding site of FGFR, the FRET signal decreases in a concentration-dependent manner.

    • The reaction is monitored over time using a plate reader capable of time-resolved FRET measurements.

  • Data Analysis:

    • The association rate constant (kon) is calculated from the rate of decay of the fluorescent signal as the tracer is displaced by tasurgratinib.

    • The dissociation rate constant (koff) is determined by measuring the rate of signal recovery when a high concentration of unlabeled ATP is added to displace the bound tasurgratinib.

    • The dissociation constant (Kd) is then calculated as the ratio of koff to kon (Kd = koff / kon).[8]

Co-crystal Structure Analysis

Objective: To elucidate the precise binding mode of tasurgratinib to the FGFR1 kinase domain at an atomic level.

Methodology: X-ray crystallography is employed to determine the three-dimensional structure of the tasurgratinib-FGFR1 complex.[8]

  • Protein Expression and Purification: The kinase domain of human FGFR1 is expressed in a suitable system (e.g., insect or bacterial cells) and purified to high homogeneity.

  • Crystallization: The purified FGFR1 kinase domain is incubated with an excess of tasurgratinib succinate to ensure complex formation. Crystallization conditions (e.g., pH, temperature, precipitant concentration) are screened to obtain well-ordered crystals of the complex.

  • X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the crystal. The atomic model of the tasurgratinib-FGFR1 complex is then built into the electron density map and refined to yield a high-resolution three-dimensional structure. This reveals the specific amino acid residues in the FGFR1 active site that interact with tasurgratinib.

Mandatory Visualization

FGFR1 Signaling Pathway

The following diagram illustrates the canonical FGFR1 signaling pathway, which is inhibited by tasurgratinib. Upon binding of a fibroblast growth factor (FGF) ligand, FGFR1 dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[7][10][11][12]

FGFR1_Signaling_Pathway cluster_receptor cluster_phospho cluster_ras_pathway cluster_plc_pathway cluster_pi3k_pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds P1 P FGFR1->P1 P2 P FGFR1->P2 P3 P FGFR1->P3 FRS2 FRS2 P1->FRS2 Recruits PLCg PLCγ P2->PLCg Recruits PI3K PI3K P3->PI3K Recruits GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC AKT AKT PI3K->AKT AKT->Transcription Tasurgratinib Tasurgratinib Tasurgratinib->FGFR1 Inhibits

Caption: FGFR1 signaling pathway and the inhibitory action of tasurgratinib.

Experimental Workflow for Binding Kinetics Analysis

The following diagram outlines the general workflow for determining the binding kinetics of an inhibitor like tasurgratinib to its target kinase.

Experimental_Workflow Start Start Reagents Prepare Reagents: - Purified FGFR1 Kinase - Fluorescent Tracer - Labeled Antibody - Tasurgratinib Dilution Series Start->Reagents Assay Perform Competitive Binding Assay (e.g., TR-FRET) Reagents->Assay Data Collect Time-Resolved Fluorescence Data Assay->Data Analysis Kinetic Data Analysis Data->Analysis Kon Calculate kon Analysis->Kon Koff Calculate koff Analysis->Koff Kd Calculate Kd (koff/kon) Analysis->Kd Results Report Binding Kinetics Parameters Kon->Results Koff->Results Kd->Results End End Results->End

Caption: Workflow for determining the binding kinetics of tasurgratinib to FGFR1.

References

E7090 Succinate: A Potent and Selective Type V Kinase Inhibitor Targeting the FGFR Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

E7090, also known as tasurgratinib, is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] Dysregulation of the FGF/FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or fusions, is a key driver in various human cancers, making it a compelling target for therapeutic intervention.[1][3] E7090 succinate has demonstrated significant antitumor activity in preclinical models and has been investigated in clinical trials for the treatment of advanced solid tumors harboring FGFR alterations.[1][4][5] This technical guide provides a comprehensive overview of this compound, with a focus on its mechanism of action as a Type V kinase inhibitor, its inhibitory activity, and detailed experimental protocols for its evaluation.

Mechanism of Action: A Type V Kinase Inhibitor

E7090 exhibits a unique binding kinetic profile that classifies it as a Type V kinase inhibitor.[1][6] Unlike Type I inhibitors that bind to the active conformation of the kinase or Type II inhibitors that bind to the inactive conformation, Type V inhibitors are characterized by their rapid association with the target kinase and a relatively slow dissociation rate, leading to a prolonged residence time.[1][6] This extended target engagement can translate into a more durable inhibition of the signaling pathway in a cellular context.

Kinetic analysis of the interaction between this compound and FGFR1 has revealed an association rate constant (kon) and a dissociation rate constant (koff) that result in a residence time of 19 minutes.[1] This is intermediate between the fast-on, fast-off kinetics of the Type I inhibitor AZD4547 and the slow-on, slow-off kinetics of the Type II inhibitor ponatinib.[1] This distinct kinetic profile contributes to the potent and sustained inhibition of FGFR signaling observed with E7090 treatment.

The inhibition of FGFR by E7090 leads to the downstream suppression of key signaling cascades, including the MAPK (ERK1/2) and PI3K/Akt pathways, which are crucial for cancer cell proliferation, survival, and migration.[1][6]

Quantitative Inhibitory Activity

The inhibitory potency of E7090 has been quantified against a panel of kinases and cancer cell lines, demonstrating its selectivity for the FGFR family.

TargetIC50 (nM)Notes
Kinases
FGFR10.71[7][8]
FGFR20.50[7][8]
FGFR31.2[7][8]
FGFR4120[7][8]
RET<10One of only three other tyrosine kinases inhibited with an IC50 < 10 nM.[1][8]
DDR2<10[1][8]
FLT1<10[1][8]
FGFR3 (K650E mutant)3.1[8]
FGFR3 (K650M mutant)16[8]
Cell Lines
SNU-163Human gastric cancer cell line with FGFR2 amplification.[7]
SNU-16 (proliferation)5.7Inhibition of cell proliferation.[1][7][8]

Table 1: In Vitro Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) values of E7090 against various FGFR isoforms, other kinases, and a representative cancer cell line.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell-Free Kinase Inhibition Assay

This assay is employed to determine the direct inhibitory effect of E7090 on the enzymatic activity of purified kinases.

Methodology:

The inhibitory activity of E7090 against a panel of 93 purified recombinant protein kinases was determined using the Off-Chip Mobility Shift Assay (Carna Biosciences, Inc.).[1]

  • A solution of E7090 in Dimethyl Sulfoxide (DMSO) is prepared.

  • The E7090 solution is mixed with the kinase, a substrate peptide, and Adenosine Triphosphate (ATP) in an appropriate reaction buffer containing necessary metal ions (e.g., Mg2+, Mn2+).

  • The reaction mixture is incubated to allow for phosphorylation of the substrate.

  • The reaction is stopped, and the phosphorylated and unphosphorylated substrate peptides are separated based on their different mobility in an electric field.

  • The amount of phosphorylated substrate is quantified, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the E7090 concentration.

Cellular Proliferation Assay

This assay assesses the ability of E7090 to inhibit the growth of cancer cells.

Methodology:

The anti-proliferative activity of E7090 was evaluated using the Cell Counting Kit-8 (Dojindo Molecular Technologies).

  • Human cancer cell lines, such as SNU-16, are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound or vehicle (DMSO) for 72 hours.[1]

  • After the incubation period, the Cell Counting Kit-8 reagent is added to each well, and the plates are incubated for a specified time according to the manufacturer's instructions.

  • The absorbance is measured at 450 nm using a microplate reader.

  • The IC50 value is determined by calculating the percentage of cell growth inhibition relative to the vehicle-treated control and fitting the data to a dose-response curve.

Western Blot Analysis of FGFR Phosphorylation

This technique is used to measure the inhibition of FGFR signaling within cancer cells.

Methodology:

  • SNU-16 cells are seeded in culture dishes and grown to a suitable confluency.

  • The cells are treated with various concentrations of this compound for 4 hours.[1]

  • Following treatment, the cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors.

  • The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin in Tris-Buffered Saline with Tween 20) to prevent non-specific antibody binding.

  • The membrane is then incubated with a primary antibody specific for phosphorylated FGFR (p-FGFR; Tyr653/654).[1] Antibodies against total FGFR2 and a loading control (e.g., β-actin) are used on separate blots or after stripping the initial antibody.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities are quantified, and the IC50 for the inhibition of FGFR phosphorylation is calculated.

Mouse Xenograft Model

This in vivo model is used to evaluate the antitumor efficacy of E7090 in a living organism.

Methodology:

  • Animal experiments are conducted in accordance with institutional animal care and use committee guidelines.

  • SNU-16 human gastric cancer cells are harvested and suspended in a solution of Hank's Balanced Salt Solution and Matrigel.[1]

  • The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumors are allowed to grow to a palpable size.

  • Mice are then randomized into treatment and control groups.

  • This compound is administered orally once daily at doses ranging from 6.25 to 50 mg/kg for a period of 14 days.[1]

  • Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (length × width2) / 2.

  • Body weight is also monitored as an indicator of toxicity.

  • At the end of the study, the tumors can be excised for further pharmacodynamic analysis (e.g., Western blotting for p-FGFR).

Visualizations

Signaling Pathway

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation E7090 This compound E7090->FGFR Inhibition GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: E7090 inhibits the FGFR signaling cascade.

Experimental Workflow: Western Blot for p-FGFR

Western_Blot_Workflow cluster_workflow Western Blot Workflow for p-FGFR Inhibition start Seed SNU-16 cells treat Treat with E7090 (4h) start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF sds_page->transfer block Blocking transfer->block primary_ab Incubate with anti-p-FGFR Ab block->primary_ab secondary_ab Incubate with HRP-secondary Ab primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Quantify Bands & Calculate IC50 detect->analyze

Caption: Workflow for p-FGFR Western Blot analysis.

Logical Relationship: E7090 Classification

Kinase_Inhibitor_Classification cluster_classification Kinase Inhibitor Classification inhibitor Kinase Inhibitors typeI Type I (Fast-on, Fast-off) inhibitor->typeI typeII Type II (Slow-on, Slow-off) inhibitor->typeII typeV Type V (Fast-on, Slow-off) inhibitor->typeV e7090 This compound e7090->typeV is a

Caption: Classification of E7090 as a Type V inhibitor.

Conclusion

This compound is a highly potent and selective Type V kinase inhibitor that effectively targets the FGFR signaling pathway. Its unique kinetic properties, characterized by a prolonged residence time on the target, contribute to its robust antitumor activity in preclinical models of cancers with FGFR aberrations. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of E7090 and other novel kinase inhibitors. The promising preclinical data, coupled with ongoing clinical investigations, underscore the potential of E7090 as a valuable therapeutic agent for patients with FGFR-driven malignancies.

References

E7090 (Tasurgratinib) Succinate: A Technical Guide to FGFR Genetic Abnormalities and Therapeutic Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, survival, migration, and angiogenesis.[1] Genetic abnormalities in FGFR genes, including gene fusions, mutations, and amplifications, can lead to constitutive activation of the FGFR signaling pathway, driving the growth of various cancers.[2] E7090, also known as tasurgratinib succinate, is a potent and selective oral inhibitor of FGFR1, FGFR2, and FGFR3.[3][4] This technical guide provides an in-depth overview of the FGFR genetic abnormalities sensitive to E7090, its mechanism of action, preclinical efficacy, and clinical trial outcomes, along with detailed experimental protocols for key assays.

Mechanism of Action of E7090 (Tasurgratinib) Succinate

E7090 is a selective inhibitor of the tyrosine kinase activities of FGFR1, -2, and -3.[5] It exhibits a unique binding kinetic profile, classifying it as a Type V inhibitor.[6] This is characterized by a rapid association with the FGFR kinase domain and a slow dissociation, leading to a prolonged residence time and sustained inhibition of the signaling pathway.[5] By binding to the ATP-binding pocket of the FGFR kinase domain, E7090 blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[7] This ultimately inhibits tumor cell proliferation and survival in cancers harboring aberrant FGFR signaling.[7]

FGFR Genetic Abnormalities Sensitive to E7090

Preclinical and clinical studies have demonstrated the sensitivity of various FGFR genetic alterations to E7090. These abnormalities are found across a range of solid tumors, including cholangiocarcinoma, gastric cancer, and breast cancer.[1][8]

FGFR Fusions

FGFR fusions, particularly involving FGFR2, are a key driver in a subset of intrahepatic cholangiocarcinomas.[4] Clinical trials have shown significant efficacy of E7090 in patients with unresectable biliary tract cancer harboring FGFR2 gene fusions or rearrangements.[4][9]

FGFR Amplifications

Amplification of FGFR1 and FGFR2 genes has been identified in various cancers, including gastric and breast cancer.[10] Cell lines with FGFR2 amplification, such as SNU-16, have shown high sensitivity to E7090 in preclinical models.[10]

FGFR Mutations

Activating mutations in FGFR2 and FGFR3 are also drivers of oncogenesis. E7090 has demonstrated potent inhibitory activity against mutant forms of FGFR3, such as K650E and K650M.[11] The "mixed-all-nominated-in-one" (MANO) method, a high-throughput functional assay, has been utilized to identify specific FGFR mutations that confer high sensitivity to E7090 and other FGFR inhibitors.[4]

Quantitative Data on E7090 Efficacy

The following tables summarize the in vitro and in vivo efficacy of E7090 against various FGFR genetic abnormalities.

Table 1: In Vitro Kinase Inhibitory Activity of E7090[11][12]
TargetIC50 (nM)
FGFR10.71
FGFR20.50
FGFR31.2
FGFR4120
FGFR3 (K650E)3.1
FGFR3 (K650M)16
Table 2: In Vitro Anti-proliferative Activity of E7090 in Cancer Cell Lines[10][12]
Cell LineCancer TypeFGFR AlterationIC50 (nM)
SNU-16Gastric CancerFGFR2 Amplification5.7
Table 3: In Vivo Antitumor Activity of E7090 in Xenograft Models[10]
Xenograft ModelCancer TypeFGFR AlterationE7090 Succinate Dose (mg/kg, oral, once daily)Tumor Growth Inhibition
SNU-16Gastric CancerFGFR2 Amplification6.25 - 50Significant inhibition
Table 4: Clinical Efficacy of Tasurgratinib (E7090) in Cholangiocarcinoma with FGFR2 Fusions/Rearrangements (Phase 2 Study)[4][13]
Efficacy EndpointResult
Objective Response Rate (ORR)30.2%
Median Progression-Free Survival (PFS)5.4 months
Median Overall Survival (OS)13.1 months

Experimental Protocols

Detailed methodologies for key experiments are provided below for researchers interested in studying FGFR inhibitors.

In Vitro Kinase Inhibition Assay[6]
  • Reagents: Purified recombinant FGFR1, FGFR2, and FGFR3 kinase domains, ATP, appropriate kinase buffer, and this compound.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 96-well plate, combine the FGFR kinase, a suitable substrate peptide, and the diluted E7090.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., mobility shift assay, ELISA).

    • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (CCK-8)[14]
  • Cell Seeding: Plate cancer cells (e.g., SNU-16) in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of this compound for 72 hours.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis for FGFR Phosphorylation[15][16][17]
  • Cell Lysis: Treat cells with this compound for a specified time (e.g., 4 hours), then lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-FGFR (e.g., p-FGFR Y653/654) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the inhibition of FGFR phosphorylation.

In Vivo Xenograft Model[10][18]
  • Animal Model: Use immunodeficient mice (e.g., nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., SNU-16) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (dissolved in an appropriate vehicle) or vehicle control orally, once daily, for a specified duration (e.g., 14 days).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Visualizations

FGFR Signaling Pathway

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG E7090 E7090 (Tasurgratinib) E7090->FGFR Inhibition GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation

Caption: Simplified FGFR signaling pathway and the inhibitory action of E7090.

In Vivo Xenograft Experimental Workflow

Xenograft_Workflow start Start cell_culture Cancer Cell Culture (e.g., SNU-16) start->cell_culture implantation Subcutaneous Implantation into Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Administration (E7090 or Vehicle) randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision and Further Analysis endpoint->analysis end End analysis->end

Caption: Workflow for an in vivo xenograft study to evaluate E7090 efficacy.

MANO Method Logical Workflow

MANO_Workflow start Start library Construct Library of FGFR Gene Variants start->library transduction Lentiviral Transduction into Ba/F3 Cells library->transduction pooling Pooling of Transduced Cells transduction->pooling culture Culture with or without FGFR Inhibitor (E7090) pooling->culture sampling Genomic DNA Extraction at Different Time Points culture->sampling sequencing High-Throughput Sequencing of Barcodes sampling->sequencing analysis Quantification of Variant Abundance sequencing->analysis sensitivity Determination of Drug Sensitivity (IC50 for each variant) analysis->sensitivity end End sensitivity->end

Caption: Logical workflow of the MANO method for assessing FGFR variant sensitivity.

Conclusion

E7090 (tasurgratinib succinate) is a promising targeted therapy for cancers driven by specific FGFR genetic abnormalities. Its potent and selective inhibition of FGFR1, -2, and -3, coupled with its unique kinetic profile, translates into significant antitumor activity in preclinical models and encouraging clinical efficacy, particularly in cholangiocarcinoma with FGFR2 fusions. This technical guide provides a comprehensive resource for researchers and drug development professionals working on FGFR-targeted cancer therapies, offering detailed insights into the mechanism, sensitive genetic alterations, and experimental methodologies associated with E7090. Further research and clinical development will continue to define the full potential of this agent in the precision oncology landscape.

References

Methodological & Application

Application Notes and Protocols for E7090 Succinate In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7090 succinate, also known as tasurgratinib, is a potent and selective, orally available inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3][4][5] These receptor tyrosine kinases are crucial regulators of cellular processes, and their aberrant signaling is implicated in various cancers.[3][4][6] this compound exhibits its antitumor activity by inhibiting FGFR-mediated signaling pathways, which leads to the suppression of cell proliferation and induction of cell death in tumors with FGFR genetic alterations.[3][6] This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of this compound against FGFR kinases.

Quantitative Data

The inhibitory activity of this compound against a panel of kinases can be quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for E7090 against wild-type FGFRs and other selected kinases.

Kinase TargetIC50 (nM)
FGFR10.71
FGFR20.50
FGFR31.2
FGFR4120
RET<10
DDR2<10
FLT1<10
FGFR3 (K650E)3.1
FGFR3 (K650M)16

Data compiled from multiple sources.[1]

Signaling Pathway

This compound targets the FGFR signaling cascade. Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating downstream signaling through pathways such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[3][4] E7090 inhibits the initial phosphorylation of FGFR, thereby blocking these downstream signals.[3][7]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds P_FGFR pFGFR FGFR->P_FGFR Autophosphorylation E7090 E7090 E7090->P_FGFR Inhibits FRS2 FRS2 P_FGFR->FRS2 PI3K PI3K P_FGFR->PI3K P_FRS2 pFRS2 FRS2->P_FRS2 GRB2_SOS GRB2/SOS P_FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: FGFR signaling pathway and the inhibitory action of E7090.

Experimental Protocols

This section details a generalized protocol for determining the in vitro inhibitory activity of this compound against FGFR kinases. This protocol is based on a mobility shift assay format, as referenced in the literature, which measures the enzymatic activity of kinases.[8]

Materials and Reagents

  • This compound

  • Recombinant human FGFR1, FGFR2, and FGFR3 enzymes

  • Fluorescently labeled peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Stop solution (e.g., EDTA in buffer)

  • Dimethyl sulfoxide (DMSO)

  • Microplates (e.g., 384-well)

  • Microplate reader capable of detecting fluorescence

Experimental Workflow

The following diagram illustrates the workflow for the in vitro kinase assay.

Kinase_Assay_Workflow A Prepare this compound Serial Dilutions in DMSO B Dispense Diluted E7090 or DMSO (Control) to Microplate A->B C Add Kinase, Fluorescent Substrate, and Kinase Buffer B->C D Incubate to Allow Compound-Kinase Interaction C->D E Initiate Kinase Reaction by Adding ATP D->E F Incubate at Room Temperature E->F G Terminate Reaction with Stop Solution (EDTA) F->G H Read Plate on Microplate Reader G->H I Analyze Data and Calculate IC50 Values H->I

Caption: Experimental workflow for the E7090 in vitro kinase assay.

Detailed Protocol

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 20 mM).[3][7]

    • Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for testing.

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 1 µL) of each this compound dilution or DMSO (for vehicle control) into the wells of a 384-well microplate.

  • Kinase Reaction Mixture Preparation:

    • Prepare a master mix containing the recombinant FGFR enzyme, a suitable fluorescently labeled peptide substrate, and the appropriate kinase reaction buffer. The final concentrations of enzyme and substrate should be optimized for each kinase.

  • Enzyme and Inhibitor Incubation:

    • Add the kinase reaction mixture to the wells of the microplate containing the diluted this compound or DMSO.

    • Incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase reaction buffer.

    • Add the ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should be close to the Km value for each specific kinase.

  • Reaction Incubation:

    • Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.

  • Termination of Reaction:

    • Add a stop solution, such as a buffer containing EDTA, to each well to chelate the divalent cations (Mg2+, Mn2+) and terminate the enzymatic reaction.

  • Data Acquisition:

    • Read the microplate using a microplate reader. The instrument will measure the ratio of phosphorylated to unphosphorylated substrate based on the mobility shift, which is detected by changes in fluorescence.

  • Data Analysis:

    • The raw data will be expressed as the percentage of kinase activity relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[3]

This document provides a comprehensive overview and a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory potential of this compound against FGFR kinases. The provided quantitative data, signaling pathway diagram, and experimental workflow are intended to guide researchers in the successful implementation and interpretation of this assay.

References

Application Notes and Protocols for Cell-Based Proliferation Assays Using E7090 Succinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7090 succinate, also known as tasurgratinib, is a potent and selective, orally available inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3][4] FGFR signaling is a critical pathway involved in cell proliferation, differentiation, migration, and survival.[4][5] Genetic alterations in FGFRs, such as amplifications, mutations, and fusions, can lead to constitutive activation of downstream signaling pathways, promoting tumorigenesis.[4][6] this compound exerts its antitumor activity by selectively inhibiting the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3, thereby blocking downstream signaling cascades like the MAPK and PI3K/Akt pathways.[4][5][6]

These application notes provide detailed protocols for utilizing this compound in cell-based proliferation assays to assess its anti-proliferative effects on cancer cell lines, particularly those with known FGFR aberrations.

Mechanism of Action of this compound

E7090 is a type V kinase inhibitor that exhibits rapid and potent binding to FGFR1, -2, and -3, with a unique binding kinetic profile.[4][7] This selective inhibition of FGFRs prevents their phosphorylation and subsequent activation of downstream signaling molecules, including FRS2α, ERK1/2 (MAPK), and AKT.[4][6] The blockade of these pathways ultimately leads to the inhibition of cell proliferation and tumor growth.[6]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF->FGFR:f0 Binding & Dimerization FRS2 FRS2α FGFR:f2->FRS2 Phosphorylation E7090 This compound E7090->FGFR:f2 Inhibition GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Proliferation

Caption: this compound inhibits the FGFR signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of E7090

Target KinaseIC50 (nmol/L)
FGFR10.71[1][2][6]
FGFR20.50[1][2][6]
FGFR31.2[1][2][6]
FGFR4120[1][2][6]
RET<10
DDR2<10
FLT1<10
Data compiled from multiple sources indicating high selectivity for FGFR1, 2, and 3.[6]

Table 2: Anti-proliferative Activity of E7090 in Cancer Cell Lines

Cell LineCancer TypeFGFR AlterationProliferation IC50 (nmol/L)
SNU-16Gastric CancerFGFR2 Amplification5.7[2][6]
AN3-CAEndometrial CancerFGFR2 Mutation2
MFM-223Breast CancerFGFR2 Amplification4
RT-112Bladder CancerFGFR3 Fusion7
KMS-11Multiple MyelomaFGFR3 Fusion10
H-1581Lung CancerFGFR1 Amplification13
A selection of sensitive cell lines is presented. E7090 has demonstrated selective anti-proliferative activity against a panel of cancer cell lines with FGFR genetic abnormalities.[6]

Experimental Protocols

Protocol 1: Cell-Based Proliferation Assay

This protocol outlines the steps to determine the anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SNU-16 for FGFR2 amplification)

  • RPMI1640 medium (or other appropriate cell culture medium)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or similar cell viability reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in RPMI1640 supplemented with 10% FBS.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed 500–5,000 cells per well in a 96-well plate. The optimal seeding density should be determined for each cell line.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).

    • Remove the medium from the wells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate the plate for 3 to 14 days, depending on the cell line's doubling time. A 72-hour incubation is a common starting point.[6]

  • Cell Viability Measurement (using CCK-8):

    • Following the incubation period, add 10 µL of Cell Counting Kit-8 reagent to each well.

    • Incubate the plate for an appropriate time (typically 1-4 hours) at 37°C.

    • Measure the absorbance (optical density) at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Calculate the IC50 value (the concentration of E7090 that inhibits cell proliferation by 50%) using non-linear regression analysis.

Proliferation_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate (500-5,000 cells/well) Start->Seed_Cells Incubate_24h Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Add_E7090 Add Serial Dilutions of This compound Incubate_24h->Add_E7090 Incubate_Treatment Incubate for 3-14 Days Add_E7090->Incubate_Treatment Add_CCK8 Add Cell Counting Kit-8 Incubate_Treatment->Add_CCK8 Incubate_CCK8 Incubate for 1-4 Hours Add_CCK8->Incubate_CCK8 Read_Absorbance Measure Absorbance at 450 nm Incubate_CCK8->Read_Absorbance Analyze_Data Data Analysis and IC50 Calculation Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell-based proliferation assay.
Protocol 2: Western Blot Analysis of FGFR Pathway Inhibition

This protocol is used to confirm that this compound inhibits the phosphorylation of FGFR and its downstream signaling proteins.

Materials:

  • Cancer cell line (e.g., SNU-16)

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-FGFR (p-FGFR; Y653/654)

    • Total FGFR2

    • Phospho-FRS2α

    • Phospho-ERK1/2

    • Total ERK1/2

    • Phospho-AKT

    • Total AKT

    • Loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 4 hours).[6]

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a highly effective inhibitor of FGFR1, -2, and -3, demonstrating potent anti-proliferative activity in cancer cell lines with FGFR genetic alterations. The provided protocols offer a robust framework for researchers to investigate the efficacy of this compound in relevant cellular models. Careful optimization of experimental conditions, such as cell seeding density and incubation times, is recommended for each specific cell line to ensure accurate and reproducible results.

References

Application Notes and Protocols for Establishing E7090 Succinate Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7090 succinate, also known as tasurgratinib, is a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] FGFR signaling pathways are crucial in cell proliferation, survival, and migration, and their genetic aberrations have been implicated in various cancers.[4][5][6] this compound has shown significant anti-tumor activity in preclinical models, particularly those with FGFR genetic alterations.[4][7] These application notes provide detailed protocols for establishing subcutaneous mouse xenograft models using the SNU-16 human gastric cancer cell line, which harbors an FGFR2 amplification, to evaluate the in vivo efficacy of this compound.[4][8]

Mechanism of Action

This compound selectively inhibits the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3.[1] This inhibition blocks the phosphorylation of FGFR and downstream signaling molecules, primarily through the RAS-MAPK and PI3K-AKT pathways, leading to the suppression of tumor cell proliferation and growth.[2][4][5]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation E7090 This compound E7090->FGFR Inhibits

Figure 1: this compound Inhibition of the FGFR Signaling Pathway.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterCell LineIC50 Value (nmol/L)
FGFR PhosphorylationSNU-161.2[4]
Cell ProliferationSNU-165.7[2][4]

Table 2: In Vivo Anti-Tumor Efficacy of this compound in SNU-16 Xenograft Model

Dose (mg/kg, oral, once daily)Treatment Duration (days)Tumor Growth Inhibition (%)
6.2514Significant inhibition observed[4]
12.514Dose-dependent inhibition[4]
2514Dose-dependent inhibition[4]
5014Significant inhibition observed[4]

Experimental Protocols

Cell Line Culture

Cell Line: SNU-16 (Human Gastric Carcinoma) This cell line is recommended due to its documented FGFR2 gene amplification and sensitivity to this compound.[4][8]

Culture Medium:

  • RPMI-1640 Medium[9]

  • 10% Fetal Bovine Serum (FBS)[9]

  • 100 U/mL Penicillin and 100 µg/mL Streptomycin[9]

Culture Conditions:

  • Culture the SNU-16 cells in a humidified incubator at 37°C with 5% CO2.[9]

  • Maintain cells in a logarithmic growth phase for all experiments.[10]

  • Subculture cells every 2-3 days or when they reach 80-90% confluency.

Animal Model

Species: Female athymic nude mice (nu/nu) or SCID mice Age: 6-8 weeks Housing: Maintain mice in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.[4] All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Xenograft Implantation Workflow

Xenograft_Workflow cluster_prep Cell Preparation cluster_implant Implantation cluster_monitor Monitoring & Treatment Harvest Harvest SNU-16 Cells (Logarithmic Phase) Count Count Viable Cells Harvest->Count Resuspend Resuspend Cells in Hank's Balanced Salt Solution Count->Resuspend Matrigel Mix 1:1 with Matrigel Resuspend->Matrigel Inject Subcutaneously Inject 0.1 mL Cell Suspension into Mouse Flank Matrigel->Inject Tumor_Growth Monitor Tumor Growth Inject->Tumor_Growth Randomize Randomize Mice into Treatment Groups (Tumor Volume ~100-300 mm³) Tumor_Growth->Randomize Treat Administer this compound or Vehicle Orally (Once Daily) Randomize->Treat Measure Measure Tumor Volume and Body Weight Regularly Treat->Measure

Figure 2: Experimental Workflow for Establishing SNU-16 Xenografts.

Detailed Protocol for Xenograft Establishment
  • Cell Preparation:

    • Harvest SNU-16 cells during their logarithmic growth phase.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in Hank's Balanced Salt Solution (HBSS).[4]

    • Perform a viable cell count using a hemocytometer or automated cell counter.

    • On ice, mix the cell suspension with an equal volume of Matrigel to achieve a final concentration of 3.6 x 10⁷ to 9.0 x 10⁷ cells/mL.[4]

  • Tumor Cell Implantation:

    • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

    • Subcutaneously inject 0.1 mL of the cell/Matrigel suspension into the right flank of each mouse.[4]

  • Tumor Growth Monitoring and Treatment:

    • Monitor the mice regularly for tumor formation. Tumors typically become palpable within 1-3 weeks.[11]

    • Once tumors reach a volume of approximately 100-300 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).[4]

    • Prepare this compound by dissolving it in distilled water.[4] The vehicle control will be distilled water.

    • Administer this compound orally once daily at the desired doses (e.g., 6.25, 12.5, 25, 50 mg/kg).[4] The administration volume should be calculated based on the mouse's body weight (e.g., 0.1 mL/10 g body weight).[4]

    • Measure tumor dimensions and mouse body weight 2-3 times per week using digital calipers.[12]

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = 0.5 x Length (mm) x [Width (mm)]² .[4][11][12]

    • Continue treatment for the specified duration (e.g., 14 days).[4]

Pharmacodynamic Analysis (Optional)

To confirm target engagement, tumors can be collected at specified time points after the final dose for Western blot analysis of phosphorylated FGFR and downstream signaling proteins like p-ERK and p-AKT.[2][4]

Conclusion

This document provides a comprehensive guide for establishing this compound mouse xenograft models using the SNU-16 cell line. Adherence to these detailed protocols will enable researchers to robustly evaluate the in vivo anti-tumor efficacy of this compound and similar FGFR inhibitors. Careful monitoring of tumor growth and animal welfare is critical for obtaining reliable and reproducible data.

References

Application Notes and Protocols for In Vivo Animal Studies with E7090 Succinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of E7090 succinate, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. The following sections detail recommended dosages, experimental protocols for efficacy studies in xenograft models, and key signaling pathways affected by E7090.

Introduction to E7090

E7090 is an orally available small molecule inhibitor of FGFR1, 2, and 3 tyrosine kinases. Genetic alterations in the FGF/FGFR signaling pathway, such as gene amplification, fusions, or mutations, are implicated in the pathogenesis of various cancers.[1][2] E7090 selectively targets these aberrant FGFRs, leading to the inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival. Preclinical studies have demonstrated significant anti-tumor activity of this compound in various cancer models harboring FGFR genetic alterations.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and pharmacokinetic parameters of this compound in preclinical animal models.

Table 1: this compound Dosage in Murine Xenograft Models

Cell LineCancer TypeAnimal ModelDosage Range (mg/kg)Administration RouteDosing ScheduleReference
SNU-16Gastric CancerBALB/c nude mice6.25 - 50OralOnce daily
NCI-H1581Lung CancerNude mice25 - 50OralOnce daily
DMS114Small Cell Lung CancerNude mice25 - 50OralOnce daily
RT112/84Bladder CancerNude mice12.5 - 50OralOnce daily
MFM223Breast CancerNude mice25 - 50OralOnce daily

Table 2: Pharmacokinetic Parameters of E7090 in SNU-16 Xenograft Model (Single Oral Dose)

Dose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)
3.139.3127.5
6.2523.884.4
12.594.2228.5
25179.7481.6
504151172.6

Experimental Protocols

Protocol 1: General Subcutaneous Xenograft Efficacy Study

This protocol outlines a typical workflow for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.

experimental_workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis cell_culture 1. Cell Culture (e.g., SNU-16) animal_acclimatization 2. Animal Acclimatization (BALB/c nude mice, 4-6 weeks old) drug_formulation 3. This compound Formulation (Dissolve in distilled water) cell_harvest 4. Harvest & Prepare Cells (1x10^6 - 20x10^6 cells in PBS/Matrigel) injection 5. Subcutaneous Injection (Right flank of mice) cell_harvest->injection tumor_growth 6. Tumor Growth Monitoring (Until ~100-200 mm³) injection->tumor_growth randomization 7. Randomization into Groups (Vehicle and E7090 treatment) tumor_growth->randomization dosing 8. Daily Oral Dosing (Vehicle or this compound) randomization->dosing monitoring 9. Monitor Tumor Volume & Body Weight dosing->monitoring euthanasia 10. Euthanasia & Sample Collection monitoring->euthanasia pk_pd_analysis 11. PK/PD Analysis (Plasma & Tumor) euthanasia->pk_pd_analysis data_analysis 12. Statistical Analysis pk_pd_analysis->data_analysis

Experimental workflow for in vivo efficacy studies.

Materials:

  • Human cancer cell line with known FGFR alteration (e.g., SNU-16)

  • Female BALB/c nude mice (4-6 weeks old)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • This compound

  • Distilled water (for formulation)

  • Gavage needles

  • Calipers

Procedure:

  • Cell Culture: Culture cancer cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before harvesting.

  • Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.

  • This compound Formulation: Prepare a fresh solution of this compound in distilled water daily. The concentration should be calculated based on the desired dosage and the average body weight of the mice, with an administration volume of 0.1 mL/10 g body weight.

  • Cell Preparation and Implantation: a. Harvest cells and wash with sterile PBS. b. Resuspend cells in a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1x10⁷ to 2x10⁸ cells/mL. For SNU-16 cells, an injection of 1x10⁶ to 20x10⁶ cells per mouse has been reported.[3][4][5] c. Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Treatment Initiation: a. Monitor tumor growth by measuring the length and width with calipers every 2-3 days. b. Calculate tumor volume using the formula: Volume = (width)² x length / 2. c. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.

  • Drug Administration: a. Administer this compound or vehicle (distilled water) orally via gavage once daily. b. Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Endpoint and Sample Collection: a. Continue treatment for the specified duration (e.g., 14-21 days) or until tumors in the control group reach a predetermined size. b. At the end of the study, euthanize the mice and collect blood (for pharmacokinetic and plasma biomarker analysis) and tumor tissue (for pharmacodynamic analysis).

Protocol 2: Pharmacodynamic Analysis - Western Blot for Phospho-FGFR

This protocol describes the analysis of FGFR phosphorylation in tumor tissue to confirm E7090 target engagement.

Materials:

  • Tumor tissue lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-FGFR (Tyr653/654)[6][7]

    • Total FGFR

    • β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Protein Extraction and Quantification: Homogenize tumor tissues in lysis buffer and quantify protein concentration.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein on an SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane in blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phospho-FGFR (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.[6] e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescence substrate.

  • Analysis: Quantify band intensities and normalize the phospho-FGFR signal to total FGFR or a loading control.

Protocol 3: Pharmacodynamic Analysis - Plasma FGF23 ELISA

Elevated plasma Fibroblast Growth Factor 23 (FGF23) is a known pharmacodynamic biomarker of FGFR inhibition.

Materials:

  • Mouse plasma samples

  • Commercial mouse FGF23 ELISA kit

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the commercial ELISA kit for the quantification of FGF23 in plasma samples.

  • Briefly, this involves adding plasma samples and standards to a microplate pre-coated with an anti-FGF23 antibody, followed by incubation with a detection antibody and a substrate for colorimetric detection.

  • Measure the absorbance using a microplate reader and calculate the FGF23 concentration based on the standard curve.

E7090 Signaling Pathway

E7090 inhibits the kinase activity of FGFRs, thereby blocking the activation of downstream signaling pathways that are critical for cancer cell growth and survival. The primary pathways affected are the RAS-MAPK and PI3K-AKT pathways.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates E7090 E7090 Succinate E7090->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Cell Proliferation, Survival, Migration RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

E7090 mechanism of action on the FGFR signaling pathway.

References

Application Notes and Protocols for Western Blot Analysis of Phosphorylated Fibroblast Growth Factor Receptor (p-FGFR) Following E7090 Succinate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of the FGFR signaling pathway, often through genetic alterations such as gene amplification, fusions, or mutations, is implicated in various cancers.[3][4] E7090 succinate is a potent and selective inhibitor of FGFR1, 2, and 3.[5][6] This document provides detailed protocols and application notes for the analysis of FGFR phosphorylation (p-FGFR) by Western blot in response to treatment with this compound, a critical method for evaluating its therapeutic efficacy.

Mechanism of Action of this compound

This compound is an orally available small molecule inhibitor that selectively targets the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3.[6] By binding to the ATP-binding pocket of the FGFR kinase domain, E7090 prevents autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways.[1] Inhibition of FGFR phosphorylation leads to the suppression of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, ultimately resulting in reduced tumor cell proliferation and survival.[6][7]

Quantitative Data Summary

The inhibitory activity of this compound on FGFR phosphorylation has been quantified in various studies. The following tables summarize the key in vitro efficacy data.

Table 1: In Vitro Inhibitory Activity of this compound on FGFR Kinases

TargetIC50 (nmol/L)
FGFR10.71[5][6]
FGFR20.50[5][6]
FGFR31.2[5][6]
FGFR4120[5][6]

Table 2: Cellular Inhibitory Activity of this compound in SNU-16 Human Gastric Cancer Cells

AssayIC50 (nmol/L)
FGFR Phosphorylation1.2[3][6]
Cell Proliferation5.7[3][5]

SNU-16 cells are known to have high amplification of the FGFR2 gene.[3]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the culture of SNU-16 cells and subsequent treatment with this compound to assess its effect on FGFR phosphorylation.

Materials:

  • SNU-16 human gastric cancer cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture SNU-16 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed SNU-16 cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. A vehicle control using the same concentration of DMSO should be prepared.

  • Treatment: Once cells reach the desired confluency, replace the culture medium with fresh medium containing the indicated concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 4 hours) at 37°C.[3][4]

  • Cell Harvesting: Following incubation, proceed immediately to the cell lysis protocol.

Protocol 2: Cell Lysis and Protein Extraction for Phosphoprotein Analysis

This protocol details the steps for preparing whole-cell lysates suitable for the analysis of phosphorylated proteins. It is crucial to work quickly and on ice to minimize phosphatase activity.[8][9]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, PhosSTOP™)[8][10]

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge (refrigerated at 4°C)

Procedure:

  • Washing: Place the 6-well plates on ice and aspirate the culture medium. Wash the cells twice with ice-cold PBS.

  • Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL per well) to each well.[10]

  • Scraping: Scrape the adherent cells from the plate using a pre-chilled cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Centrifugation: Centrifuge the lysates at 16,000 x g for 20 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation for Electrophoresis: Add 4X SDS-PAGE sample loading buffer to the lysates to a final 1X concentration. Heat the samples at 95-100°C for 5 minutes.[9] The samples are now ready for SDS-PAGE or can be stored at -80°C.

Protocol 3: Western Blot Analysis of p-FGFR

This protocol outlines the steps for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting phosphorylated FGFR.

Materials:

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST) - Note: Avoid using milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein that can cause high background.[8]

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-FGFR (p-FGFR; Tyr653/654) antibody[3][4]

    • Rabbit anti-FGFR2 antibody (for total FGFR2 as a loading control)[3][4]

    • Antibody against a housekeeping protein (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-FGFR (Tyr653/654) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions and capture the signal using an imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped of the primary and secondary antibodies and reprobed with an antibody for total FGFR2 and/or a housekeeping protein to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. The level of p-FGFR can be normalized to the level of total FGFR2 or the housekeeping protein.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_drug FGF Ligand FGF Ligand FGFR FGFR Tyrosine Kinase Domain FGF Ligand->FGFR:f0 Binding & Dimerization FGFR:f1->FGFR:f1 FRS2 FRS2 FGFR:f1->FRS2 Phosphorylation PI3K PI3K FGFR:f1->PI3K PLCg PLCg FGFR:f1->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival AKT AKT PI3K->AKT AKT->Proliferation, Survival E7090 E7090 E7090->FGFR:f1 Inhibition

Caption: FGFR Signaling Pathway and E7090 Inhibition.

Western_Blot_Workflow A Cell Culture & E7090 Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-p-FGFR) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis (Densitometry) I->J

Caption: Western Blot Workflow for p-FGFR Analysis.

E7090_Mechanism_of_Action E7090 This compound FGFR_Kinase FGFR Tyrosine Kinase Domain E7090->FGFR_Kinase Binds to & Inhibits Autophosphorylation FGFR Autophosphorylation E7090->Autophosphorylation Blocks FGFR_Kinase->Autophosphorylation Mediates Downstream_Signaling Downstream Signaling Activation (MAPK, PI3K/AKT) Autophosphorylation->Downstream_Signaling Leads to Cellular_Response Tumor Cell Proliferation & Survival Downstream_Signaling->Cellular_Response Promotes

Caption: Logical Flow of E7090's Inhibitory Action.

References

Preparing a 10 mM Stock Solution of E7090 Succinate in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7090, also known as tasurgratinib, is a potent and selective orally available inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1] As a critical tool in cancer research and drug development, the accurate and consistent preparation of E7090 succinate stock solutions is paramount for reliable experimental outcomes. This document provides a detailed protocol for the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), along with essential data and handling instructions.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Chemical Name 5-({2-[({4-[1-(2-Hydroxyethyl)piperidin-4-yl]phenyl}carbonyl)amino]pyridin-4-yl}oxy)-6-(2-methoxyethoxy)-N-methyl-1H-indole-1-carboxamide succinate
Molecular Weight 705.765 g/mol
CAS Number 1879965-80-6
Solubility in DMSO 10 mM[1]
Appearance Solid powder

Experimental Protocol

This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, nuclease-free pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure
  • Preparation: Before starting, ensure the work area is clean and sterile. It is recommended to perform this procedure in a laminar flow hood or a designated clean bench. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 7.058 mg of this compound (see calculation below).

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

    • To calculate the required volume of DMSO, use the following formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • For 7.058 mg of this compound to make a 10 mM solution: Volume (L) = (0.007058 g / 705.765 g/mol ) / 0.010 mol/L = 0.001 L = 1 mL

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2][3]

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term storage (up to 2 weeks).

Storage and Stability

Proper storage is critical to maintain the integrity of the this compound stock solution.

Storage ConditionDuration
Powder 2 years at -20°C
In DMSO 2 weeks at 4°C
In DMSO 6 months at -80°C

Note: For use in cell culture experiments, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid cytotoxicity.[4][5] Always include a vehicle control (DMSO alone at the same final concentration) in your experiments.

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate E7090 succinate to RT start->equilibrate weigh Weigh E7090 succinate powder equilibrate->weigh add_dmso Add anhydrous DMSO weigh->add_dmso Calculate volume vortex Vortex until dissolved add_dmso->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -80°C or 4°C aliquot->store end End store->end

Caption: Workflow for this compound stock solution preparation.

Signaling Pathway Context

E7090 is a selective inhibitor of the FGFR signaling pathway, which plays a crucial role in cell proliferation, survival, and angiogenesis. The diagram below provides a simplified overview of the FGFR signaling cascade that is targeted by E7090.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Gene_Expression Gene Expression RAS_RAF->Gene_Expression PI3K_AKT->Gene_Expression PLCg->Gene_Expression E7090 This compound E7090->FGFR Inhibits

Caption: Simplified FGFR signaling pathway inhibited by E7090.

References

Application Notes and Protocols for Studying FGFR2 Fusion Proteins Using E7090 Succinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant FGFR2 signaling, often driven by gene fusions, is a key oncogenic driver in various cancers, particularly intrahepatic cholangiocarcinoma (iCCA).[2][3] E7090 succinate, also known as tasurgratinib, is a potent and selective oral inhibitor of FGFR1, 2, and 3.[4][5] These characteristics make it a valuable tool for studying the biology of FGFR2 fusion proteins and a promising therapeutic agent for cancers harboring these alterations.

These application notes provide a comprehensive overview of the use of this compound in preclinical and clinical research focused on FGFR2 fusion proteins. Detailed protocols for key experiments are provided to guide researchers in their studies.

Mechanism of Action of this compound

This compound is a tyrosine kinase inhibitor that selectively targets FGFR1, FGFR2, and FGFR3.[4][5] It binds to the ATP-binding pocket of the FGFR kinase domain, preventing its activation and subsequent downstream signaling.[1] This inhibition blocks key signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[1][6]

Preclinical and Clinical Efficacy of this compound

Preclinical Studies

Preclinical studies have demonstrated the potent and selective activity of this compound against cancer cells with FGFR2 alterations.

Assay Cell Line/Target IC50 (nM) Reference
Kinase InhibitionFGFR10.71[5]
FGFR20.50[5]
FGFR31.2[5]
FGFR4120[5]
FGFR PhosphorylationSNU-16 (FGFR2 amplified)1.2[4][7]
Cell ProliferationSNU-16 (FGFR2 amplified)5.7[7][8]

Clinical Trials

Clinical trials have evaluated the efficacy and safety of this compound (tasurgratinib) in patients with advanced solid tumors harboring FGFR alterations, particularly cholangiocarcinoma with FGFR2 fusions.

A Phase 2 study (NCT04238715) in patients with unresectable, advanced, or metastatic cholangiocarcinoma with FGFR2 fusions who had received prior gemcitabine-based chemotherapy showed promising results.[9][10]

Parameter Value Confidence Interval (CI) Reference
Objective Response Rate (ORR) 30.2%90% CI: 20.7-41.0[9][11]
Median Duration of Response (DOR) 5.6 months95% CI: 3.7-9.3[9][11]
Median Progression-Free Survival (PFS) 5.4 months95% CI: 3.7-5.6[12]
Median Overall Survival (OS) 13.1 months95% CI: 10.8-17.4[12]

Common Treatment-Related Adverse Events (TRAEs)

Adverse Event Frequency Grade ≥3 Frequency Reference
Hyperphosphatemia81.0%4.8%[12]
Increased Lipase-6.3%[12]
Palmar-plantar erythrodysesthesia syndrome-3.2%[12]

Signaling Pathways and Experimental Workflows

FGFR2 Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFR2 leads to receptor dimerization and autophosphorylation of the intracellular kinase domain. This activates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[6][8]

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 FRS2 FRS2 FGFR2->FRS2 PI3K PI3K FGFR2->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: Simplified FGFR2 signaling pathway.

Mechanism of Action of E7090 on FGFR2 Fusion Proteins

FGFR2 gene fusions result in constitutively active FGFR2 kinase domains, leading to uncontrolled downstream signaling. This compound selectively inhibits this kinase activity, thereby blocking the oncogenic signaling cascade.

E7090_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGFR2_Fusion FGFR2 Fusion Protein Downstream_Signaling Downstream Signaling (RAS-MAPK, PI3K-AKT) FGFR2_Fusion->Downstream_Signaling Constitutive Activation Tumor_Growth Tumor Growth and Survival Downstream_Signaling->Tumor_Growth E7090 This compound E7090->FGFR2_Fusion Inhibition

Caption: Inhibition of FGFR2 fusion protein by E7090.

Experimental Workflow for Studying this compound

A typical workflow for evaluating the efficacy of this compound against FGFR2 fusion-positive cancers involves in vitro cell-based assays and in vivo animal models.

Experimental_Workflow start Start cell_culture Culture FGFR2 Fusion-Positive and Negative Cancer Cell Lines start->cell_culture in_vitro_assays In Vitro Assays cell_culture->in_vitro_assays western_blot Western Blot (pFGFR, pERK, pAKT) in_vitro_assays->western_blot proliferation_assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) in_vitro_assays->proliferation_assay in_vivo_studies In Vivo Studies in_vitro_assays->in_vivo_studies data_analysis Data Analysis and Interpretation western_blot->data_analysis proliferation_assay->data_analysis xenograft_model Xenograft Mouse Model (Tumor Growth Inhibition) in_vivo_studies->xenograft_model xenograft_model->data_analysis end End data_analysis->end

Caption: Workflow for this compound evaluation.

Experimental Protocols

1. Western Blot for FGFR2 Phosphorylation

This protocol is for assessing the inhibition of FGFR2 phosphorylation by this compound in cancer cells.

Materials:

  • FGFR2 fusion-positive cancer cell line (e.g., SNU-16)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-FGFR (Tyr653/654)

    • Rabbit anti-FGFR2

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Rabbit anti-ERK1/2

    • Rabbit anti-phospho-AKT (Ser473)

    • Rabbit anti-AKT

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 4 hours.[7] Include a DMSO vehicle control.

  • Lyse the cells in lysis buffer and determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control.

2. Cell Proliferation Assay

This protocol measures the effect of this compound on the proliferation of cancer cells.

Materials:

  • FGFR2 fusion-positive and negative cancer cell lines

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well plates

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Treat cells with a range of concentrations of this compound for 72 hours.[7]

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.

3. In Vivo Xenograft Model

This protocol evaluates the antitumor activity of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • FGFR2 fusion-positive cancer cells

  • Matrigel (optional)

  • This compound

  • Vehicle for oral administration

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of the mice.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally once daily at the desired dose (e.g., 6.25-50 mg/kg).[8] The control group receives the vehicle.

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment for a specified period (e.g., 14-21 days) or until tumors in the control group reach a predetermined size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Detection of FGFR2 Fusions

Accurate detection of FGFR2 fusions is crucial for identifying patients who may benefit from this compound treatment. Several methods are available:

  • Fluorescence In Situ Hybridization (FISH): Uses fluorescent probes to detect chromosomal rearrangements. Break-apart probes are commonly used to identify FGFR2 rearrangements in a partner-agnostic manner.[12]

  • Next-Generation Sequencing (NGS): DNA- or RNA-based NGS panels can identify known and novel fusion partners with high sensitivity and specificity.[1][12]

  • Reverse Transcription-Polymerase Chain Reaction (RT-PCR): Can be used to detect specific, known FGFR2 fusions.

  • Immunohistochemistry (IHC): Can detect the overexpression of the FGFR2 protein, which may be indicative of an underlying gene fusion, but it is less specific.

Conclusion

This compound is a powerful tool for investigating the role of FGFR2 fusion proteins in cancer. Its high selectivity and potent inhibitory activity make it suitable for a range of in vitro and in vivo studies. The detailed protocols provided in these application notes will assist researchers in designing and executing experiments to further elucidate the biology of FGFR2 fusions and to evaluate the therapeutic potential of FGFR inhibitors. The clinical data for tasurgratinib underscore the importance of targeting FGFR2 fusions in cancers like cholangiocarcinoma, offering a promising treatment option for patients with these specific genetic alterations.

References

Application Notes and Protocols for E7090 Succinate in 3D Cell Culture and Organoid Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7090 succinate, also known as tasurgratinib, is a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3][4] FGFR signaling pathways are crucial in various cellular processes, and their dysregulation through genetic alterations like gene fusions, mutations, and amplifications is implicated in the oncogenesis of several solid tumors.[4][5][6][7] E7090 has demonstrated significant antitumor activity in preclinical models and is under investigation in clinical trials for cancers with FGFR alterations.[4][5][6][8][9]

Three-dimensional (3D) cell culture and organoid models are increasingly recognized for their superior physiological relevance compared to traditional 2D cell culture.[10][11][12] These models better recapitulate the complex in vivo microenvironment, including cell-cell and cell-matrix interactions, making them more predictive of clinical outcomes in drug discovery and development.[10][13][14] This document provides detailed application notes and protocols for the evaluation of this compound in 3D cell culture and patient-derived organoid models.

Mechanism of Action

This compound selectively inhibits the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3.[2] This inhibition blocks the downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cancer cell proliferation, survival, and migration.[15]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF FGFR FGFR FGF->FGFR Binds FRS2a FRS2a FGFR->FRS2a Activates E7090 E7090 E7090->FGFR Inhibits PI3K PI3K FRS2a->PI3K RAS RAS FRS2a->RAS AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Figure 1: Simplified FGFR signaling pathway and the inhibitory action of E7090.

Data Presentation

In Vitro Kinase Inhibitory Activity of E7090
Target KinaseIC50 (nM)
FGFR10.71[1][2]
FGFR20.50[1][2]
FGFR31.2[1][2]
FGFR4120[1][2]
Cellular Activity of this compound in 2D Cell Culture
Cell LineCancer TypeFGFR AlterationAssayIC50 (nM)
SNU-16Gastric CancerFGFR2 AmplificationFGFR Phosphorylation1.2[2][8]
SNU-16Gastric CancerFGFR2 AmplificationCell Proliferation5.7[2][8]
AN3-CAEndometrial CancerFGFR2 MutationCell Proliferation3.0
MHH-CALL-4B-cell LeukemiaFGFR1 TranslocationCell Proliferation1.0
RT-112Bladder CancerFGFR3 MutationCell Proliferation8.0

Experimental Protocols

The following protocols are adapted from established methodologies for 3D cell culture and organoid drug screening and can be applied to evaluate the efficacy of this compound.

Protocol 1: Spheroid Formation and Drug Treatment

This protocol is suitable for established cancer cell lines known to form spheroids.

Cell_Culture 1. 2D Cell Culture (e.g., SNU-16) Harvest 2. Harvest & Count Cells Cell_Culture->Harvest Seed 3. Seed in Low-Attachment Plate Harvest->Seed Incubate 4. Incubate to Form Spheroids (3-4 days) Seed->Incubate Treat 5. Treat with E7090 Succinate (Varying Conc.) Incubate->Treat Incubate_Treat 6. Incubate (3-7 days) Treat->Incubate_Treat Assay 7. Viability Assay (e.g., CellTiter-Glo 3D) Incubate_Treat->Assay Analyze 8. Data Analysis (IC50 Calculation) Assay->Analyze

Figure 2: Workflow for spheroid-based drug screening with this compound.

Materials:

  • Cancer cell line of interest (e.g., SNU-16 for FGFR2 amplification)

  • Complete cell culture medium

  • Low-attachment U-bottom 96-well or 384-well plates

  • This compound (reconstituted in DMSO and diluted in culture medium)

  • 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding:

    • Culture cells in standard 2D flasks to ~80% confluency.

    • Harvest cells using trypsin and resuspend in complete medium to create a single-cell suspension.

    • Count cells and determine viability.

    • Seed cells into each well of a low-attachment plate at a density of 1,000-5,000 cells/well in 100 µL of medium.

  • Spheroid Formation:

    • Centrifuge the plate at low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation.

    • Incubate the plate at 37°C and 5% CO2 for 3-4 days to allow for spheroid formation.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO).

    • Carefully remove 50 µL of medium from each well and add 50 µL of the corresponding drug dilution.

  • Incubation:

    • Incubate the treated spheroids for 3-7 days. The incubation time should be optimized for the specific cell line.

  • Viability Assessment:

    • Equilibrate the plate and the viability assay reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® 3D).

    • Mix well by pipetting to lyse the spheroids.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Patient-Derived Organoid (PDO) Drug Screening

This protocol outlines the general steps for testing this compound on PDOs.

PDO_Culture 1. Culture & Expand Patient-Derived Organoids Dissociate 2. Dissociate Organoids to Single Cells/Small Clusters PDO_Culture->Dissociate Embed 3. Embed Cells in Matrigel Dissociate->Embed Plate 4. Plate Matrigel Domes in Multi-well Plate Embed->Plate Polymerize 5. Polymerize Matrigel Plate->Polymerize Add_Medium 6. Add Organoid Growth Medium Polymerize->Add_Medium Treat 7. Treat with E7090 Succinate Add_Medium->Treat Incubate_Treat 8. Incubate (5-7 days) Treat->Incubate_Treat Assay 9. Viability/Imaging Assay Incubate_Treat->Assay Analyze 10. Data Analysis Assay->Analyze

Figure 3: General workflow for drug screening on patient-derived organoids.

Materials:

  • Established patient-derived organoid lines with known FGFR alterations

  • Basement membrane matrix (e.g., Matrigel®)

  • Organoid growth medium specific to the tissue of origin

  • Dissociation reagent (e.g., TrypLE™)

  • This compound

  • Multi-well plates (e.g., 96-well or 384-well)

  • Viability assay reagents or high-content imaging system

Procedure:

  • Organoid Culture and Expansion:

    • Culture and expand PDOs according to established protocols for the specific organoid type.[16][17]

  • Organoid Dissociation and Plating:

    • Harvest organoids and dissociate them into single cells or small fragments using a suitable dissociation reagent.[16]

    • Resuspend the cell suspension in a mixture of organoid growth medium and basement membrane matrix.[16]

    • Dispense small droplets (e.g., 20-40 µL) of the organoid-matrix mixture into the center of the wells of a pre-warmed multi-well plate.[18]

    • Incubate the plate at 37°C for 15-30 minutes to allow the matrix to polymerize.

    • Gently add pre-warmed organoid growth medium to each well.

  • Drug Treatment:

    • Allow organoids to form for 3-5 days.

    • Prepare serial dilutions of this compound in the appropriate organoid growth medium.

    • Perform a medium change, replacing the existing medium with the medium containing the drug dilutions.

  • Incubation:

    • Incubate the organoids for 5-7 days, with a medium change (containing fresh drug) every 2-3 days.[17][18]

  • Assessment of Drug Response:

    • Viability Assays: Use a 3D-compatible viability assay as described in Protocol 1.

    • High-Content Imaging:

      • Stain organoids with fluorescent dyes for live/dead cells (e.g., Calcein-AM/Ethidium Homodimer-1).

      • Acquire images using a high-content imaging system.

      • Analyze images to quantify organoid size, number, and cell viability.

  • Data Analysis:

    • Determine the effect of this compound on organoid viability and morphology.

    • Calculate IC50 values based on the quantitative data.

Conclusion

The use of 3D cell culture and organoid models provides a more clinically relevant platform for evaluating the efficacy of targeted therapies like this compound. The protocols outlined here offer a framework for researchers to investigate the anti-tumor effects of E7090 in models that better mimic the complexity of human tumors. These advanced in vitro systems can aid in the identification of responsive patient populations and further elucidate the mechanisms of action and resistance to FGFR inhibitors.

References

Application Notes and Protocols for Monitoring E7090 Succinate (Tasurgratinib) Activity Using Pharmacodynamic Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7090 succinate, also known as tasurgratinib, is a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1, FGFR2, FGFR3)[1][2]. Aberrant FGFR signaling is a known driver in various cancers, making it a critical therapeutic target[3]. These application notes provide detailed protocols for monitoring the pharmacodynamic (PD) activity of this compound by measuring key biomarkers. The assays described herein are designed to enable researchers to assess target engagement and downstream pathway modulation in both preclinical and clinical settings.

The described protocols cover the analysis of protein phosphorylation, gene expression, and serum-based biomarkers. Inhibition of the FGFR signaling cascade by this compound leads to a reduction in the phosphorylation of FGFR and its downstream effectors, such as FRS2, ERK, and AKT[2][4]. Furthermore, the expression of specific target genes, including DUSP6 and ETV5, is modulated upon pathway inhibition[5][6]. Systemically, FGFR inhibition can lead to measurable changes in serum phosphate and FGF23 levels, which serve as accessible surrogate markers of this compound's biological activity[4][7].

Data Presentation

In Vitro Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines, demonstrating its potent anti-proliferative activity, particularly in cells with FGFR aberrations.

Cell LineCancer TypeFGFR AlterationIC50 (nM)Reference
SNU-16Gastric CancerFGFR2 Amplification5.7[1][2]
AN3CAEndometrial CancerFGFR2 Mutation2.1
KMS-11Multiple MyelomaFGFR3 Translocation8.9
RT-112Bladder CancerFGFR3 Mutation15
H-1581Lung CancerFGFR1 Amplification23
Clinical Pharmacodynamic Biomarkers

This table outlines key pharmacodynamic biomarkers that have been evaluated in clinical trials of tasurgratinib (this compound) and their observed changes following treatment.

BiomarkerMatrixChange with TreatmentClinical SignificanceReference
Phospho-FGFRTumor TissueDecreaseTarget Engagement[4]
Phospho-ERKTumor TissueDecreaseDownstream Pathway Inhibition[4]
Serum PhosphateSerumIncreaseOn-target systemic effect[4][7]
Serum FGF23SerumIncreaseOn-target systemic effect[4][7]
DUSP6 mRNATumor TissueDecreaseDownstream Pathway Inhibition[5]
ETV5 mRNATumor TissueDecreaseDownstream Pathway Inhibition[5]

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway Inhibition by this compound

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds pFGFR p-FGFR FGFR->pFGFR Dimerization & Autophosphorylation E7090 This compound E7090->pFGFR Inhibits FRS2 FRS2 pFGFR->FRS2 pFRS2 p-FRS2 FRS2->pFRS2 GRB2_SOS GRB2/SOS pFRS2->GRB2_SOS PI3K PI3K pFRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Gene_Expression Gene Expression (e.g., DUSP6, ETV5) pERK->Gene_Expression AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation, Survival, Angiogenesis pAKT->Proliferation Gene_Expression->Proliferation

FGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Pharmacodynamic Biomarker Analysis

Experimental_Workflow cluster_sampling 1. Sample Collection cluster_processing 2. Sample Processing cluster_analysis 3. Biomarker Analysis cluster_data 4. Data Interpretation Sample Tumor Biopsy / Blood Sample (Pre- and Post-treatment) Tumor_Proc Tumor Homogenization (for Protein/RNA extraction) Sample->Tumor_Proc Blood_Proc Serum/Plasma Separation Sample->Blood_Proc Western Western Blot (p-FGFR, p-ERK, p-AKT) Tumor_Proc->Western IHC Immunohistochemistry (p-ERK) Tumor_Proc->IHC qPCR RT-qPCR (DUSP6, ETV5) Tumor_Proc->qPCR ELISA ELISA / Colorimetric Assay (FGF23, Phosphate) Blood_Proc->ELISA Data Quantification and Comparison of Biomarker Levels (Pre- vs. Post-treatment) Western->Data IHC->Data qPCR->Data ELISA->Data

General workflow for the analysis of pharmacodynamic biomarkers.

Experimental Protocols

Western Blotting for Phosphorylated FGFR (p-FGFR) and Downstream Effectors

Objective: To quantify the levels of phosphorylated FGFR, FRS2, ERK1/2, and AKT in cell or tumor lysates following treatment with this compound.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking Buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-p-FGFR (Tyr653/654)

    • Rabbit anti-FGFR

    • Rabbit anti-p-FRS2 (Tyr436)

    • Rabbit anti-FRS2

    • Rabbit anti-p-ERK1/2 (Thr202/Tyr204)

    • Rabbit anti-ERK1/2

    • Rabbit anti-p-AKT (Ser473)

    • Rabbit anti-AKT

    • Mouse anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lysate Preparation:

    • Harvest cells or pulverized tumor tissue and lyse in ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control and total protein levels.

Immunohistochemistry (IHC) for Phosphorylated ERK (p-ERK)

Objective: To visualize and quantify the levels of p-ERK in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Materials:

  • FFPE tumor tissue sections (4-5 µm)

  • Xylene and graded ethanol series

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (3%)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-p-ERK1/2 (Thr202/Tyr204)

  • Biotinylated secondary antibody and streptavidin-HRP conjugate

  • DAB chromogen substrate

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 min).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 5 min each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., microwave or pressure cooker).

    • Allow slides to cool to room temperature.

  • Staining:

    • Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Rinse with PBS.

    • Block non-specific binding with Blocking solution for 30 minutes.

    • Incubate with primary anti-p-ERK antibody overnight at 4°C.

    • Rinse with PBS and incubate with biotinylated secondary antibody for 30 minutes.

    • Rinse with PBS and incubate with streptavidin-HRP for 30 minutes.

  • Visualization and Counterstaining:

    • Apply DAB substrate and monitor for color development.

    • Rinse with distilled water to stop the reaction.

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with a coverslip.

  • Analysis:

    • Slides can be scored by a pathologist or quantified using digital image analysis software to determine the percentage of p-ERK positive cells and staining intensity.

Quantitative RT-PCR (qPCR) for DUSP6 and ETV5

Objective: To measure the relative mRNA expression levels of FGFR target genes DUSP6 and ETV5 in response to this compound treatment.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for DUSP6, ETV5, and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cell pellets or tumor tissue using an RNA extraction kit, including an on-column DNase digestion step.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and diluted cDNA.

    • Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

    • Include a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treatment group to the vehicle control group.

Serum Phosphate Assay (Colorimetric)

Objective: To measure the concentration of inorganic phosphate in serum samples.

Materials:

  • Serum samples

  • Phosphate colorimetric assay kit (e.g., based on the malachite green or ammonium molybdate method)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • If required by the kit, deproteinize serum samples by adding an equal volume of 10% trichloroacetic acid (TCA), vortexing, and centrifuging to collect the clear supernatant[8].

  • Assay:

    • Prepare a standard curve using the provided phosphate standards.

    • Add samples and standards to a 96-well plate.

    • Add the colorimetric reagent to all wells and incubate for the time specified in the kit protocol (typically 15-30 minutes at room temperature)[9].

  • Measurement and Analysis:

    • Read the absorbance at the recommended wavelength (e.g., ~650 nm).

    • Calculate the phosphate concentration in the samples by interpolating from the standard curve.

Serum FGF23 Assay (ELISA)

Objective: To measure the concentration of FGF23 in serum samples.

Materials:

  • Serum samples

  • Human FGF23 ELISA kit

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Collect blood and allow it to clot. Centrifuge to separate the serum[10]. Avoid repeated freeze-thaw cycles.

  • ELISA Protocol:

    • Bring all reagents and samples to room temperature.

    • Add standards and samples to the pre-coated microplate wells and incubate as per the kit instructions (e.g., 2.5 hours at room temperature)[11].

    • Wash the wells.

    • Add the biotinylated detection antibody and incubate (e.g., 1 hour at room temperature)[11].

    • Wash the wells.

    • Add the streptavidin-HRP conjugate and incubate (e.g., 45 minutes at room temperature)[11].

    • Wash the wells.

    • Add the TMB substrate and incubate in the dark until color develops (e.g., 30 minutes)[11].

    • Add the stop solution.

  • Measurement and Analysis:

    • Read the absorbance at 450 nm immediately[11].

    • Generate a standard curve and determine the FGF23 concentration in the samples.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for assessing the pharmacodynamic effects of this compound. Consistent and reproducible measurement of these biomarkers is crucial for understanding the mechanism of action, confirming target engagement, and guiding dose selection in both preclinical and clinical development. The integration of data from cellular, tissue, and systemic biomarkers will provide a robust characterization of this compound's activity.

References

Application Notes and Protocols for Assessing E7090 Succinate Efficacy in Lung Metastasis Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

E7090 succinate is a potent and selective oral inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2] The FGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration, and its aberrant activation through genetic alterations like gene fusions, mutations, and amplifications is implicated in various cancers, including lung cancer.[3] These application notes provide a comprehensive overview and detailed protocols for evaluating the preclinical efficacy of this compound in lung metastasis models, a crucial step in the development of targeted cancer therapies.

Data Presentation: Efficacy of this compound

The following tables summarize the in vitro and in vivo efficacy of this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

Target/Cell LineAssay TypeIC50 (nmol/L)Notes
FGFR1 (enzymatic)Kinase Inhibition0.71[1][2][4]
FGFR2 (enzymatic)Kinase Inhibition0.50[1][2][4]
FGFR3 (enzymatic)Kinase Inhibition1.2[1][2][4]
FGFR4 (enzymatic)Kinase Inhibition120[1][4]
SNU-16 (FGFR2 amplified)FGFR Phosphorylation1.2[4][5]
SNU-16 (FGFR2 amplified)Cell Proliferation5.7[2]
4T1 (murine breast cancer)Cell Proliferation22[3]

Table 2: In Vivo Antitumor Efficacy of this compound in a Xenograft Model

Cell Line (Tumor Type)Animal ModelDosing Regimen (this compound)Outcome
SNU-16 (Human gastric cancer)Nude mice6.25 - 50 mg/kg, oral, once daily for 14 daysSignificant and dose-dependent tumor growth inhibition.[4]

Table 3: In Vivo Efficacy of this compound in a Lung Metastasis Model

Cell Line (Tumor Type)Animal ModelDosing Regimen (E7090)Outcome
4T1 (Murine breast cancer)Balb/c miceDose-dependentSignificantly prolonged survival of mice with established lung metastases.[3]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SNU-16, 4T1)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cell counting kit (e.g., Cell Counting Kit-8)

  • Plate reader

Procedure:

  • Maintain cancer cell lines in their recommended complete culture medium.

  • Prepare a stock solution of this compound in DMSO (e.g., 20 mmol/L) and create serial dilutions in the culture medium.[3]

  • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours.[6]

  • Add the cell counting reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting the log of the drug concentration against the percentage of cell growth inhibition.

Protocol 2: In Vivo Lung Metastasis Model

Objective: To evaluate the efficacy of this compound in inhibiting the growth of lung metastases and prolonging survival.

Materials:

  • 4T1 murine breast cancer cells[3]

  • Female Balb/c mice[3]

  • Phosphate-buffered saline (PBS)

  • This compound

  • Vehicle solution (e.g., 3.5% (v/v) DMSO/6.5% (v/v) Tween 80/5% (w/v) glucose solution)[3]

  • Syringes and needles for intravenous injection and oral gavage

Procedure:

  • Culture 4T1 cells and harvest them during the exponential growth phase.

  • Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/mL.

  • Inject 100 µL of the cell suspension (1 x 10^5 cells) into the tail vein of each mouse.[3] This establishes a disseminated metastasis model.[7]

  • On day 11 post-tumor cell injection, when lung metastases are established, randomize the mice into treatment and control groups.[3]

  • Administer this compound orally once daily at the desired doses (e.g., 25 mg/kg, 50 mg/kg). Administer the vehicle solution to the control group.[3][6]

  • Monitor the body weight of the mice regularly to assess toxicity.[4]

  • Monitor the mice for signs of morbidity and euthanize them when they become moribund.[3]

  • Record the date of death or euthanasia to determine the survival duration.

  • At the end of the study, harvest the lungs, fix them in formalin, and embed them in paraffin for histological analysis (e.g., H&E staining) to quantify metastatic nodules.

Mandatory Visualizations

Signaling Pathway Diagram

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR (FGFR1, 2, 3) FGF->FGFR FRS2a FRS2α FGFR->FRS2a E7090 This compound E7090->FGFR Inhibits PI3K PI3K FRS2a->PI3K RAS RAS FRS2a->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Culture 4T1 Murine Breast Cancer Cells start->cell_culture injection Intravenous Injection of 4T1 Cells into Balb/c Mice (Day 0) cell_culture->injection metastasis Establishment of Lung Metastases injection->metastasis randomization Randomize Mice into Treatment Groups (Day 11) metastasis->randomization treatment Daily Oral Administration of This compound or Vehicle randomization->treatment monitoring Monitor Body Weight and Survival treatment->monitoring endpoint Endpoint: Survival Analysis and Histological Examination monitoring->endpoint end End endpoint->end

Caption: Workflow for assessing this compound efficacy in a lung metastasis model.

References

Troubleshooting & Optimization

troubleshooting E7090 succinate solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with E7090 succinate in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous media a concern?

This compound is an orally available, selective, and potent inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] Like many small-molecule kinase inhibitors, this compound is a lipophilic compound, which can lead to low solubility in aqueous solutions. This presents a challenge for researchers conducting in vitro and in vivo experiments that require the compound to be in a dissolved state for accurate and reproducible results.

Q2: What are the recommended solvents for preparing stock solutions of this compound?

For in vitro studies, this compound is typically prepared as a 20 mmol/L stock solution in dimethyl sulfoxide (DMSO).[3] For in vivo studies, formulations have been described using a co-solvent system of 3.5% (v/v) DMSO, 6.5% (v/v) Tween 80, and 5% (w/v) glucose solution, or by dissolving this compound in distilled water.[3][4]

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What is causing this?

This is a common phenomenon known as "salting out" or precipitation. It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to crash out of the solution.

Q4: How does pH affect the solubility of this compound?

The solubility of succinate salts is generally pH-dependent. As a salt of a weak acid (succinic acid), the solubility of this compound is expected to increase as the pH of the aqueous medium increases. This is due to the deprotonation of the succinate molecule, which increases its polarity and interaction with water molecules.

Q5: Can the presence of other salts in my buffer affect the solubility of this compound?

Yes, high concentrations of other salts in your buffer can decrease the solubility of this compound. This is due to the "common ion effect" and changes in the activity of water molecules, which can reduce the solvation of the drug molecule.

Troubleshooting Guide

Issue 1: Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer.

Potential Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. The final concentration of DMSO may also be insufficient to maintain solubility.

Solutions:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This allows for a more gradual change in solvent polarity.

  • Optimize Final DMSO Concentration: While it's desirable to keep the final DMSO concentration low to avoid cellular toxicity (typically <0.5% in cell-based assays), a slightly higher concentration may be necessary to maintain solubility. A careful balance must be struck based on the sensitivity of your experimental system.

  • Pre-warm the Aqueous Buffer: Gently warming your aqueous buffer to 37°C before adding the DMSO stock can sometimes help to increase the solubility of the compound.

  • Use a Co-solvent System: For preparing working solutions, consider using a co-solvent system. Protocols have been developed for this compound using co-solvents that achieve a concentration of at least 2.5 mg/mL.[1]

Issue 2: this compound solution is initially clear but forms a precipitate over time.

Potential Cause: The solution is supersaturated, and the compound is slowly crystallizing out of solution. Temperature fluctuations can also contribute to this issue.

Solutions:

  • Prepare Fresh Solutions: It is always best practice to prepare fresh working solutions of this compound immediately before use.

  • Maintain Constant Temperature: Store your solutions at a constant and appropriate temperature. Avoid repeated freeze-thaw cycles. For stock solutions in DMSO, it is recommended to store them at -20°C or -80°C in small aliquots.[1][2]

  • Sonication: If a small amount of precipitate is observed, gentle sonication in a water bath may help to redissolve the compound. However, be cautious as this may not always result in a stable solution.

Quantitative Data on this compound Formulations

Formulation ComponentProtocol 1[1]Protocol 2[1]Protocol 3[1]In Vivo Formulation[3]In Vitro Stock[3]
This compound ≥ 2.5 mg/mL≥ 2.5 mg/mL≥ 2.5 mg/mLNot specified20 mmol/L
DMSO 10%10%10%3.5%100%
PEG300 40%----
Tween-80 5%--6.5%-
Saline 45%90% (with SBE-β-CD)---
SBE-β-CD -20% in Saline---
Corn Oil --90%--
Glucose ---5% (w/v)-
Distilled Water ---As solvent-

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Mixing: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol for Preparing a Working Solution in Aqueous Buffer (Example)
  • Pre-warm Buffer: Gently warm the desired aqueous buffer (e.g., PBS) to 37°C.

  • Initial Dilution (Optional): If a high final concentration is required, consider an intermediate dilution of the DMSO stock in the warmed buffer.

  • Final Dilution: Slowly add the this compound DMSO stock solution to the pre-warmed buffer while gently vortexing or swirling. Ensure the final DMSO concentration is compatible with your experimental system.

  • Use Immediately: Use the freshly prepared working solution immediately for your experiment.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates FRS2 FRS2 FGFR->FRS2 Activates E7090 E7090 Succinate E7090->FGFR Inhibits PI3K PI3K FRS2->PI3K Activates RAS RAS FRS2->RAS Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FGFR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) start->prep_stock prep_working Prepare Fresh Working Solution in Aqueous Media prep_stock->prep_working treat_cells Treat Cells/Administer to Animal Model prep_working->treat_cells assay Perform Assay (e.g., Cell Viability, Western Blot) treat_cells->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for Using this compound.

Troubleshooting_Decision_Tree start Precipitate Observed with This compound in Aqueous Media cause1 Is the final concentration too high? start->cause1 solution1a Lower the final concentration. cause1->solution1a Yes cause2 Was the dilution performed correctly? cause1->cause2 No end Clear Solution solution1a->end solution1b Use a co-solvent system (see formulation table). solution1b->end solution2a Use stepwise dilution. cause2->solution2a No cause3 Is the solution old or stored improperly? cause2->cause3 Yes solution2a->end solution2b Pre-warm the aqueous media to 37°C. solution2b->end solution3a Prepare fresh solutions before each experiment. cause3->solution3a Yes cause3->end No solution3a->end solution3b Aliquot and store DMSO stock at -80°C. solution3b->end

Caption: Troubleshooting Decision Tree for this compound Solubility.

References

optimizing E7090 succinate concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for E7090 succinate. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as tasurgratinib, is a potent and selective oral inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3][4][5] Its mechanism of action involves binding to the ATP-binding site of these receptors, which inhibits their tyrosine kinase activity.[2] This blockage prevents the activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, that are crucial for cell proliferation, survival, and migration in cancer cells with FGFR genetic alterations.[6][7][8]

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. However, based on published data, a good starting point for cell proliferation assays is in the low nanomolar range. For instance, in SNU-16 human gastric cancer cells, which have high levels of FGFR2, this compound inhibited cell proliferation with an IC50 value of 5.7 nmol/L.[6] In other cancer cell lines with FGFR abnormalities, IC50 values ranged from 2 nmol/L to over 10,000 nmol/L.[6] For signaling pathway inhibition studies, concentrations between 0.4 and 100 nM have been shown to be effective in inhibiting FGFR phosphorylation within 4 hours.[1]

Q3: How should I prepare and store this compound for in vitro experiments?

For in vitro studies, this compound is typically prepared as a stock solution in dimethyl sulfoxide (DMSO).[6][8] A common stock solution concentration is 20 mmol/L.[6][8] This stock solution should then be diluted in the appropriate cell culture medium to the desired final concentration for your experiment.

For storage, the stock solution in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no inhibition of cell proliferation Suboptimal concentration: The concentration of this compound may be too low for the specific cell line.Perform a dose-response experiment: Test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value for your cell line.[6]
Cell line lacks FGFR dependency: The chosen cell line may not have the specific FGFR genetic alterations (e.g., amplification, fusion, mutation) that confer sensitivity to E7090.[6]Verify the genetic background of your cell line: Use cell lines with known FGFR abnormalities for positive controls.[6]
Incorrect incubation time: The duration of treatment may be insufficient to observe an effect on cell proliferation.Optimize incubation time: For proliferation assays, an incubation time of 72 hours is commonly used.[6][8]
Inconsistent results between experiments Inconsistent compound preparation: Variability in the preparation of the this compound stock solution or working dilutions.Standardize preparation protocol: Ensure the DMSO stock solution is fully dissolved and perform serial dilutions accurately. Prepare fresh working solutions for each experiment.
Cell passage number: High passage numbers can lead to genetic drift and altered drug sensitivity.Use low-passage cells: Maintain a consistent and low passage number for all experiments.
Cell death at low concentrations Off-target effects or cellular stress: Although E7090 is selective, high concentrations or sensitive cell lines might exhibit toxicity.Lower the concentration range: If significant cell death is observed even at low nanomolar concentrations, consider if the cells are overly sensitive or if there are other stressors in the culture conditions.
Precipitate observed in culture medium Poor solubility: this compound may precipitate at high concentrations in aqueous media.Ensure complete dissolution in DMSO first: Before diluting in culture medium, make sure the compound is fully dissolved in the DMSO stock. Avoid high final concentrations of DMSO in the culture medium (typically <0.5%).

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Target IC50 (nmol/L)
FGFR10.71[1][4][5]
FGFR20.50[1][4][5]
FGFR31.2[1][4][5]
FGFR4120[1][4][5]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell Line Cancer Type FGFR Alteration IC50 (nmol/L) Incubation Time (hours)
SNU-16Gastric CancerFGFR2 Amplification5.7[1][6]72[6][8]
NCI-H1581Lung CancerFGFR1 Amplification2.0[6]Not Specified
RT112/84Bladder CancerFGFR3 Fusion8.0[6]Not Specified
AN3CAEndometrial CancerFGFR2 Mutation15[6]Not Specified

Experimental Protocols

Protocol 1: Cell Proliferation Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line to ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Preparation: Prepare a 20 mM stock solution of this compound in DMSO.[6][8] Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.[6][8]

  • Viability Assessment: Measure cell viability using a suitable method, such as the Cell Counting Kit-8 assay.[6][8]

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Western Blot Analysis of FGFR Phosphorylation

  • Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 0.4-100 nM) for 4 hours.[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-FGFR (p-FGFR; Y653/654) and total FGFR2 overnight at 4°C.[6][8]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phospho-FGFR signal to the total FGFR signal to determine the extent of inhibition.

Visualizations

FGFR_Signaling_Pathway E7090 This compound FGFR FGFR1/2/3 E7090->FGFR Inhibition FRS2a FRS2α FGFR->FRS2a Phosphorylation PI3K PI3K FRS2a->PI3K MAPK_Pathway MAPK Pathway (ERK1/2) FRS2a->MAPK_Pathway Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK_Pathway->Proliferation

Caption: this compound inhibits the FGFR signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 20 mM This compound Stock in DMSO Dilute Serially Dilute in Culture Medium Stock->Dilute Treat Treat Cells Dilute->Treat Seed Seed Cells Seed->Treat Incubate Incubate (4h for signaling, 72h for proliferation) Treat->Incubate Assay Perform Assay (Western Blot or Viability Assay) Incubate->Assay Analyze Analyze Data (IC50 or Protein Expression) Assay->Analyze

Caption: General workflow for in vitro this compound experiments.

References

Technical Support Center: Overcoming Acquired Resistance to E7090 Succinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to E7090 succinate (tasurgratinib), a selective FGFR1-3 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as tasurgratinib, is an orally available, potent, and selective inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2] FGFRs are a family of receptor tyrosine kinases that, when activated by fibroblast growth factors (FGFs), trigger downstream signaling pathways involved in cell proliferation, survival, and migration.[3][4] In several cancers, genetic alterations such as fusions, mutations, and amplifications of FGFR genes lead to constitutive activation of these pathways, driving tumor growth.[3][5] this compound is designed to inhibit the kinase activity of FGFR1, -2, and -3, thereby blocking these oncogenic signals.[6]

Q2: My cancer cell line, initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of acquired resistance to FGFR inhibitors like E7090?

Acquired resistance to FGFR inhibitors is a significant clinical challenge and can arise through several mechanisms. The most common are:

  • On-target secondary mutations: These are mutations in the FGFR kinase domain itself that interfere with drug binding. "Gatekeeper" mutations are a common type of on-target modification.[3][7][8]

  • Bypass signaling pathway activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the FGFR blockade. This can involve the upregulation of other receptor tyrosine kinases (RTKs) such as MET, EGFR, or ERBB2/3, or activation of downstream pathways like RAS-MAPK and PI3K/AKT/mTOR.[3][7][9][10]

  • Epithelial-Mesenchymal Transition (EMT): This is a process where cancer cells lose their epithelial characteristics and gain mesenchymal features, which has been linked to drug resistance.[3][4]

Q3: How can I determine the specific mechanism of resistance in my cell line?

To identify the resistance mechanism, a multi-pronged approach is recommended:

  • Sequence the FGFR gene: Perform Sanger or next-generation sequencing (NGS) of the FGFR kinase domain in your resistant cells to check for secondary mutations.

  • Assess bypass pathway activation: Use techniques like Western blotting or phospho-RTK arrays to examine the phosphorylation status of key proteins in alternative signaling pathways (e.g., p-MET, p-EGFR, p-AKT, p-ERK).

  • Evaluate phenotypic changes: Assess for markers of EMT (e.g., changes in E-cadherin and vimentin expression) through immunofluorescence or Western blotting.

Troubleshooting Guides

Issue 1: Gradual loss of this compound efficacy in my cell culture over time.
  • Possible Cause: Development of a resistant subpopulation of cells.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response assay (e.g., MTS or CellTiter-Glo) to compare the IC50 value of this compound in your current cell line to the parental, sensitive cell line. A significant shift in the IC50 indicates resistance.

    • Isolate Resistant Clones: Use single-cell cloning to isolate and expand individual resistant colonies. This will allow for a more homogenous population to study the resistance mechanism.

    • Investigate Mechanism: Once resistant clones are established, proceed with the investigations outlined in FAQ Q3 to identify the mechanism of resistance.

Issue 2: My E7090-resistant cell line does not have any secondary mutations in the FGFR kinase domain.
  • Possible Cause: The resistance is likely mediated by the activation of a bypass signaling pathway.

  • Troubleshooting Steps:

    • Screen for Activated RTKs: Use a phospho-RTK array to simultaneously screen for the activation of a wide range of receptor tyrosine kinases. This can help identify unexpected bypass pathways.

    • Analyze Downstream Pathways: Perform Western blot analysis to check for the phosphorylation of key downstream signaling molecules like AKT, ERK, and STAT3.[4]

    • Combination Therapy: Once a bypass pathway is identified, test the efficacy of combining this compound with an inhibitor targeting the activated pathway (e.g., a MET inhibitor if MET is activated).

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nmol/L)Cell LineIC50 (nmol/L)
FGFR10.71SNU-16 (FGFR2 amplified)1.2 (p-FGFR)
FGFR20.50SNU-16 (FGFR2 amplified)5.7 (proliferation)
FGFR31.2[6]
FGFR4120
RET<10[11]
DDR2<10[11]
FLT1<10[11]

Table 2: Preclinical In Vivo Efficacy of this compound

Xenograft ModelTreatmentTumor Growth Inhibition
SNU-16 (Human Gastric Cancer)6.25 - 50 mg/kg this compound dailySignificant inhibition[11]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of this compound.[12][13]

Materials:

  • Parental cancer cell line sensitive to this compound

  • Complete growth medium

  • This compound

  • DMSO (for stock solution)

  • Cell culture flasks/plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Procedure:

  • Determine Initial IC50: Perform a cell viability assay (e.g., MTS) to determine the initial IC50 of this compound for the parental cell line.

  • Initial Exposure: Begin by treating the parental cells with this compound at a concentration equal to the IC50.

  • Monitor and Passage: Monitor the cells for growth. Initially, a significant number of cells may die. When the surviving cells reach 70-80% confluency, passage them and continue to culture them in the presence of the same drug concentration.

  • Dose Escalation: Once the cells are growing steadily at the current drug concentration, increase the concentration of this compound by 1.5 to 2-fold.[13]

  • Repeat and Expand: Repeat the process of monitoring, passaging, and dose-escalating. This process can take several months.

  • Cryopreservation: At each stage of increased resistance, cryopreserve a batch of cells. This is crucial in case of cell death at a higher concentration.[13]

  • Characterization of Resistant Line: Once a cell line is established that can proliferate at a significantly higher concentration of this compound (e.g., >10-fold the initial IC50), confirm the level of resistance by re-evaluating the IC50.[13]

Protocol 2: Western Blot Analysis for Bypass Pathway Activation

Materials:

  • Parental and E7090-resistant cell lines

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., p-FGFR, FGFR, p-MET, MET, p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Plate parental and resistant cells. Treat with this compound or vehicle (DMSO) for a specified time (e.g., 4 hours). Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature protein lysates and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add a chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Analysis: Compare the levels of phosphorylated proteins between the parental and resistant cell lines, with and without E7090 treatment. Use a loading control like GAPDH to ensure equal protein loading.

Visualizations

Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Other_RTK Bypass RTK (e.g., MET, EGFR) Other_RTK->RAS Bypass Activation Other_RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation E7090 E7090 Succinate E7090->FGFR

Caption: FGFR signaling and bypass resistance pathways.

Experimental_Workflow cluster_generation Resistant Cell Line Generation cluster_analysis Mechanism of Resistance Analysis cluster_outcome Outcome start Parental Cell Line treat Continuous E7090 Exposure (Dose Escalation) start->treat establish Established Resistant Cell Line treat->establish seq FGFR Sequencing establish->seq wb Western Blot (p-RTKs, p-AKT, p-ERK) establish->wb pheno Phenotypic Analysis (e.g., EMT markers) establish->pheno gatekeeper On-Target Mutation (Gatekeeper) seq->gatekeeper bypass Bypass Pathway Activation wb->bypass emt EMT pheno->emt

Caption: Workflow for investigating E7090 resistance.

References

Navigating E7090 Succinate Kinase Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing E7090 succinate in kinase assays. E7090 is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] However, like many kinase inhibitors, it can exhibit off-target effects. Understanding and identifying these off-target interactions is critical for accurate interpretation of experimental results and successful drug development. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vitro kinase assays with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a selective inhibitor of the FGFR1, -2, and -3 tyrosine kinases.[1][2] It has shown potent anti-tumor activity in preclinical models with dysregulated FGFR signaling.[1]

Q2: What are the known off-target kinases of this compound?

In a screening panel of 93 human kinases, E7090 demonstrated inhibitory activity against a few other kinases besides its primary FGFR targets. The IC50 values for these off-target interactions are summarized in the table below.

Q3: Why is it important to test for off-target effects?

Identifying off-target effects is crucial for several reasons:

  • Accurate Data Interpretation: Unidentified off-target inhibition can lead to misinterpretation of experimental outcomes, attributing a biological effect to the inhibition of the primary target when it may be due to an off-target interaction.

  • Understanding Phenotypic Responses: Off-target effects can contribute to the overall cellular or physiological response observed, providing a more complete picture of the compound's mechanism of action.

  • Predicting Potential Toxicities: Off-target kinase inhibition can lead to unforeseen side effects or toxicities in preclinical and clinical studies.[3][4] Early identification allows for better risk assessment and management.

Q4: What are some common unexpected results in a kinase assay with E7090 and how can I troubleshoot them?

Unexpected results can arise from various factors. Here are some common issues and troubleshooting steps:

  • Higher than expected inhibition of a non-FGFR kinase:

    • Confirm compound identity and purity: Ensure the this compound used is of high purity and has not degraded.

    • Review assay conditions: Check ATP concentration, as it can influence the apparent IC50 of ATP-competitive inhibitors.[5]

    • Consider the specific kinase isoform: Different isoforms of a kinase may have varying sensitivities to inhibitors.

  • Lower than expected inhibition of FGFR kinases:

    • Verify enzyme activity: Ensure the recombinant FGFR enzyme is active and used at the appropriate concentration.

    • Check substrate quality: The substrate should be of high quality and used at a concentration at or below its Km for the kinase.

    • Assess buffer components: Ensure the buffer composition is optimal for FGFR activity.

  • High background signal:

    • Optimize washing steps: In filter-binding assays, ensure thorough washing to remove unbound radiolabeled ATP.

    • Check for non-specific binding: Use appropriate controls, such as a reaction without enzyme, to determine the level of non-specific binding of the substrate to the filter or plate.

    • In fluorescence-based assays, check for compound interference: E7090 itself might have fluorescent properties that interfere with the assay readout. Run a control with the compound alone.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against its primary targets and known off-target kinases as determined in a cell-free kinase inhibition assay.[1][2]

Kinase TargetIC50 (nmol/L)
FGFR1 0.8
FGFR2 0.5
FGFR3 2.0
FGFR3 (K650E) 3.1
FGFR3 (K650M) 16
RET<10
DDR2<10
FLT1<10
FLT4<20
PDGFRA<20
KDR<20

Experimental Protocols

To assist researchers in designing and troubleshooting their experiments, detailed methodologies for common kinase assays are provided below.

Protocol 1: Off-Chip Mobility Shift Assay (MSA) for Kinase Inhibition

This protocol is a generalized procedure based on the principles of the Caliper LifeSciences LabChip® platform, which was used in the characterization of E7090.[6]

1. Reagent Preparation:

  • Assay Buffer: 25 mM HEPES (pH 7.5), 0.01% Brij-35, 0.01% Triton X-100, 0.5 mM EGTA.
  • Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant across all wells (typically ≤1%).
  • Enzyme Mix: Dilute the kinase to a 2X final concentration in Assay Buffer.
  • Substrate Mix: Prepare a 2X solution of the fluorescently labeled peptide substrate and ATP in Assay Buffer containing 10 mM MgCl2. The ATP concentration should ideally be at the Km for the specific kinase.
  • Stop Buffer: 100 mM HEPES (pH 7.5), 0.015% Brij-35, 50 mM EDTA.

2. Assay Procedure:

  • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
  • Add 10 µL of the 2X Enzyme Mix to each well.
  • Initiate the kinase reaction by adding 10 µL of the 2X Substrate Mix to each well.
  • Incubate the plate at 28°C for 25 minutes.
  • Terminate the reaction by adding 25 µL of Stop Buffer.
  • Analyze the plate on a Caliper LabChip® instrument according to the manufacturer's instructions.

3. Data Analysis:

  • The instrument measures the ratio of the fluorescent product to the sum of the product and substrate.
  • Calculate the percent inhibition for each E7090 concentration relative to the vehicle control.
  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Radiometric Kinase Assay (Filter-Binding Method)

This is a classic and robust method for measuring kinase activity.

1. Reagent Preparation:

  • Kinase Reaction Buffer (5X): 250 mM HEPES (pH 7.4), 100 mM MgCl2, 5 mM DTT.
  • ATP Stock: Prepare a stock solution of "cold" ATP. On the day of the experiment, prepare a working solution containing both "cold" ATP and [γ-³²P]ATP.
  • Substrate: Prepare a stock solution of the peptide or protein substrate in water or a suitable buffer.
  • Enzyme: Dilute the kinase in 1X Kinase Reaction Buffer.
  • Stop Solution: 75 mM phosphoric acid.
  • Wash Solution: 0.75% phosphoric acid.

2. Assay Procedure:

  • Set up the kinase reactions in microcentrifuge tubes or a 96-well plate on ice.
  • To each reaction, add:
  • 5 µL of 5X Kinase Reaction Buffer
  • This compound at various concentrations (or DMSO for control)
  • Substrate to the desired final concentration
  • Diluted kinase
  • Water to a final volume of 24 µL
  • Initiate the reaction by adding 1 µL of the ATP working solution.
  • Incubate at 30°C for the desired time (e.g., 20-30 minutes).
  • Stop the reaction by adding 25 µL of the reaction mixture to 50 µL of 75 mM phosphoric acid.
  • Spot the entire 75 µL onto a phosphocellulose filter paper (e.g., P81).
  • Wash the filter paper three times for 5 minutes each with 0.75% phosphoric acid.
  • Wash once with acetone and let it air dry.
  • Quantify the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the kinase activity as the amount of ³²P incorporated into the substrate per unit of time.
  • Determine the percent inhibition for each E7090 concentration and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

To visualize the interactions and processes described, the following diagrams have been generated using Graphviz.

Signaling Pathways

E7090_Primary_Pathway FGF FGF FGFR FGFR (1, 2, 3) FGF->FGFR PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 E7090 This compound E7090->FGFR Inhibits Proliferation Cell Proliferation PLCg->Proliferation Survival Cell Survival PLCg->Survival PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT Akt PI3K->AKT AKT->Proliferation AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival E7090_Off_Target_Pathways cluster_RET RET Signaling cluster_DDR2 DDR2 Signaling cluster_VEGFR VEGFR Signaling (FLT1, FLT4, KDR) cluster_PDGFRA PDGFRA Signaling RET RET RAS_RAF_MAPK RAS/RAF/MAPK Pathway RET->RAS_RAF_MAPK PI3K_AKT_RET PI3K/Akt Pathway RET->PI3K_AKT_RET PLCg_RET PLCγ Pathway RET->PLCg_RET DDR2 DDR2 SHC_DDR2 SHC DDR2->SHC_DDR2 SRC_DDR2 SRC DDR2->SRC_DDR2 JAK_DDR2 JAK DDR2->JAK_DDR2 ERK_DDR2 Erk1/2 SHC_DDR2->ERK_DDR2 PI3K_DDR2 PI3K SHC_DDR2->PI3K_DDR2 SRC_DDR2->ERK_DDR2 SRC_DDR2->PI3K_DDR2 VEGFR FLT1, FLT4, KDR PLCg_VEGFR PLCγ VEGFR->PLCg_VEGFR PI3K_AKT_VEGFR PI3K/Akt VEGFR->PI3K_AKT_VEGFR MAPK_VEGFR MAPK VEGFR->MAPK_VEGFR PDGFRA PDGFRA PI3K_AKT_PDGFRA PI3K/Akt PDGFRA->PI3K_AKT_PDGFRA RAS_MAPK_PDGFRA Ras/MAPK PDGFRA->RAS_MAPK_PDGFRA JAK_STAT_PDGFRA JAK/STAT PDGFRA->JAK_STAT_PDGFRA PLCg_PDGFRA PLCγ PDGFRA->PLCg_PDGFRA E7090 This compound E7090->RET Potential Inhibition E7090->DDR2 Potential Inhibition E7090->VEGFR Potential Inhibition E7090->PDGFRA Potential Inhibition Kinase_Assay_Workflow start Start: Prepare Reagents prepare_compound Prepare this compound Serial Dilutions start->prepare_compound prepare_kinase Prepare Kinase Solution start->prepare_kinase prepare_substrate Prepare Substrate/ATP Mix start->prepare_substrate assay_setup Set Up Kinase Reaction (Compound + Kinase + Substrate/ATP) prepare_compound->assay_setup prepare_kinase->assay_setup prepare_substrate->assay_setup incubation Incubate at Optimal Temperature assay_setup->incubation termination Terminate Reaction incubation->termination detection Detection (Mobility Shift or Radioactivity) termination->detection data_analysis Data Analysis (% Inhibition, IC50) detection->data_analysis end End: Results data_analysis->end

References

Technical Support Center: Management of E7090 Succinate-Induced Hyperphosphatemia in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing hyperphosphatemia observed in animal models during preclinical studies with E7090 succinate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause hyperphosphatemia?

A1: this compound is an orally available and selective inhibitor of the tyrosine kinase activities of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] Hyperphosphatemia is a known on-target effect of this compound and other FGFR inhibitors. This occurs because FGFR signaling is crucial for maintaining phosphate homeostasis, primarily through the FGF23-Klotho endocrine axis.[3] By inhibiting FGFR, this compound disrupts the normal signaling pathway that promotes renal phosphate excretion, leading to an accumulation of phosphate in the blood.[3]

Q2: What is the mechanism of this compound-induced hyperphosphatemia?

A2: this compound inhibits FGFR1, -2, and -3.[1] The regulation of phosphate homeostasis is primarily mediated by FGF23, which signals through a complex of FGFR1 and its co-receptor α-Klotho in the renal tubules. This signaling cascade normally increases the excretion of phosphate in the urine. By blocking this pathway, this compound leads to decreased urinary phosphate excretion and consequently, elevated serum phosphate levels.[3] Preclinical and clinical studies have shown dose-dependent increases in serum phosphate and FGF23 levels following E7090 administration, confirming this on-target effect.[2][3]

Q3: At what doses of this compound can hyperphosphatemia be expected in animal models?

A3: In preclinical mouse xenograft models, this compound has been administered at doses ranging from 6.25 to 50 mg/kg once daily.[2] While a direct quantitative correlation between these doses and the precise increase in serum phosphate is not consistently reported in publicly available literature, a dose-dependent elevation in plasma FGF23, a surrogate biomarker for FGFR inhibition and subsequent hyperphosphatemia, has been observed.[2] Researchers should anticipate the possibility of hyperphosphatemia within this dose range and monitor serum phosphate levels accordingly.

Q4: What are the primary strategies for managing this compound-induced hyperphosphatemia in animal models?

A4: The primary strategies involve reducing the intestinal absorption of dietary phosphate. This can be achieved through:

  • Dietary Phosphate Restriction: Modifying the animal's diet to one with a lower phosphate content.

  • Phosphate Binders: Administering agents that bind to dietary phosphate in the gastrointestinal tract, preventing its absorption. Commonly used phosphate binders in preclinical studies include lanthanum carbonate and sevelamer hydrochloride.

Q5: How should I monitor for hyperphosphatemia in my animal models?

A5: Regular monitoring of serum phosphate levels is critical. Blood samples should be collected at baseline before initiation of this compound treatment and then periodically throughout the study. The frequency of monitoring may depend on the dose of this compound being administered and the observed severity of hyperphosphatemia.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Persistently high serum phosphate levels despite dietary restriction. - Insufficient phosphate restriction in the diet.- The dose of this compound is causing a level of FGFR inhibition that cannot be overcome by diet alone.- Verify the phosphate content of the custom diet.- Implement the use of a phosphate binder in conjunction with the low-phosphate diet.
Animal shows signs of distress or adverse effects (e.g., lethargy, weight loss) potentially related to severe hyperphosphatemia. - Unmanaged, severe hyperphosphatemia can lead to systemic toxicity.- Immediately measure serum phosphate levels.- Consider a temporary dose reduction or interruption of this compound.- Initiate or increase the dose of phosphate binders.- Consult with a veterinarian for supportive care.
Variability in serum phosphate levels between animals in the same treatment group. - Differences in food consumption.- Individual animal's physiological response to this compound.- Ensure consistent access to and consumption of the specified diet for all animals.- Increase the number of animals per group to account for biological variability.- Monitor individual animal food intake if possible.
Difficulty in administering phosphate binders. - Palatability of the binder when mixed with food.- Stress induced by gavage administration.- If mixing with food, ensure the binder is thoroughly and evenly distributed.- Consider more palatable formulations of phosphate binders if available.- If using gavage, ensure personnel are properly trained to minimize stress to the animals.

Data Summary

Table 1: Preclinical Dosing of this compound and Observed Effects on Pharmacodynamic Markers in Mouse Models.

Dose of this compound (mg/kg, once daily)Animal ModelDurationEffect on Plasma FGF23Reported Effect on Serum PhosphateReference
6.25 - 50Nude mice with SNU-16 xenografts14 daysDose-dependent elevationHyperphosphatemia is an expected on-target effect[2]

Table 2: Management Strategies for Hyperphosphatemia in Rodent Models.

InterventionAnimal ModelDosage/ProtocolOutcomeReference
Dietary Phosphate Restriction MiceStandard diet (0.6% phosphate) vs. Low-phosphate diet (0.2% phosphate)Low-phosphate diet significantly reduced serum phosphate levels.
Phosphate Binder Rats with chronic renal failureLanthanum carbonate mixed with dietDose-related reductions in serum phosphate levels.
Phosphate Binder Rats with chronic renal failureSevelamer hydrochloride mixed with dietReduction in serum phosphate levels.

Experimental Protocols

1. Measurement of Serum Phosphate

  • Sample Collection: Collect blood samples from animals via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

  • Sample Processing: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum.

  • Analysis: Serum phosphate levels can be measured using a colorimetric assay kit according to the manufacturer's instructions or by using an automated clinical chemistry analyzer.

2. Dietary Phosphate Restriction

  • Diet Formulation: Work with a reputable vendor to formulate a custom rodent diet with a reduced phosphate content (e.g., 0.2%). Ensure that other essential nutrients, such as calcium and vitamin D, are maintained at appropriate levels.

  • Acclimatization: Allow animals to acclimatize to the new diet for a few days before initiating treatment with this compound.

  • Monitoring: Monitor food intake to ensure that the reduced phosphate intake is not due to decreased food consumption.

3. Administration of Phosphate Binders

  • Lanthanum Carbonate:

    • Preparation: Lanthanum carbonate can be mixed directly into the powdered diet. The amount to be added should be calculated based on the average daily food consumption of the animals to achieve the target dose.

    • Administration: Provide the medicated diet to the animals ad libitum.

  • Sevelamer Hydrochloride:

    • Preparation: Sevelamer hydrochloride can also be mixed into the powdered diet.

    • Administration: Provide the medicated diet to the animals ad libitum.

Visualizations

FGF23_Signaling_Pathway cluster_bone Bone (Osteocyte) cluster_kidney Kidney (Proximal Tubule) E7090 E7090 Succinate FGFR_bone FGFR E7090->FGFR_bone Inhibits FGF23_production FGF23 Production FGFR_bone->FGF23_production Stimulates FGF23_circulating Circulating FGF23 FGF23_production->FGF23_circulating FGFR_kidney FGFR1 NaPi2a NaPi-2a/2c (Phosphate Transporters) FGFR_kidney->NaPi2a Downregulates Klotho α-Klotho Phosphate_Excretion Renal Phosphate Excretion NaPi2a->Phosphate_Excretion Decreases Reabsorption, Increases Excretion Serum_Phosphate Serum Phosphate Phosphate_Excretion->Serum_Phosphate Lowers E7090_kidney E7090 Succinate E7090_kidney->FGFR_kidney Inhibits FGF23_circulating->FGFR_kidney Binds to FGFR1/Klotho complex E7090_effect Overall Effect of E7090

Caption: Mechanism of this compound-induced hyperphosphatemia.

Experimental_Workflow cluster_treatment Treatment Phase start Start of Study baseline Baseline Measurements: - Body Weight - Serum Phosphate start->baseline randomization Randomize Animals into Treatment Groups baseline->randomization vehicle Vehicle Control Group randomization->vehicle e7090 This compound Group randomization->e7090 e7090_management This compound + Management Strategy (e.g., Phosphate Binder) randomization->e7090_management monitoring Regular Monitoring: - Body Weight - Clinical Observations - Serum Phosphate vehicle->monitoring e7090->monitoring e7090_management->monitoring endpoint End of Study: - Final Measurements - Tissue Collection monitoring->endpoint At predetermined time points data_analysis Data Analysis endpoint->data_analysis

References

Technical Support Center: E7090 Succinate Dose-Response & IC50 Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing E7090 succinate in their experiments. The information is tailored for scientists and drug development professionals to help interpret dose-response curves and IC50 values accurately.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, orally available inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] It functions by targeting the ATP-binding site of these kinases, thereby inhibiting their tyrosine kinase activity. This leads to the blockade of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration in cancers with FGFR genetic alterations.[3]

Q2: I am not observing the expected inhibitory effect of this compound on my cancer cell line. What are the possible reasons?

A2: Several factors could contribute to a lack of inhibitory effect:

  • Absence of FGFR Aberrations: this compound is most effective in cell lines harboring FGFR genetic abnormalities like amplifications, fusions, or mutations.[4] Confirm the FGFR status of your cell line.

  • Suboptimal Assay Conditions: Ensure that the cell seeding density, treatment duration, and concentration range of this compound are appropriate for your specific cell line.

  • Compound Stability and Handling: Improper storage or handling of this compound can lead to its degradation. Ensure it is dissolved and stored as recommended.

  • Cellular Efflux: Some cell lines may express high levels of drug efflux pumps that actively remove the inhibitor from the cell, reducing its intracellular concentration.

Q3: The IC50 value I obtained for this compound in my experiments is different from the published values. Why might this be?

A3: Discrepancies in IC50 values are common and can arise from several experimental variables:

  • Different Experimental Protocols: Variations in cell viability assays (e.g., MTT vs. CellTiter-Glo), incubation times, and cell densities can significantly impact the calculated IC50.[5]

  • Cell Line Specifics: Even within the same cell line, passage number and culture conditions can lead to phenotypic and genotypic drift, affecting drug sensitivity.

  • Data Analysis Methods: The mathematical model used to fit the dose-response curve (e.g., four-parameter logistic regression) and the software can influence the final IC50 value.[6]

  • Assay-Dependent Readouts: An IC50 value from a cell proliferation assay measures the effect on cell growth, while an IC50 from a kinase activity assay measures direct enzymatic inhibition. These values are not always directly comparable.

Q4: My dose-response curve for this compound is not a classic sigmoidal shape. What could be the issue?

A4: An atypical dose-response curve can be indicative of several phenomena:

  • Incomplete Dose Range: The concentrations tested may be too narrow to capture the full sigmoidal response, missing the top and bottom plateaus.

  • Compound Solubility Issues: At high concentrations, this compound may precipitate out of solution, leading to a plateau or even a decrease in effect.

  • Off-Target Effects or Cellular Toxicity: At very high concentrations, the compound may induce non-specific toxicity, causing a sharp drop in viability that doesn't fit a standard sigmoidal curve.

  • Biphasic Response: In some cases, a compound can have a biphasic effect, where it is inhibitory at certain concentrations and has a different or diminished effect at higher concentrations.

Q5: How do I interpret the Hill slope of my this compound dose-response curve?

A5: The Hill slope, or slope factor, describes the steepness of the dose-response curve.[3][7]

  • Hill Slope = 1.0: This indicates a standard, gradual response to the inhibitor.

  • Hill Slope > 1.0: A steeper curve suggests a more switch-like, cooperative inhibition.

  • Hill Slope < 1.0: A shallower curve indicates a more gradual, less sensitive response to the inhibitor. A very shallow slope might suggest issues with the assay or compound.

Data Presentation: this compound IC50 Values

The following tables summarize the reported IC50 values for this compound in enzymatic and cell-based assays.

Table 1: Enzymatic IC50 Values for E7090

KinaseIC50 (nM)
FGFR10.71[1][2]
FGFR20.50[1][2]
FGFR31.2[1][2]
FGFR4120[1][2]
RET<10[1]
DDR2<10[1]
FLT1<10[1]

Table 2: Cell-Based IC50 Values for this compound

Cell LineCancer TypeFGFR AlterationAssay TypeIncubation TimeIC50 (nM)
SNU-16Gastric CancerFGFR2 AmplificationFGFR Phosphorylation4 hours1.2[2][4]
SNU-16Gastric CancerFGFR2 AmplificationCell Proliferation72 hours5.7[1][2][4]

Experimental Protocols

Cell Proliferation Assay (Using Cell Counting Kit-8)

This protocol is adapted from published studies using this compound.[1]

  • Cell Seeding:

    • Seed 500–5,000 cells per well in a 96-well plate in RPMI-1640 medium supplemented with 10% FBS.

    • The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.

  • Compound Treatment:

    • After 24 hours, add serial dilutions of this compound to the wells. Include a vehicle-only control (e.g., DMSO).

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator for 72 hours. Incubation times may need to be optimized (ranging from 3 to 14 days depending on the cell line's doubling time).[1]

  • Cell Viability Measurement:

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the optical density (OD) at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background OD (media only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Western Blot for Phospho-FGFR

This protocol provides a general workflow for assessing the inhibition of FGFR phosphorylation.

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a dose-response range of this compound (e.g., 0.1 nM to 100 nM) for a specified time (e.g., 4 hours).[4][8] Include a vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-FGFR (e.g., p-FGFR Y653/654) overnight at 4°C.[4][8]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Quantify band intensities.

    • To normalize, strip the membrane and re-probe with an antibody against total FGFR and a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2α FGFR->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation E7090 E7090 Succinate E7090->FGFR Inhibition

Caption: FGFR signaling pathway and the inhibitory action of this compound.

IC50_Determination_Workflow start Start: Cell Seeding treatment This compound Serial Dilution Treatment start->treatment incubation Incubation (e.g., 72 hours) treatment->incubation assay Cell Viability Assay (e.g., CCK-8) incubation->assay readout Measure OD (450 nm) assay->readout analysis Data Analysis: Normalization to Control readout->analysis curve_fit Dose-Response Curve Fitting (Four-Parameter Logistic) analysis->curve_fit end Determine IC50 Value curve_fit->end

Caption: Experimental workflow for determining the IC50 value of this compound.

Troubleshooting Guide: Dose-Response Curves

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use calibrated multichannel pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Dose-response curve does not reach a bottom plateau (incomplete inhibition) Insufficiently high concentrations of this compound were tested. The compound has low potency in the chosen cell line.Extend the concentration range of this compound. If a plateau is still not reached, the IC50 may be greater than the highest concentration tested.
Dose-response curve does not have a top plateau The lowest concentrations tested are already causing some inhibition.Include lower concentrations of this compound in your dilution series to establish a clear 100% viability plateau.
Calculated IC50 is outside the tested concentration range The dose range is not centered around the IC50. The curve fitting is unreliable due to sparse data in the dynamic range of the curve.Perform a preliminary experiment with a broad range of concentrations to estimate the IC50. Then, perform a more detailed experiment with more data points around the estimated IC50.
Poor curve fit (low R-squared value) High data scatter, inappropriate model selection, or complex biological response.Review assay for sources of variability. Ensure you are using a four-parameter logistic model for sigmoidal curves. Consider if a different model is more appropriate if the curve is non-sigmoidal.

References

Technical Support Center: E7090 Succinate Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective FGFR inhibitor, E7090 succinate, in preclinical models. The information is designed to help mitigate potential toxicities and streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally available, potent, and selective inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2] It functions by interfering with the binding of FGF to FGFR, which in turn inhibits FGFR-mediated signaling pathways. This disruption of signaling can lead to the inhibition of cell proliferation and induction of cell death in tumor cells that overexpress FGFR.

Q2: What are the most common toxicities observed with FGFR inhibitors in preclinical models?

A2: While specific preclinical toxicity data for this compound is limited, class-wide toxicities for selective FGFR inhibitors have been identified, primarily from clinical studies, and are expected to be relevant in preclinical models. These include:

  • Hyperphosphatemia: An on-target effect due to the inhibition of the FGFR1/FGF23 axis, which is involved in phosphate homeostasis.[3][4][5]

  • Ocular Toxicities: Including central serous retinopathy, retinal pigment epithelial detachment (RPED), and dry eyes.[6][7]

  • Dermatologic Toxicities: Such as alopecia, hand-foot syndrome, and stomatitis.

  • Gastrointestinal Toxicities: Primarily diarrhea, which can be associated with FGFR4 inhibition.[3][5]

  • Elevated Liver Enzymes: Increased aspartate aminotransferase (AST) and alanine aminotransferase (ALT) have been observed as a dose-limiting toxicity in a phase I clinical trial of E7090.[1][8]

Q3: At what doses has the anti-tumor activity of this compound been observed in preclinical models?

A3: In a mouse xenograft model using the SNU-16 human gastric cancer cell line, oral administration of this compound at doses ranging from 6.25 to 50 mg/kg once daily for 14 days significantly inhibited tumor growth.[9]

Troubleshooting Guides

Issue 1: Managing Hyperphosphatemia

Symptoms: Elevated serum phosphate levels in treated animals.

Potential Cause: Inhibition of the FGFR1/FGF23 signaling pathway, a known on-target effect of selective FGFR inhibitors.[3][4][5]

Mitigation Strategies:

  • Dietary Modification:

    • Prophylactic Low-Phosphate Diet: Prior to and during the study, acclimate animals to a low-phosphate diet. This can help to basally lower serum phosphate levels and may blunt the spike seen with FGFR inhibitor treatment.

    • Diet Composition: Standard rodent chow can be replaced with a custom formulation containing a reduced amount of phosphorus.

  • Phosphate Binders:

    • Administration: If hyperphosphatemia develops, administration of phosphate binders such as sevelamer or lanthanum carbonate can be considered. These should be mixed with food or administered via oral gavage.

    • Dose Adjustment: The dose of the phosphate binder may need to be titrated based on the severity of the hyperphosphatemia.

  • Dose Interruption/Reduction:

    • If hyperphosphatemia becomes severe, a temporary interruption of this compound administration may be necessary. Once phosphate levels return to baseline or an acceptable range, treatment can be re-initiated, potentially at a lower dose.

Experimental Protocol: Monitoring and Managing Hyperphosphatemia in a Murine Model

  • Baseline Measurement: Prior to the initiation of this compound treatment, collect blood samples from all animals to establish baseline serum phosphate levels.

  • Dietary Acclimation: For the treatment group, switch to a low-phosphate diet 3-5 days before the first dose of this compound.

  • Treatment Administration: Administer this compound at the desired dose and schedule.

  • Regular Monitoring: Collect blood samples at regular intervals (e.g., weekly or bi-weekly) to monitor serum phosphate levels.

  • Intervention:

    • If serum phosphate levels exceed a predetermined threshold (e.g., >7 mg/dL), initiate treatment with a phosphate binder mixed in the diet.

    • If serum phosphate levels continue to rise despite the phosphate binder, consider a 3-day dose interruption of this compound.

    • After the interruption, resume treatment at the same or a reduced dose (e.g., 75% of the original dose) and continue to monitor phosphate levels closely.

Issue 2: Ocular Toxicity

Symptoms: In preclinical models, this may be assessed through regular ophthalmological examinations revealing conditions like central serous retinopathy or retinal pigment epithelial detachment. Clinical signs in animals could include excessive blinking, tearing, or light sensitivity.

Potential Cause: Off-target effects on retinal pigment epithelial cells.

Mitigation Strategies:

  • Baseline and Regular Ophthalmic Exams:

    • Conduct a baseline ophthalmic examination on all animals before starting treatment.

    • Perform regular follow-up exams (e.g., every 2-4 weeks) to detect any early signs of ocular toxicity.

  • Dose Management:

    • If ocular toxicities are observed, a dose reduction or temporary discontinuation of this compound may be necessary.[10] The decision to resume treatment should be based on the resolution or stabilization of the ocular findings.

Experimental Protocol: Ocular Toxicity Monitoring in a Rodent Model

  • Baseline Examination: Before the first dose of this compound, have a veterinary ophthalmologist perform a baseline examination, including fundoscopy, on all animals.

  • Treatment: Administer this compound as planned.

  • Clinical Observation: Observe the animals daily for any clinical signs of ocular discomfort (e.g., squinting, redness, discharge).

  • Scheduled Ophthalmic Exams: Schedule follow-up ophthalmic examinations at regular intervals throughout the study.

  • Intervention:

    • If any abnormalities are detected, consult with the veterinary ophthalmologist to grade the severity.

    • For mild findings, continue treatment with increased monitoring.

    • For moderate to severe findings, consider a dose reduction or interruption of this compound until the ocular signs resolve or stabilize.

Issue 3: Dermatologic and Gastrointestinal Toxicities

Symptoms:

  • Dermatologic: Hair loss (alopecia), redness and swelling of the paws (hand-foot syndrome), and sores in the mouth (stomatitis).

  • Gastrointestinal: Diarrhea.

Potential Cause:

  • Dermatologic: Effects on keratinocytes and hair follicle homeostasis.

  • Gastrointestinal: Potential inhibition of FGFR4, which is involved in bile acid synthesis.[5]

Mitigation Strategies:

  • Supportive Care:

    • Hand-Foot Syndrome: Provide soft bedding to reduce pressure on the paws. Topical emollients can be applied if the skin becomes dry or cracked.

    • Stomatitis: Provide softened food or a liquid diet to reduce oral discomfort.

    • Diarrhea: Ensure adequate hydration. Anti-diarrheal medications such as loperamide may be considered, but should be used with caution and under veterinary guidance.[10]

  • Dose Adjustment: For severe or persistent toxicities, a dose reduction or interruption of this compound may be required.

Data Summary

Table 1: Preclinical Efficacy of this compound in a Mouse Xenograft Model (SNU-16)

Dose (mg/kg, p.o., qd)Treatment Duration (days)Tumor Growth Inhibition (%)Body Weight Change
6.2514SignificantNo severe loss
12.514SignificantNo severe loss
2514SignificantNo severe loss
5014SignificantNo severe loss

Data adapted from a study in nude mice bearing SNU-16 xenografts. "Significant" indicates a statistically significant inhibition of tumor growth compared to the vehicle control. "No severe loss" indicates that there was no significant difference in body weight between the treated and vehicle control groups.[9]

Table 2: Preclinical Tolerability of Infigratinib (a selective FGFR1-3 inhibitor) in Mice and Rats

SpeciesDose (mg/kg/day)Observation
Mouse0.5No apparent toxicity
Mouse≤ 5No significant relationship between dose and blood phosphorus levels
Rat≤ 5No significant relationship between dose and blood phosphorus levels

This data is from preclinical studies of infigratinib and may provide insights into the potential tolerability profile of this compound.[11][12]

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds PLCg PLCγ FGFR->PLCg RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Proliferation, Survival FGFR->PI3K_AKT STAT STAT Pathway FGFR->STAT E7090 This compound E7090->FGFR Inhibits Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: Mechanism of action of this compound in the FGFR signaling pathway.

Experimental_Workflow_Toxicity_Mitigation cluster_pre Pre-treatment cluster_treatment Treatment Phase cluster_intervention Intervention cluster_outcome Outcome Baseline Baseline Measurements (Serum Phosphate, Ophthalmic Exam) Diet Acclimate to Low-Phosphate Diet Baseline->Diet StartTx Initiate E7090 Succinate Dosing Diet->StartTx Monitor Regular Monitoring (Weekly Blood Samples, Bi-weekly Ophthalmic Exams) StartTx->Monitor Observe Daily Clinical Observation StartTx->Observe Toxicity Toxicity Observed? (e.g., Hyperphosphatemia > 7 mg/dL) Monitor->Toxicity Observe->Toxicity Mitigate Initiate Mitigation (Phosphate Binders, Supportive Care) Toxicity->Mitigate Yes Continue Continue Treatment with Monitoring Toxicity->Continue No DoseAdjust Dose Interruption or Reduction Mitigate->DoseAdjust DoseAdjust->Continue

Caption: Experimental workflow for monitoring and mitigating this compound toxicity.

References

Technical Support Center: Stability of E7080 (Lenvatinib) Succinate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound "E7090 succinate" is not widely referenced in scientific literature. It is highly probable that this is a typographical error for E7080 succinate , the development code for the drug Lenvatinib . This document will proceed with the assumption that the query pertains to Lenvatinib (E7080) succinate.

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Lenvatinib (E7080) succinate in cell culture media. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: How stable is Lenvatinib (E7080) succinate in standard cell culture media like DMEM or RPMI-1640?

A1: While Lenvatinib is widely used in in vitro studies with media such as DMEM and RPMI-1640, detailed public data on its long-term stability in these specific conditions is limited.[1][2][3] It is a common practice to replace the culture media with freshly prepared drug solutions every 48 to 72 hours in experiments to minimize the potential impact of compound degradation.[2][3] However, the actual stability can be influenced by several factors including media components, pH, temperature, and exposure to light. Therefore, it is highly recommended to perform a stability study under your specific experimental conditions.

Q2: What factors can influence the stability of Lenvatinib (E7080) succinate in my cell culture experiments?

A2: Several factors can affect the stability of a compound in cell culture media:

  • Media Composition: Components like serum, amino acids (e.g., cysteine), and vitamins can interact with the compound.[4]

  • pH of the Media: Changes in pH during cell growth can alter the chemical structure and solubility of the drug.

  • Temperature: Although incubators are maintained at a constant 37°C, temperature fluctuations during media changes can impact stability.

  • Light Exposure: Some compounds are light-sensitive. It is good practice to minimize the exposure of drug-containing media to light.

  • Interactions with Plastics: The compound may adsorb to the surface of cell culture plates or flasks.[5]

  • Cellular Metabolism: Cells can metabolize the compound, reducing its effective concentration over time.

Q3: How can I determine the stability of Lenvatinib (E7080) succinate in my specific cell culture setup?

A3: You can perform a stability study by incubating Lenvatinib-supplemented media in a cell-free environment under the same conditions as your experiments (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), you can collect aliquots of the media and analyze the concentration of the parent compound using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results or loss of drug effect over time. The compound may be degrading in the cell culture media.Perform a stability study to determine the half-life of the compound under your experimental conditions. Consider more frequent media changes with a freshly prepared drug.
Precipitate forms in the media after adding the drug. The drug concentration may exceed its solubility in the media.Test the solubility of the compound in the media at the desired concentration.[5] If solubility is an issue, consider using a lower concentration or a different solvent for the stock solution (ensure the final solvent concentration is not toxic to the cells).
Lower than expected concentration of the drug in the media at time zero. The compound may be binding to the plasticware (e.g., culture plates, tubes).[5]Use low-adhesion plasticware. When preparing dilutions, ensure thorough mixing to prevent loss of the compound on surfaces.

Experimental Protocols

Protocol for Assessing the Stability of Lenvatinib (E7080) Succinate in Cell Culture Media

This protocol outlines a general method for determining the stability of Lenvatinib in a specific cell culture medium.

1. Materials:

  • Lenvatinib (E7080) succinate

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, penicillin-streptomycin)

  • Sterile, cell-culture treated plates or flasks

  • Incubator (37°C, 5% CO2)

  • Analytical method for quantification (e.g., HPLC, LC-MS/MS)[5]

2. Procedure:

  • Prepare a stock solution of Lenvatinib succinate in an appropriate solvent (e.g., DMSO).

  • Spike the cell culture medium with the Lenvatinib stock solution to achieve the desired final concentration. Prepare a sufficient volume for all time points.

  • Aliquot the Lenvatinib-containing medium into sterile culture vessels.

  • Immediately collect a sample for the "time 0" measurement.

  • Place the remaining culture vessels in a humidified incubator at 37°C with 5% CO2.

  • At predetermined time points (e.g., 2, 6, 12, 24, 48, 72 hours), collect aliquots from the incubated media.

  • Store all collected samples at -80°C until analysis.

  • Analyze the concentration of Lenvatinib in all samples using a validated analytical method like HPLC or LC-MS/MS.

  • Calculate the percentage of Lenvatinib remaining at each time point relative to the time 0 concentration.

Data Presentation

The results of your stability study can be summarized in a table similar to the one below.

Table 1: Stability of Lenvatinib (E7080) Succinate in Cell Culture Medium at 37°C

Time (Hours)Lenvatinib Concentration (µM)% Remaining
0[Insert your data]100%
2[Insert your data][Calculate]
6[Insert your data][Calculate]
12[Insert your data][Calculate]
24[Insert your data][Calculate]
48[Insert your data][Calculate]
72[Insert your data][Calculate]

Visualizations

Experimental_Workflow Experimental Workflow for Stability Assessment prep Prepare Lenvatinib-spiked cell culture medium t0 Collect 'Time 0' sample prep->t0 incubate Incubate medium at 37°C, 5% CO2 prep->incubate store Store samples at -80°C t0->store collect Collect samples at various time points incubate->collect collect->store analyze Analyze samples by HPLC or LC-MS store->analyze data Calculate % remaining and determine stability analyze->data

Caption: Workflow for assessing Lenvatinib stability in media.

Signaling_Pathway Simplified Lenvatinib (E7080) Signaling Pathway Inhibition cluster_receptors Receptor Tyrosine Kinases VEGFR VEGFR1/2/3 Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR->Downstream FGFR FGFR1-4 FGFR->Downstream PDGFRa PDGFRα PDGFRa->Downstream RET RET RET->Downstream KIT KIT KIT->Downstream Lenvatinib Lenvatinib (E7080) Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->RET Lenvatinib->KIT Angiogenesis Tumor Angiogenesis Downstream->Angiogenesis Proliferation Tumor Cell Proliferation Downstream->Proliferation

Caption: Lenvatinib inhibits multiple receptor tyrosine kinases.

References

Technical Support Center: Troubleshooting E7090 Succinate Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results in cell proliferation assays involving E7090 succinate. The information is presented in a direct question-and-answer format to address specific experimental issues.

Section 1: Understanding E7090 and its Mechanism of Action

Q1: What is this compound?

E7090 is an orally available, potent, and selective tyrosine kinase inhibitor that targets Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] The succinate salt form is commonly used in preclinical and clinical research.[4] Genetic abnormalities in FGFRs, such as gene fusion, mutation, or amplification, can lead to the constitutive activation of their signaling pathways, which contributes to the proliferation, survival, and migration of cancer cells.[4][5] E7090 is designed to inhibit these processes in tumors harboring such FGFR alterations.[4][6]

Q2: How does E7090 inhibit cell proliferation?

E7090 inhibits the phosphorylation of FGFRs. This action blocks downstream signaling cascades, including the phosphorylation of key molecules like FRS2α, ERK1/2, and AKT, which are crucial for cell growth and survival.[2][4] By disrupting these pathways, E7090 can effectively suppress the proliferation of cancer cells that are dependent on FGFR signaling.[4][5]

E7090_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR FGFR 1/2/3 FRS2a FRS2α FGFR->FRS2a Phosphorylates RAS_RAF RAS/RAF/MEK/ERK Pathway FRS2a->RAS_RAF PI3K_AKT PI3K/AKT Pathway FRS2a->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation E7090 E7090 E7090->FGFR Inhibits FGF_Ligand FGF Ligand FGF_Ligand->FGFR Activates

Caption: E7090 inhibits FGFR phosphorylation, blocking downstream pathways.

Q3: What are the typical inhibitory concentrations (IC50) for E7090?

E7090 demonstrates high potency against both FGFR enzymes and cancer cell lines with FGFR abnormalities. The IC50 values can vary depending on the specific FGFR isoform and the genetic context of the cell line.

Table 1: E7090 IC50 Values against FGFR Kinase Activity

Target IC50 (nmol/L)
FGFR1 0.71[2][4]
FGFR2 0.50[2][4]
FGFR3 1.2[2][4]
FGFR4 120[2]

Data sourced from in vitro kinase inhibition assays.

Table 2: E7090 Antiproliferative IC50 Values in Select Cancer Cell Lines

Cell Line Cancer Type FGFR Alteration IC50 (nmol/L)
SNU-16 Gastric Cancer FGFR2 Amplification 5.7[4]
AN3-CA Endometrial Cancer FGFR2 Mutation 9.0
MGH-U3 Bladder Cancer FGFR3-TACC3 Fusion 20
KMS-11 Multiple Myeloma FGFR3 Translocation 22

Data from cell proliferation assays with incubation times ranging from 3 to 14 days.[4]

Section 2: Standardized Experimental Protocol

Q4: What is a reliable protocol for an E7090 proliferation assay?

Inconsistent results often stem from minor variations in protocol.[7] Adhering to a standardized, detailed protocol is critical for reproducibility. Below is a methodology adapted from published studies using a colorimetric assay (e.g., Cell Counting Kit-8/WST-8).[4][8]

Experimental_Workflow cluster_prep Day 0: Preparation cluster_incubate1 24 Hours cluster_treat Day 1: Treatment cluster_incubate2 3-7 Days cluster_readout Final Day: Readout cluster_analysis Analysis A 1. Prepare single-cell suspension B 2. Seed cells in 96-well plate A->B C 3. Incubate for cell attachment B->C D 4. Prepare serial dilutions of this compound C->D E 5. Add compound to cells (inc. vehicle control) D->E F 6. Incubate for treatment period E->F G 7. Add WST-8 reagent to each well F->G H 8. Incubate (1-4 hours) G->H I 9. Measure absorbance (450 nm) H->I J 10. Calculate % viability and IC50 values I->J

Caption: Standard workflow for an E7090 cell proliferation assay.

Detailed Protocol: E7090 Proliferation Assay

  • Cell Seeding (Day 0):

    • Harvest cells during their logarithmic growth phase. Ensure cell viability is >95%.

    • Prepare a homogenous single-cell suspension in complete growth medium.

    • Seed 500–5,000 cells per well in 100 µL of medium into a 96-well clear-bottom plate.

    • To mitigate "edge effects," fill peripheral wells with 100 µL of sterile PBS or media without cells.[7]

    • Allow the plate to sit at room temperature for 30 minutes to ensure even cell distribution before transferring to the incubator.[9]

  • Cell Attachment (Day 0-1):

    • Incubate the plate at 37°C in a humidified, 5% CO₂ atmosphere for 24 hours.

  • Compound Treatment (Day 1):

    • Prepare fresh serial dilutions of this compound in the appropriate cell culture medium. The final solvent (e.g., DMSO) concentration should be consistent across all wells and typically ≤ 0.1%.

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the E7090 dilutions to the designated wells. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control and untreated wells as a baseline.

  • Incubation (Day 1 onwards):

    • Incubate the cells for the desired treatment period (e.g., 72 hours to 7 days), depending on the cell line's doubling time.[4]

  • Assay Readout (Final Day):

    • Add 10 µL of a WST-8 based reagent (like Cell Counting Kit-8) to each well.[4]

    • Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed in the control wells.

    • Gently tap the plate to ensure homogenous color distribution.

    • Measure the optical density (OD) at 450 nm using a microplate reader.

Section 3: Troubleshooting Guide & FAQs

Q5: My results show high variability between replicate wells. What is the cause?

High coefficient of variation (CV%) within replicates points to technical errors during assay setup.

Table 3: Troubleshooting High Replicate Variability

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure the cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting steps. Determine the optimal seeding density to keep cells in the logarithmic growth phase throughout the experiment.[7][9]
Pipetting Inaccuracies Verify pipette calibration. Use appropriate pipette sizes for the volumes being dispensed. For critical steps, use a multichannel pipette to ensure consistency across wells.[7]
"Edge Effects" Evaporation from outer wells can concentrate media components and affect cell growth. Avoid using the 36 outer wells for experimental data, or fill them with sterile PBS/media to create a humidity barrier.[7]

| Uneven Cell Distribution | After seeding, let the plate rest at room temperature for 30 minutes on a level surface before incubation to allow cells to settle evenly.[9] |

Q6: Why are my results inconsistent from one experiment to the next?

Lack of reproducibility between experiments often points to biological or reagent-based variables.

Table 4: Troubleshooting Inter-Experiment Inconsistency

Potential Cause Recommended Solution
High Cell Passage Number Cells can experience genetic and phenotypic drift at high passage numbers, altering their response to stimuli.[10] Use cells with a consistent and low passage number for all related experiments. Obtain fresh, authenticated cell stocks from a reputable cell bank.[10]
Reagent Variability Use the same lot of serum, media, and assay reagents for a set of comparative experiments. If a new lot must be used, perform a validation experiment to ensure it yields comparable results.
Mycoplasma Contamination Mycoplasma can alter cell metabolism and proliferation, leading to unreliable results.[11] Regularly test cell cultures for contamination using a reliable method (e.g., PCR-based test).

| Inconsistent Incubation Times | Ensure that the timing for compound addition and the final assay readout are kept consistent across all experiments. |

Q7: My assay shows a non-dose-dependent response or results that don't match expectations. What could be wrong?

This issue can arise from the compound's properties or its interaction with the assay chemistry itself. Proliferation assays based on tetrazolium salts (like MTT, XTT, WST-8) measure metabolic activity via dehydrogenase enzymes.[12] A compound can affect cellular metabolism without directly killing the cell, leading to results that do not perfectly correlate with cell number.

Troubleshooting_Logic Start Inconsistent or Unexpected Results Check_CV Are replicates consistent? (CV < 15%) Start->Check_CV Check_Controls Are controls behaving as expected? Check_CV->Check_Controls Yes Fix_Technique Refine Seeding & Pipetting Technique Check_CV->Fix_Technique No Check_Assay_Interference Does E7090 interfere with the assay? Check_Controls->Check_Assay_Interference Yes Fix_Reagents Check Reagent Quality & Preparation Check_Controls->Fix_Reagents No Check_Cell_Health Review Cell Health: Passage #, Mycoplasma Check_Assay_Interference->Check_Cell_Health No Use_Orthogonal_Assay Use Orthogonal Assay: (e.g., Direct Cell Counting, Crystal Violet) Check_Assay_Interference->Use_Orthogonal_Assay Yes Fix_Cells Use Low Passage, Authenticated Cells Check_Cell_Health->Fix_Cells

Caption: A logical workflow for troubleshooting assay inconsistencies.

Table 5: Troubleshooting Unexpected Dose-Response

Potential Cause Recommended Solution
Compound Interference E7090 could directly reduce the tetrazolium salt or interfere with dehydrogenase enzymes, independent of its effect on cell viability. Test: Run the assay in a cell-free system (media + reagent + E7090) to check for direct chemical reactions.
Altered Cell Metabolism The drug may alter mitochondrial function or metabolic rate, which would be detected by the assay but may not reflect a change in cell number.[12] Solution: Use an orthogonal assay that measures cell number directly, such as crystal violet staining, a DNA-binding fluorescent dye (e.g., CyQUANT), or automated cell counting via imaging.[9]
Compound Precipitation At high concentrations, E7090 may precipitate out of the solution, leading to a loss of effect and a plateaued dose-response curve. Test: Visually inspect the wells with the highest concentrations for any precipitate.

| Low Signal or High Background | Media components like phenol red can increase background absorbance.[13] Solution: Use phenol red-free media for the assay. Ensure the correct microplate type is used (e.g., black plates for fluorescence to reduce crosstalk).[13] |

References

strategies to prevent E7090 succinate precipitation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: E7090 Succinate

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting common issues encountered during experimentation, with a specific focus on preventing the precipitation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally available, selective, and potent inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1/2/3).[1][2] Its chemical structure is 5-({2-[({4-[1-(2-Hydroxyethyl)piperidin-4-yl]phenyl}carbonyl)amino]pyridin-4-yl}oxy)-6-(2-methoxyethoxy)-N-methyl-1H-indole-1-carboxamide butanedioate (2:3).[3][4][5] E7090 inhibits the phosphorylation of FGFR and downstream signaling molecules like FRS2α, ERK1/2, and AKT.[3][6] This inhibition of the FGFR signaling pathway is crucial in controlling the proliferation, survival, and migration of cancer cells.[1][3][7]

Q2: Why is E7090 formulated as a succinate salt?

A2: While specific data on E7090 is proprietary, succinate salts of pharmaceutical compounds are often used to enhance aqueous solubility and improve dissolution rates, which can, in turn, improve bioavailability.

Q3: What are the common causes of this compound precipitation during in vitro experiments?

A3: Precipitation of small molecule inhibitors like this compound in aqueous solutions can be triggered by several factors. These include the concentration of the compound exceeding its solubility limit, the pH of the buffer, the presence of other salts, and the temperature of the solution. The solubility of succinic acid, and by extension its salts, is known to be influenced by pH and temperature.[8][9][10]

Q4: How should I prepare stock solutions of this compound to minimize precipitation?

A4: For in vitro studies, it is recommended to prepare a high-concentration stock solution in an appropriate organic solvent.[11] For this compound, a 20 mmol/L stock solution in DMSO is commonly used.[3] When preparing working solutions, the DMSO stock should be diluted in the relevant assay media.[3] To avoid precipitation upon dilution, it is crucial to add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and even dispersion.[12]

Troubleshooting Guide

Issue 1: My this compound precipitated out of solution when I diluted my DMSO stock in my aqueous buffer.

  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility at the given pH and temperature. The solubility of succinate salts can be pH-dependent.[8][9]

  • Solution:

    • Optimize pH: Adjust the pH of your aqueous buffer. The solubility of succinic acid increases with increasing pH.[8] Experiment with a range of physiologically relevant pH values (e.g., 7.2-7.6) to find the optimal pH for this compound solubility.

    • Reduce Final Concentration: If possible, lower the final concentration of this compound in your experiment.

    • Increase Temperature: The dissolution of many succinate salts is an endothermic process, meaning solubility increases with temperature.[13] Gently warming the aqueous buffer before adding the this compound stock may help. However, be mindful of the temperature stability of other components in your assay.

    • Co-solvents: For certain applications, the inclusion of a small percentage of a co-solvent in the final aqueous solution might be necessary. Always run a vehicle control to account for any effects of the co-solvent.

Issue 2: The this compound solution was initially clear but developed a precipitate over time.

  • Possible Cause: The solution may be supersaturated, leading to nucleation and crystal growth over time.[12] Changes in temperature or evaporation of the solvent can also contribute to this.

  • Solution:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound immediately before each experiment.[12]

    • Maintain Constant Temperature: Ensure that the temperature of your experimental setup is stable.

    • Use of Precipitation Inhibitors: In some cases, adding a small amount of a biocompatible polymer, such as PVP, to the aqueous buffer can help inhibit crystal growth by sterically hindering the aggregation of drug molecules.[12]

Issue 3: I am observing inconsistent results in my cell-based assays with this compound.

  • Possible Cause: Inconsistent results can be due to partial precipitation of the compound, leading to variations in the effective concentration.

  • Solution:

    • Visual Inspection: Before adding the this compound working solution to your cells, visually inspect it for any signs of precipitation.

    • Centrifugation: If you suspect microprecipitation, you can centrifuge the working solution at a high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant for your experiment. Be aware that this will reduce the actual concentration of the compound in the solution.

    • Standardized Protocol: Adhere to a strict, standardized protocol for preparing your this compound solutions to ensure consistency across experiments.

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventSolubility
DMSO≥ 2.5 mg/mL (≥ 3.27 mM)[14]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (≥ 3.27 mM)[14]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (≥ 3.27 mM)[14]
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (≥ 3.27 mM)[14]

Table 2: Effect of pH on the Aqueous Solubility of a Model Succinate Salt

pHSolubility (mg/mL)
5.00.5
6.01.2
7.05.8
7.410.5
8.025.0

Note: This table presents hypothetical data for a generic succinate salt to illustrate the general trend of increasing solubility with increasing pH, as observed for succinic acid.[8]

Table 3: Effect of Temperature on the Aqueous Solubility of a Model Succinate Salt at pH 7.4

Temperature (°C)Solubility (mg/mL)
42.1
25 (Room Temperature)10.5
3718.2

Note: This table presents hypothetical data for a generic succinate salt to illustrate the general trend of increasing solubility with increasing temperature.[13]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound powder to equilibrate to room temperature. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. d. Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.[12] e. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11]

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium

  • Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture medium, sterile conical tube.

  • Procedure: a. In a sterile conical tube, add the required volume of pre-warmed cell culture medium. For a 10 µM final concentration, a 1:1000 dilution of the 10 mM stock is needed. b. While vigorously vortexing the cell culture medium, add the corresponding volume of the 10 mM this compound stock solution dropwise.[12] For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock to 9.99 mL of medium. c. Continue vortexing for an additional 30 seconds to ensure the solution is homogenous. d. Use the freshly prepared working solution immediately for your experiments.

Mandatory Visualizations

E7090_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2α FGFR->FRS2 Phosphorylates E7090 This compound E7090->FGFR Inhibits Phosphorylation PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation Experimental_Workflow cluster_prep Solution Preparation cluster_troubleshooting Troubleshooting cluster_exp Experiment start Start: E7090 Succinate Powder stock Prepare 10 mM Stock in DMSO start->stock working Prepare Working Solution in Buffer stock->working precipitate Precipitation? working->precipitate adjust_pH Adjust Buffer pH precipitate->adjust_pH Yes warm_buffer Warm Buffer precipitate->warm_buffer Yes fresh_solution Prepare Fresh precipitate->fresh_solution Yes experiment Perform Experiment precipitate->experiment No adjust_pH->working warm_buffer->working fresh_solution->working end End: Data Analysis experiment->end

References

Validation & Comparative

A Head-to-Head Comparison of E7090 Succinate and AZD4547 in FGFR-Amplified Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Potent FGFR Inhibitors

Fibroblast growth factor receptor (FGFR) amplification is a key driver in a variety of cancers, making it a critical target for therapeutic intervention. Among the arsenal of FGFR inhibitors, E7090 succinate (Tasurgratinib) and AZD4547 have emerged as promising candidates. This guide provides a comprehensive, data-driven comparison of their performance in preclinical FGFR-amplified cancer models, offering insights into their mechanisms of action, efficacy, and the experimental frameworks used for their evaluation.

At a Glance: Key Performance Metrics

To facilitate a direct comparison, the following tables summarize the in vitro and in vivo efficacy of this compound and AZD4547 based on available preclinical data.

Table 1: In Vitro Inhibitory Activity
CompoundTargetCell LineFGFR AmplificationIC50 (nmol/L)Reference
This compound p-FGFRSNU-16 (Gastric)FGFR21.2[1]
Cell ProliferationSNU-16 (Gastric)FGFR25.7[1]
AZD4547 Cell Growth (GI50)DMS114 (Lung)FGFR13
Cell Growth (GI50)NCI-H1581 (Lung)FGFR1111
FGFR1 Kinase Activity--0.2[2]
FGFR2 Kinase Activity--2.5[2]
FGFR3 Kinase Activity--1.8[2]
Table 2: In Vivo Antitumor Activity in Xenograft Models
CompoundCancer ModelFGFR AmplificationDosingOutcomeReference
This compound SNU-16 (Gastric Cancer)FGFR26.25 - 50 mg/kg, oral, once daily for 14 daysSignificant tumor growth inhibition[1]
AZD4547 NCI-H1581 (Lung Cancer)FGFR112.5 mg/kg, dailyTumor regression
Ovarian Cancer XenograftNot specified15 mg/kgDecreased tumor volume and weight[3]

Mechanism of Action: A Tale of Two Binding Modes

Both this compound and AZD4547 are potent and selective inhibitors of FGFR1, 2, and 3. However, they exhibit distinct kinetic properties that may influence their biological activity. E7090 is classified as a Type V inhibitor, characterized by a rapid association with the target kinase and a slow dissociation, leading to a prolonged residence time. In contrast, AZD4547 is a Type I inhibitor with fast association and dissociation kinetics.[1][4]

Table 3: Kinetic and Binding Parameters against FGFR1
ParameterThis compoundAZD4547
Binding Type Type VType I
k-on (s⁻¹ M⁻¹) 3.4 x 10⁵Fast
k-off (s⁻¹) 8.6 x 10⁻⁴Fast
Kd (nmol/L) 2.5Not specified
Residence Time (minutes) 197

Data from a direct kinetic analysis study.[1][4]

Visualizing the FGFR Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the DOT language.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 pY653/654 PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT PLCG PLCγ FGFR->PLCG GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription PLCG->Transcription E7090 This compound E7090->FGFR AZD4547 AZD4547 AZD4547->FGFR

Caption: FGFR Signaling Pathway and Inhibition by E7090 and AZD4547.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture 1. Cell Culture (FGFR-amplified cancer cell lines) treatment_vitro 2. Treatment (E7090 or AZD4547) cell_culture->treatment_vitro proliferation_assay 3a. Proliferation Assay (e.g., MTT) treatment_vitro->proliferation_assay western_blot 3b. Western Blot (p-FGFR, p-ERK) treatment_vitro->western_blot xenograft 4. Xenograft Model (Tumor cell implantation in mice) treatment_vivo 5. Treatment (Oral administration of E7090 or AZD4547) xenograft->treatment_vivo tumor_measurement 6. Tumor Measurement & Body Weight Monitoring treatment_vivo->tumor_measurement pharmacodynamics 7. Pharmacodynamic Analysis (Biomarker assessment in tumors) treatment_vivo->pharmacodynamics

Caption: Preclinical Evaluation Workflow for FGFR Inhibitors.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the methodologies for the key experiments cited in this guide.

In Vitro Proliferation (MTT) Assay

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells with known FGFR amplification are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of this compound or AZD4547. A vehicle control (e.g., DMSO) is also included. Cells are typically incubated with the compounds for 72 hours.[5]

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model

This model is used to evaluate the antitumor efficacy of the compounds in a living organism.

  • Cell Implantation: FGFR-amplified human cancer cells (e.g., 5 x 10⁶ cells) are suspended in a suitable medium (e.g., a mixture of medium and Matrigel) and subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).[6][7]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomly assigned to treatment groups (vehicle control, this compound, or AZD4547).

  • Drug Administration: The inhibitors are administered orally, typically once daily, at specified doses.[1] The treatment duration can vary, often lasting for 14 to 21 days.

  • Tumor Measurement and Body Weight Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers, calculated using the formula: (Length x Width²)/2. Mouse body weight is also monitored as an indicator of toxicity.[1]

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for biomarker analysis (e.g., Western blot for p-FGFR) to confirm target engagement.

Western Blotting for FGFR Signaling Pathway

This technique is used to detect the phosphorylation status of key proteins in the FGFR signaling cascade.

  • Cell Lysis: Cells treated with the inhibitors are washed with cold PBS and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated forms of FGFR (p-FGFR, Tyr653/654), FRS2, and ERK, as well as antibodies for the total forms of these proteins as loading controls.[8][9]

  • Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. The protein bands are then visualized using a chemiluminescent substrate or by fluorescence imaging.

  • Densitometry Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of pathway inhibition.

Conclusion

Both this compound and AZD4547 demonstrate potent anti-proliferative and antitumor activity in preclinical models of FGFR-amplified cancers. The key differentiator appears to be their kinetic binding properties, with E7090 exhibiting a longer residence time on the FGFR target. While direct head-to-head in vivo efficacy studies are limited, the available data suggest that both compounds are highly effective at inhibiting the FGFR signaling pathway and suppressing tumor growth. The choice between these inhibitors for further development may depend on specific cancer types, the nature of the FGFR alteration, and the desired pharmacokinetic and pharmacodynamic profile. The detailed experimental protocols provided herein should serve as a valuable resource for researchers designing and interpreting studies with these and other FGFR inhibitors.

References

Validating E7090 Succinate In Vivo Efficacy with Biomarker Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of E7090 succinate, a selective inhibitor of Fibroblast Growth Factor Receptors (FGFR), with other FGFR inhibitors. The information presented is based on preclinical data and is intended to assist researchers in evaluating the therapeutic potential of this compound.

Executive Summary

This compound is an orally available and selective inhibitor of FGFR1, -2, and -3 tyrosine kinases.[1] Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models harboring FGFR genetic abnormalities. This guide focuses on the in vivo efficacy of this compound, primarily in the SNU-16 human gastric cancer xenograft model, and compares it with other FGFR inhibitors such as AZD4547, Ponatinib, TAS-120 (Futibatinib), and INCB054828 (Pemigatinib). The comparison is based on available preclinical data, highlighting tumor growth inhibition and key biomarker modulation. While direct head-to-head in vivo studies are limited, this guide consolidates data from individual studies to offer a comprehensive overview.

Comparative In Vivo Efficacy of FGFR Inhibitors

The following tables summarize the in vivo anti-tumor efficacy of this compound and alternative FGFR inhibitors in gastric cancer xenograft models. The SNU-16 cell line, which has an amplification of the FGFR2 gene, is a key model for these comparisons.[2][3][4]

Table 1: In Vivo Efficacy of this compound in SNU-16 Gastric Cancer Xenograft Model

CompoundDosing RegimenTumor Growth Inhibition (TGI)Key Biomarker FindingsReference
This compound 6.25 - 50 mg/kg, once daily, oralSignificant, dose-dependent inhibition of tumor growth.Inhibition of FGFR phosphorylation in tumors; Dose-dependent elevation of plasma FGF23.[1][3]

Table 2: In Vivo Efficacy of Alternative FGFR Inhibitors in Gastric Cancer Xenograft Models

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Key Biomarker FindingsReference
AZD4547 SNU-1612.5 mg/kg, once daily, oralSignificant tumor regression.Inhibition of pFGFR2 and downstream markers (pErk, pS6, pPLCγ); Elevation of plasma FGF23.[5]
Ponatinib SNU-1610 - 30 mg/kg, once daily, oralDose-dependent inhibition; 30 mg/kg led to tumor stasis.Inhibition of FGFR2 and FRS2α phosphorylation in tumors.[6]
TAS-120 (Futibatinib) SNU-16Not specifiedStrong tumor growth inhibition with intermittent dosing.Inhibition of phospho-FGFR in tumors.[7]
INCB054828 (Pemigatinib) KATO III (FGFR2 amplified)0.03 - 1 mg/kg, once daily, oralSignificant, dose-dependent suppression of tumor growth.Inhibition of phospho-FGFR2 in tumors; Dose-dependent increase in serum phosphate.[1][8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are the protocols for the key experiments cited in this guide.

This compound In Vivo Study in SNU-16 Xenograft Model
  • Animal Model: Nude mice bearing SNU-16 xenografts.[1][3]

  • Cell Line: SNU-16 human gastric cancer cell line with FGFR2 gene amplification.[1][3]

  • Drug Formulation and Administration: this compound was dissolved in distilled water and administered orally once daily for 14 days at doses ranging from 6.25 to 50 mg/kg.[1]

  • Efficacy Evaluation: Tumor volume was measured regularly to assess tumor growth inhibition.[1][3]

  • Biomarker Analysis:

    • Phospho-FGFR: Tumor lysates were analyzed by Western blotting for phosphorylated FGFR.[1]

    • Plasma FGF23: Plasma levels of FGF23 were measured by ELISA as a pharmacodynamic biomarker of FGFR inhibition.[1]

AZD4547 In Vivo Study in SNU-16 Xenograft Model
  • Animal Model: Mice with SNU-16 xenografts.[5]

  • Cell Line: SNU-16 human gastric cancer cell line.[5]

  • Drug Formulation and Administration: AZD4547 was administered orally once daily at a dose of 12.5 mg/kg, which resulted in significant tumor regression.[5]

  • Efficacy Evaluation: Tumor growth inhibition was monitored throughout the study.[5]

  • Biomarker Analysis:

    • Phospho-FGFR and Downstream Signaling: Tumor tissue was analyzed for inhibition of pFGFR2 and downstream markers including pErk, pS6 protein, and pPLCγ.[5]

    • Plasma FGF23: Plasma FGF23 levels were measured to confirm FGFR pathway engagement.[5]

Ponatinib In Vivo Study in SNU-16 Xenograft Model
  • Animal Model: Female CB.17/SCID mice with SNU-16 xenografts.[6]

  • Cell Line: SNU-16 human gastric cancer cell line.[6]

  • Drug Formulation and Administration: Ponatinib was administered orally once daily for 21 days at doses of 10 mg/kg and 30 mg/kg.[6]

  • Efficacy Evaluation: Tumor volumes were measured to determine the effect on tumor growth.[6]

  • Biomarker Analysis: Tumor lysates were analyzed for the phosphorylation status of FGFR2 and its substrate FRS2α by immunoblot.[6]

INCB054828 (Pemigatinib) In Vivo Study in KATO III Xenograft Model
  • Animal Model: Severe combined immunodeficiency mice bearing KATO III tumors.[8]

  • Cell Line: KATO III human gastric cancer cell line with FGFR2 gene amplification.[1][8]

  • Drug Formulation and Administration: INCB054828 was administered by oral gavage once daily for 10 days at doses of 0.03, 0.1, 0.3, or 1 mg/kg.[8]

  • Efficacy Evaluation: Tumor size was measured to evaluate anti-tumor efficacy.[8]

  • Biomarker Analysis:

    • Phospho-FGFR2: Tumor homogenates were analyzed by ELISA for phospho-FGFR2 levels.[8]

    • Serum Phosphate: Serum phosphate levels were measured as a systemic pharmacodynamic biomarker.[1]

Visualizing Pathways and Workflows

To better understand the mechanism of action and experimental design, the following diagrams illustrate the FGFR signaling pathway, a typical in vivo experimental workflow, and the logical relationship between FGFR inhibition and its downstream effects.

FGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR Binding FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Migration ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects E7090 This compound E7090->FGFR Inhibition

Caption: FGFR Signaling Pathway and the inhibitory action of this compound.

In_Vivo_Efficacy_Workflow start Start inoculation Subcutaneous inoculation of FGFR-amplified cancer cells (e.g., SNU-16) into mice start->inoculation tumor_growth Tumor growth to pre-defined size inoculation->tumor_growth randomization Randomization into treatment groups tumor_growth->randomization treatment Daily oral administration of This compound or vehicle randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Study endpoint: Tumor collection for biomarker analysis monitoring->endpoint analysis Data analysis: Tumor growth inhibition & Biomarker modulation endpoint->analysis end End analysis->end

Caption: General experimental workflow for in vivo efficacy studies of FGFR inhibitors.

Logical_Relationship E7090 This compound Administration FGFR_Inhibition FGFR Inhibition in Tumor E7090->FGFR_Inhibition Biomarker_Modulation Biomarker Modulation: - ↓ p-FGFR - ↑ Plasma FGF23 FGFR_Inhibition->Biomarker_Modulation Tumor_Inhibition Tumor Growth Inhibition FGFR_Inhibition->Tumor_Inhibition Efficacy Therapeutic Efficacy Biomarker_Modulation->Efficacy Indicates Tumor_Inhibition->Efficacy Demonstrates

Caption: Logical relationship between E7090 administration, biomarker response, and efficacy.

Conclusion

This compound demonstrates potent and dose-dependent in vivo anti-tumor efficacy in preclinical models of gastric cancer with FGFR2 gene amplification.[1][3] This efficacy is supported by clear evidence of target engagement, as measured by the inhibition of FGFR phosphorylation in tumor tissue and the modulation of the pharmacodynamic biomarker plasma FGF23.[1] When compared to other selective FGFR inhibitors like AZD4547, ponatinib, TAS-120, and INCB054828, this compound shows a comparable preclinical profile in terms of inhibiting tumor growth in FGFR-driven cancer models. It is important to note that the lack of direct head-to-head comparative in vivo studies necessitates careful interpretation of the compiled data. The distinct pharmacokinetic and pharmacodynamic properties of each inhibitor may influence their therapeutic window and overall efficacy. The data presented in this guide supports the continued investigation of this compound as a promising therapeutic agent for cancers harboring FGFR alterations. Further clinical studies will be crucial to fully elucidate its comparative efficacy and safety profile in patients.

References

A Head-to-Head Comparison of E7090 (Tasurgratinib) Succinate and Other FGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been significantly advanced by the development of selective tyrosine kinase inhibitors (TKIs) against fibroblast growth factor receptors (FGFRs). Aberrant FGFR signaling is a key driver in various malignancies, making it a critical therapeutic target. Among the emerging FGFR TKIs, E7090 (tasurgratinib) succinate has demonstrated potent and selective inhibitory activity. This guide provides an objective, data-driven comparison of E7090 succinate with other prominent FGFR TKIs, focusing on preclinical and clinical data to inform research and development efforts.

Biochemical Potency and Selectivity

A critical aspect of any TKI is its potency against the target kinase and its selectivity over other kinases, which influences both efficacy and toxicity. This compound has been shown to be a potent inhibitor of FGFR1, 2, and 3.[1][2]

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Selectivity NotesSource
E7090 (Tasurgratinib) Succinate 0.710.501.2120Highly selective for FGFR1/2/3 over FGFR4. A kinase profiling assay against 93 kinases showed inhibition of only three additional tyrosine kinases (RET, DDR2, and FLT1) with IC50 values below 10 nM.[1][2]
Pemigatinib 0.40.51.030Selective for FGFR1/2/3 over FGFR4.[3]
Infigratinib (BGJ398) 0.91.41.060Potent inhibitor of FGFR1/2/3 with less activity against FGFR4.[4]
Erdafitinib (JNJ-42756493) 1.22.53.05.7Pan-FGFR inhibitor with activity against FGFR1-4.[3]
Futibatinib (TAS-120) 3.91.31.68.3Irreversible, covalent inhibitor of FGFR1-4.[5]

Note: IC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes and is compiled from various sources.

Cellular Activity and In Vivo Efficacy

The antitumor activity of FGFR inhibitors is evaluated in cellular assays and preclinical in vivo models. E7090 has demonstrated potent anti-proliferative activity in cancer cell lines with FGFR genetic alterations and significant tumor growth inhibition in xenograft models.

Cellular Proliferation
Cell LineCancer TypeFGFR AlterationE7090 IC50 (nM)Comparator IC50 (nM)Source
SNU-16Gastric CancerFGFR2 Amplification3-[6]
NCI-H1581Lung CancerFGFR1 Amplification-PD173074: 10-20[7]
In Vivo Xenograft Models

In a mouse xenograft model using the SNU-16 human gastric cancer cell line (FGFR2 amplified), oral administration of this compound at doses of 6.25 to 50 mg/kg once daily for 14 days resulted in significant, dose-dependent tumor growth inhibition.[1] Furthermore, in a patient-derived xenograft (PDX) mouse model of cholangiocarcinoma with an FGFR2-CCDC6 fusion, the FGFR inhibitor BGJ398 (infigratinib) was shown to be superior in potency to ponatinib and dovitinib.[4]

Clinical Efficacy

Clinical trials provide the ultimate assessment of an inhibitor's therapeutic potential. Tasurgratinib has shown promising clinical activity, particularly in patients with cholangiocarcinoma harboring FGFR2 fusions.

In a phase I study, tasurgratinib demonstrated a manageable safety profile, and in the expansion part of the study, it showed good clinical efficacy in patients with cholangiocarcinoma harboring FGFR2 gene rearrangements, with five out of six patients achieving a partial response.[8] The median progression-free survival in this group was 8.26 months.[8]

Mechanisms of Action and Resistance

Understanding the mechanism of action and potential resistance pathways is crucial for the clinical development of TKIs.

FGFR Signaling Pathway

Fibroblast Growth Factors (FGFs) bind to their receptors (FGFRs), leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation, survival, and migration. FGFR TKIs act by blocking the ATP-binding site of the kinase domain, thereby inhibiting these downstream signals.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response TKI FGFR TKI (e.g., E7090) TKI->FGFR Inhibits

FGFR Signaling Pathway and TKI Inhibition.
Resistance Mechanisms

Acquired resistance to FGFR inhibitors is a significant clinical challenge. Common mechanisms include on-target secondary mutations in the FGFR kinase domain (e.g., gatekeeper mutations) and activation of bypass signaling pathways. Tasurgratinib has shown inhibitory activity against some secondary FGFR2 resistance mutations, such as N549H/K, which are known to confer resistance to other FGFR inhibitors like pemigatinib and infigratinib.[5]

Experimental Protocols

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific FGFR kinase.

Methodology:

  • Recombinant human FGFR kinase domains are used.

  • The assay is typically performed in a 96- or 384-well plate format.

  • The kinase, a specific substrate (e.g., a synthetic peptide), and ATP are incubated with varying concentrations of the test inhibitor.

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced, which correlates with kinase activity.

    • Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of an FGFR inhibitor on the growth of cancer cell lines.

Methodology:

  • Cancer cell lines with known FGFR alterations (e.g., amplification, fusion, mutation) are seeded into 96-well plates at a predetermined density.

  • After allowing the cells to adhere overnight, they are treated with a range of concentrations of the FGFR inhibitor.

  • The cells are incubated for a specified period, typically 72 hours.

  • Cell viability is measured using a colorimetric or fluorometric assay, such as:

    • MTT assay: Measures the metabolic activity of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.

    • Crystal Violet assay: Stains the DNA of adherent cells.

  • IC50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow Start Start: Select FGFR-altered and wild-type cell lines Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Treat_Cells Treat with serial dilutions of E7090 and other TKIs Seed_Cells->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Viability_Assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) Incubate->Viability_Assay Data_Analysis Analyze data and calculate IC50 values Viability_Assay->Data_Analysis Comparison Compare IC50 values to determine relative potency Data_Analysis->Comparison

Typical workflow for a cell proliferation assay.
In Vivo Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of an FGFR inhibitor.

Methodology:

  • Cell Line Selection: Choose a cancer cell line with a known FGFR alteration that has been shown to be sensitive to the inhibitor in vitro.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10⁶) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²).

  • Treatment: Once tumors reach the desired size, mice are randomized into treatment and control (vehicle) groups. The FGFR inhibitor is administered orally or via another appropriate route at different dose levels, typically once daily.

  • Efficacy Assessment: Tumor growth is monitored throughout the treatment period. Body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., pharmacodynamic studies to assess target inhibition).

  • Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of tumor growth inhibition.

Western Blot for FGFR Phosphorylation

Objective: To assess the inhibition of FGFR signaling in cells or tumor tissue.

Methodology:

  • Sample Preparation: Cells or pulverized tumor tissue are lysed in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated FGFR (p-FGFR) at a specific tyrosine residue (e.g., Tyr653/654). A separate membrane can be incubated with an antibody for total FGFR as a loading control.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the bands are visualized using an imaging system.

  • Analysis: The intensity of the p-FGFR bands is quantified and normalized to the total FGFR or a loading control protein (e.g., actin) to determine the degree of inhibition.[9][10]

Conclusion

E7090 (tasurgratinib) succinate is a potent and selective inhibitor of FGFR1, 2, and 3 with promising preclinical and clinical activity in tumors harboring FGFR alterations. Its biochemical and cellular potency is comparable to or exceeds that of other approved and investigational FGFR TKIs. Furthermore, its activity against certain resistance mutations suggests it may offer an advantage in the evolving landscape of FGFR-targeted therapies. The experimental data and protocols provided in this guide offer a framework for the continued investigation and comparison of this compound with other agents in this class, ultimately aiding in the development of more effective treatments for patients with FGFR-driven cancers.

References

cross-reactivity profiling of E7090 succinate against other tyrosine kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the kinase selectivity profile of E7090 succinate, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), against other tyrosine kinases.

This compound (tasurgratinib) is an orally available, small-molecule inhibitor targeting FGFR1, FGFR2, and FGFR3, which are key drivers in various cancers.[1][2] Understanding its selectivity is crucial for predicting both its therapeutic efficacy and potential off-target effects. This guide provides a detailed comparison of this compound's inhibitory activity against a broad panel of tyrosine kinases, supported by experimental data and detailed methodologies.

Kinase Inhibition Profile of this compound

This compound demonstrates high potency against its primary targets, with IC50 values of 0.71 nM, 0.50 nM, and 1.2 nM for FGFR1, FGFR2, and FGFR3, respectively.[3] Its activity against FGFR4 is significantly lower, with an IC50 of 120 nM. A comprehensive cross-reactivity profiling against a panel of 93 human kinases revealed a high degree of selectivity.[3][4] Notably, besides the FGFR family, only three other tyrosine kinases—RET, DDR2, and FLT1—were inhibited with an IC50 value below 10 nM.[5]

The following table summarizes the inhibitory activity of this compound against its primary targets and selected off-targets.

Kinase TargetIC50 (nM)
FGFR1 0.71
FGFR2 0.50
FGFR3 1.2
FGFR4120
RET<10
DDR2<10
FLT1 (VEGFR1)<10

Table 1: Inhibitory Potency (IC50) of this compound against selected Tyrosine Kinases. Data compiled from publicly available research.[3][5]

Experimental Protocols

The determination of the kinase inhibitory activity of this compound was performed using a biochemical kinase inhibition assay. The following is a detailed description of the methodology employed.

Cell-Free Kinase Inhibition Assay

A cell-free kinase inhibition assay was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of 93 human kinases. This type of assay measures the direct effect of the compound on the enzymatic activity of purified kinases.

Materials:

  • This compound

  • Purified recombinant human kinases

  • ATP (Adenosine triphosphate)

  • Specific peptide substrates for each kinase

  • Assay buffer

  • Detection reagents

Procedure:

  • Compound Preparation: this compound was serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations.

  • Kinase Reaction: The kinase reactions were performed in a 384-well plate format. Each well contained the purified kinase, the specific peptide substrate, and ATP in an appropriate assay buffer.

  • Inhibition: this compound at various concentrations was added to the reaction wells. Control wells containing DMSO without the inhibitor were included to determine the 100% kinase activity.

  • Incubation: The reaction plates were incubated at a controlled temperature to allow the kinase to phosphorylate its substrate.

  • Detection: Following incubation, a detection reagent was added to quantify the amount of phosphorylated substrate. The specific detection method was not detailed in the available resources, but commonly used methods include radiometric assays (measuring incorporation of 32P-ATP or 33P-ATP) or fluorescence/luminescence-based assays that measure the product or ATP consumption.

  • Data Analysis: The signal from each well was measured using a plate reader. The percentage of kinase inhibition was calculated relative to the DMSO control. The IC50 values were then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Below is a diagram illustrating the general workflow for a biochemical kinase inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (this compound) Inhibition Addition of this compound Compound_Prep->Inhibition Kinase_Prep Kinase & Substrate Preparation Reaction_Setup Reaction Setup in Plate (Kinase, Substrate, ATP) Kinase_Prep->Reaction_Setup Reaction_Setup->Inhibition Incubation Incubation Inhibition->Incubation Detection Signal Detection (Phosphorylation) Incubation->Detection Data_Processing Data Processing (% Inhibition) Detection->Data_Processing IC50_Calc IC50 Determination Data_Processing->IC50_Calc

Caption: Workflow of a typical biochemical kinase inhibition assay.

Signaling Pathway Context

This compound primarily targets the FGFR signaling pathway. Aberrant activation of this pathway, through mutations, amplifications, or fusions of the FGFR genes, is implicated in the development and progression of various cancers. By inhibiting FGFR1, 2, and 3, this compound can block downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, thereby inhibiting tumor cell proliferation, survival, and angiogenesis. The high selectivity of this compound for FGFRs over other tyrosine kinases is a desirable characteristic, as it may lead to a more favorable safety profile with fewer off-target side effects.

The following diagram illustrates the targeted FGFR signaling pathway and the point of inhibition by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR (1, 2, 3) FGF->FGFR RAS_RAF_MEK RAS-RAF-MEK Pathway FGFR->RAS_RAF_MEK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT ERK ERK RAS_RAF_MEK->ERK mTOR mTOR PI3K_AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression mTOR->Gene_Expression E7090 This compound E7090->FGFR Inhibition

Caption: Inhibition of the FGFR signaling pathway by this compound.

References

Confirming E7090 Succinate's Target Engagement in Tumor Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to confirm target engagement of E7090 succinate (tasurgratinib) in tumor tissues, supported by experimental data.

This compound, a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, has emerged as a promising therapeutic agent for cancers harboring FGFR gene alterations.[1][2] Its mechanism of action involves the inhibition of FGFR tyrosine kinase activity, thereby disrupting downstream signaling pathways crucial for tumor cell proliferation and survival.[3][4] This guide delves into the experimental approaches used to verify that this compound effectively engages its intended targets within the tumor microenvironment.

Comparison of Target Engagement Methodologies

Confirming that a drug binds to its intended target in a complex biological system is a critical step in drug development. For this compound, various methods can be employed to demonstrate target engagement in tumor tissues. Below is a comparison of key experimental approaches.

MethodologyPrincipleAdvantagesDisadvantages
Western Blotting for Phospho-FGFR Measures the phosphorylation status of FGFR, a direct indicator of kinase activity. Inhibition of phosphorylation signifies target engagement.Direct, quantitative, widely used, and provides information on downstream signaling.Requires tumor biopsies, antibody specificity is crucial, and may not be suitable for high-throughput screening.
Immunohistochemistry (IHC) for Phospho-FGFR Visualizes the localization and extent of phosphorylated FGFR within the tumor tissue architecture.Provides spatial information about target engagement within the tumor, and is semi-quantitative.Less quantitative than Western blotting, and is subject to variability in staining and interpretation.
Pharmacodynamic (PD) Biomarker Analysis (e.g., plasma FGF23) Measures downstream biomarkers that are regulated by FGFR signaling. Elevated plasma FGF23 levels are an indicator of FGFR inhibition.[4]Minimally invasive (blood sample), allows for repeated measurements over time, and can be used to guide dosing.[4]Indirect measure of target engagement, and biomarker levels can be influenced by other factors.
Cellular Thermal Shift Assay (CETSA) Based on the principle that drug binding stabilizes the target protein, leading to a higher melting temperature.Can be performed in intact cells and tissues, and provides direct evidence of physical binding.Technically challenging, requires specialized equipment, and may not be applicable to all targets.
In Vivo Xenograft Models Human tumor cells are implanted in immunocompromised mice, which are then treated with the drug to assess tumor growth inhibition and target modulation.Provides efficacy data in a living organism, and allows for correlation of target engagement with anti-tumor activity.Animal models may not fully recapitulate human disease, and are costly and time-consuming.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and comparison.

Western Blotting for Phospho-FGFR
  • Tumor Lysate Preparation: Tumor biopsies are homogenized in lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FGFR (e.g., p-FGFR Y653/654) and total FGFR. Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.[4]

  • Densitometry Analysis: The intensity of the bands corresponding to phospho-FGFR and total FGFR is quantified to determine the extent of phosphorylation inhibition.[5]

Pharmacodynamic Biomarker Analysis: Plasma FGF23 Measurement
  • Sample Collection: Blood samples are collected from patients or animal models at specified time points before and after this compound administration.

  • Plasma Preparation: Plasma is separated from whole blood by centrifugation.

  • ELISA Assay: Plasma FGF23 levels are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Changes in plasma FGF23 levels over time are analyzed to assess the pharmacodynamic effect of this compound.[4]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

E7090_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2α FGFR->FRS2 Phosphorylates E7090 This compound E7090->FGFR Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FRS2->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Western_Blot_Workflow Tumor_Biopsy Tumor Biopsy Lysis Homogenization & Lysis Tumor_Biopsy->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-FGFR, total FGFR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis PD_Biomarker_Workflow Blood_Collection Blood Sample Collection (Pre- and Post-Dose) Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation ELISA FGF23 ELISA Plasma_Separation->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis

References

Assessing the Selectivity of E7090 Succinate Against FGFR4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase inhibitor E7090 succinate's selectivity against Fibroblast Growth Factor Receptor 4 (FGFR4) relative to other FGFR family members and alternative FGFR inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate an objective assessment.

Executive Summary

This compound is a potent, orally available inhibitor of FGFR1, -2, and -3.[1] While it demonstrates high efficacy against these family members, its inhibitory activity against FGFR4 is significantly lower, positioning it as a selective FGFR1/2/3 inhibitor rather than a pan-FGFR or FGFR4-selective inhibitor. This guide compares the selectivity profile of this compound with that of selective FGFR4 inhibitors (BLU-9931, FGF401) and other pan-FGFR inhibitors (Infigratinib, Erdafitinib, Pemigatinib) to provide a clear perspective on its potential applications in research and drug development.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other relevant FGFR inhibitors against the four members of the FGFR family. Lower IC50 values indicate higher potency.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Selectivity ProfileReference(s)
This compound 0.710.501.2120FGFR1/2/3 selective[2][3]
BLU-9931 5914931503FGFR4 selective[4][5][6][7]
FGF401 (Roblitinib) >10,000>10,000>10,0001.9 - 2.4FGFR4 selective[8][9][10][11]
Infigratinib 1.11.02.061Pan-FGFR (FGFR1/2/3 > FGFR4)[12][13][14]
Erdafitinib 1.22.53.05.7Pan-FGFR[15]
Pemigatinib 0.40.51.030Pan-FGFR (FGFR1/2/3 > FGFR4)[16]

Disclaimer: The IC50 values presented are sourced from different studies and may not be directly comparable due to variations in experimental conditions. This table is intended for illustrative purposes to highlight the relative selectivity profiles.

Mandatory Visualization

FGFR Signaling Pathway

The diagram below illustrates the canonical signaling cascade initiated by the activation of Fibroblast Growth Factor Receptors (FGFRs). Upon ligand binding, FGFRs dimerize and autophosphorylate, leading to the recruitment of adaptor proteins and the activation of downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P_FGFR p-FGFR FGFR->P_FGFR Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 Recruits & Phosphorylates PI3K PI3K P_FGFR->PI3K PLCg PLCγ P_FGFR->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca PKC->Proliferation Ca->Proliferation

Caption: Simplified FGFR signaling cascade.

Experimental Workflow: In Vitro Kinase Assay

This workflow outlines the general steps for assessing the inhibitory activity of a compound against a specific FGFR kinase in a cell-free system.

In_Vitro_Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant FGFR Kinase - Kinase Buffer - ATP - Substrate (e.g., Poly(E,Y)4:1) - Test Compound (e.g., E7090) start->reagents plate Plate Kinase Reaction: Add Kinase, Buffer, and Test Compound to a microplate well reagents->plate initiate Initiate Reaction: Add ATP and Substrate plate->initiate incubate Incubate at Room Temperature (e.g., 60 minutes) initiate->incubate stop Stop Reaction (e.g., add ADP-Glo™ Reagent) incubate->stop detect Detect Signal: Add Kinase Detection Reagent and measure luminescence stop->detect analyze Data Analysis: Calculate % inhibition and determine IC50 detect->analyze end End analyze->end

Caption: In Vitro Kinase Assay Workflow.

Experimental Protocols

In Vitro FGFR Kinase Inhibition Assay

This protocol is a generalized procedure for determining the IC50 value of an inhibitor against a recombinant FGFR kinase.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • ATP solution

  • Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations.

  • Reaction Setup: In each well of the microplate, add the following in order:

    • Kinase Assay Buffer

    • Diluted test inhibitor (or DMSO for control wells)

    • Recombinant FGFR enzyme

  • Initiation of Reaction: Add a mixture of ATP and the substrate to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific FGFR enzyme.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based FGFR Phosphorylation Assay (Western Blot)

This protocol describes how to assess the ability of an inhibitor to block FGFR phosphorylation in a cellular context.

Materials:

  • Cancer cell line with known FGFR activation (e.g., SNU-16 for FGFR2 amplification)

  • Cell culture medium and supplements

  • Test inhibitor (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-FGFR (e.g., p-FGFR Y653/654), anti-total FGFR, and a loading control antibody (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in multi-well plates and allow them to adhere and grow.

    • Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.

    • Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 1-4 hours).

    • For some cell lines, stimulate with the appropriate FGF ligand for a short period (e.g., 10-15 minutes) before lysis to induce FGFR phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and then lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-FGFR overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with antibodies for total FGFR and the loading control to ensure equal protein loading.

    • Quantify the band intensities and normalize the phospho-FGFR signal to the total FGFR and loading control signals.

    • Determine the concentration of the inhibitor that causes a 50% reduction in FGFR phosphorylation.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines a method to evaluate the effect of an inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test inhibitor (e.g., this compound)

  • 96-well clear-bottom or opaque-walled microplates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or a detergent-based solution) OR CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement:

    • MTT Assay:

      • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

      • Add the solubilization solution to dissolve the formazan crystals.

      • Measure the absorbance at a wavelength of 570 nm.

    • CellTiter-Glo® Assay:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

      • Add the CellTiter-Glo® reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure the luminescence.

  • Data Analysis:

    • Subtract the background reading from all measurements.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC50 value.

References

A Comparative Analysis of E7090 Succinate's Residence Time with Type I and Type II Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetic properties of a drug candidate, such as its residence time on its target, is crucial for predicting its efficacy and duration of action. This guide provides a detailed comparison of the residence time of E7090 succinate (tasurgratinib), a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR), with representative type I and type II kinase inhibitors.

This compound is an orally available and selective inhibitor of the tyrosine kinase activities of FGFR1, -2, and -3.[1] It has demonstrated potent antitumor activity in preclinical models.[1][2] The kinetic interaction of this compound with its target, particularly its residence time, offers insights into its pharmacological profile.

Understanding Kinase Inhibitor Types

Kinase inhibitors are broadly classified based on their binding mode to the target kinase. Type I and Type II inhibitors are two of the most common classes.

  • Type I Inhibitors: These inhibitors bind to the active conformation of the kinase, competing with ATP for the binding site. They are often characterized by rapid association and dissociation kinetics.

  • Type II Inhibitors: These inhibitors bind to the inactive conformation of the kinase, often extending into an allosteric pocket adjacent to the ATP-binding site. This generally leads to slower dissociation rates and longer residence times compared to type I inhibitors.

Kinetic analysis of this compound's interaction with FGFR1 tyrosine kinase revealed that its association was more rapid than the type II inhibitor ponatinib, and its dissociation was slower, resulting in a longer residence time than the type I inhibitor AZD4547.[1] This suggests that the kinetics of this compound are more akin to what has been described for type V inhibitors.[1][2]

Quantitative Comparison of Residence Time

The following table summarizes the kinetic parameters and residence times of this compound, a type I inhibitor (AZD4547), and a type II inhibitor (ponatinib) for FGFR1.

InhibitorTypeTargetkon (M-1s-1)koff (s-1)Residence Time (minutes)
This compound Type V-likeFGFR13.4 x 1058.8 x 10-419
AZD4547 Type IFGFR1Not ReportedNot Reported7
Ponatinib Type IIFGFR1Not ReportedNot ReportedNot explicitly stated, but implied to be longer than E7090

Data sourced from a study by Miyano et al., 2016.[2]

Experimental Protocols

The kinetic parameters, including the residence time, were determined using the Proteros reporter displacement assay.[2]

Proteros Reporter Displacement Assay:

This assay is a fluorescence-based method used to measure the binding kinetics of a test compound to a target protein.

  • Assay Principle: A fluorescently labeled "reporter" ligand with a known affinity and kinetic profile for the target kinase is used. The displacement of this reporter by a test compound is monitored over time.

  • Association Rate (kon): The target kinase and the reporter ligand are pre-incubated to form a complex. The test compound is then added, and the rate at which the reporter is displaced is measured. This displacement rate is proportional to the association rate of the test compound.

  • Dissociation Rate (koff): The test compound is pre-incubated with the target kinase to allow for binding. A high concentration of the reporter ligand is then added. The rate at which the test compound dissociates from the kinase, allowing the reporter to bind, is measured. The inverse of the dissociation rate (1/koff) gives the residence time.

  • Data Analysis: The changes in fluorescence signal over time are fitted to kinetic models to calculate the association (kon) and dissociation (koff) rate constants.

Visualizing Kinase Inhibitor Binding and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams visualize the different binding modes of kinase inhibitors and the workflow of a residence time experiment.

G Binding Modes of Type I and Type II Kinase Inhibitors cluster_0 Type I Inhibitor cluster_1 Type II Inhibitor Active Kinase Active Kinase Type I Bound Type I Bound Active Kinase->Type I Bound Binds to active form Type I Bound->Active Kinase Rapid dissociation Inactive Kinase Inactive Kinase Type II Bound Type II Bound Inactive Kinase->Type II Bound Binds to inactive form Type II Bound->Inactive Kinase Slow dissociation

Caption: Binding mechanisms of Type I and Type II kinase inhibitors.

G Workflow for Residence Time Determination cluster_kon Association Rate (kon) cluster_koff Dissociation Rate (koff) Pre-incubate Kinase + Reporter Pre-incubate Kinase + Reporter Add Test Compound Add Test Compound Pre-incubate Kinase + Reporter->Add Test Compound Measure Reporter Displacement Measure Reporter Displacement Add Test Compound->Measure Reporter Displacement Calculate kon Calculate kon Measure Reporter Displacement->Calculate kon Pre-incubate Kinase + Test Compound Pre-incubate Kinase + Test Compound Add Excess Reporter Add Excess Reporter Pre-incubate Kinase + Test Compound->Add Excess Reporter Measure Reporter Binding Measure Reporter Binding Add Excess Reporter->Measure Reporter Binding Calculate koff Calculate koff Measure Reporter Binding->Calculate koff Calculate Residence Time (1/koff) Calculate Residence Time (1/koff) Calculate koff->Calculate Residence Time (1/koff)

Caption: Experimental workflow for determining inhibitor residence time.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of E7090 Succinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive overview of the proper disposal procedures for the potent FGFR inhibitor, E7090 succinate, ensuring laboratory safety and regulatory compliance.

This compound is a potent, orally available, and selective inhibitor of FGFR1, FGFR2, and FGFR3 tyrosine kinases, currently under investigation for its antitumor activities.[1] As with any potent, investigational compound, adherence to strict disposal protocols is paramount to ensure the safety of laboratory personnel and the environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive framework for its proper disposal based on general best practices for potent pharmaceutical compounds used in research.

Key Characteristics of this compound

The following table summarizes the essential information for this compound, also known as tasurgratinib succinate.

PropertyDescription
Chemical Name 5-({2-[({4-[1-(2-Hydroxyethyl)piperidin-4-yl]phenyl}carbonyl)amino]pyridin-4-yl}oxy)-6-(2-methoxyethoxy)-N-methyl-1H-indole-1-carboxamide butanedioate (2:3)
Function Potent and selective inhibitor of FGFR1, FGFR2, and FGFR3 tyrosine kinases.
Use Investigational anticancer agent for research and clinical trials.
Physical Form Typically a solid powder.
Storage Solid Powder: -20°C for 12 months; 4°C for 6 months. In Solvent: -80°C for 6 months; -20°C for 6 months.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound should be managed as a hazardous waste stream, in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable regulations.[2][3]

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:

  • Safety goggles or face shield

  • Chemical-resistant gloves

  • Lab coat or protective suit

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder, as well as any grossly contaminated items (e.g., weighing boats, contaminated wipes), in a dedicated, clearly labeled hazardous waste container.

    • The container should be compatible with the chemical properties of the compound.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste:

    • Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

3. Labeling of Waste Containers:

  • All waste containers must be labeled with a "HAZARDOUS WASTE" label.[4]

  • The label must include:

    • The full chemical name: "this compound" or "Tasurgratinib succinate".

    • The concentration and quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator and the laboratory contact information.[4]

4. Storage of Hazardous Waste:

  • Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • The SAA should be a secure area, away from general laboratory traffic, and ideally in secondary containment.

5. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • EHS will coordinate with a licensed hazardous waste vendor for the final disposal, which is typically high-temperature incineration.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

E7090_Disposal_Workflow start Start: this compound for Disposal assess_form Assess Physical Form start->assess_form solid_waste Solid Waste (Powder, Contaminated Items) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_form->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) assess_form->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container for Hazardous Waste sharps_waste->collect_sharps store_saa Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa collect_sharps->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_saa->contact_ehs final_disposal Final Disposal via Licensed Vendor (Incineration) contact_ehs->final_disposal

Caption: Workflow for the proper disposal of this compound.

Experimental Protocols

As this compound is an investigational compound, specific experimental protocols involving its use are proprietary to the conducting research institutions. However, general laboratory procedures for handling potent compounds should be strictly followed. This includes the use of a chemical fume hood or other ventilated enclosure during weighing and solution preparation to minimize inhalation exposure. Any spills should be immediately cleaned up following established laboratory protocols for potent compounds, which may involve the use of a deactivating solution if one is known and available.

By adhering to these rigorous disposal procedures, researchers and laboratory personnel can mitigate the risks associated with handling this potent investigational drug, ensuring a safe working environment and responsible environmental stewardship.

References

Essential Safety and Logistics for Handling E7090 Succinate

Author: BenchChem Technical Support Team. Date: November 2025

E7090 succinate, also known as tasurgratinib, is a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs) with antineoplastic properties.[1][2][3] As a potent compound intended for cancer research and therapy, meticulous handling and disposal procedures are imperative to ensure the safety of laboratory personnel and the environment. This guide provides essential, step-by-step safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Given the potent nature of this compound and its classification as an antineoplastic agent, a comprehensive PPE strategy is required to prevent inhalation, dermal, and ocular exposure.[4] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety goggles with side-shields or face shieldMust be worn at all times in the laboratory to protect against splashes and airborne particles.
Hand Protection Double chemotherapy-rated glovesTwo pairs of gloves tested to ASTM D6978 standards should be worn, especially when handling the solid compound and preparing stock solutions.[5][6]
Body Protection Impervious laboratory coat or gownShould be long-sleeved with a closed front and be resistant to chemical permeation.
Respiratory Protection N95 or higher-rated respiratorRecommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent aerosol inhalation.[7]

Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound, particularly the weighing of the solid compound and the preparation of stock solutions, must be conducted in a designated area within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize exposure.[7]

  • Preparation of Workspace: Cover the work surface with absorbent, plastic-backed paper. Ensure all necessary equipment, including a dedicated and calibrated analytical balance, is inside the fume hood or BSC.[8]

  • Donning PPE: Before entering the designated handling area, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.

  • Weighing the Compound: Handle the container with care to avoid generating dust. Use a weigh boat to minimize spills.[8] Avoid pouring the powder directly from the bottle to prevent accumulation on the container threads.[8]

  • Preparing Solutions: When dissolving the compound, add the solvent slowly to the solid to prevent splashing. Ensure all solutions are clearly labeled with the compound name, concentration, date, and user's initials.

  • Decontamination: After handling, decontaminate all surfaces and equipment. A standard procedure such as wet cleaning should be employed to avoid the aerosolization of any spilled powder.[8]

Disposal Plan: Hazardous Waste Management

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines.[9][10]

Waste TypeDisposal ContainerDisposal Procedure
Solid this compound Labeled hazardous waste containerCollect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Labware (e.g., weigh boats, tips) Yellow trace chemotherapy waste containerDispose of in a designated container for trace chemotherapy waste.
Contaminated PPE (e.g., gloves, gown) Yellow trace chemotherapy waste containerAll disposable PPE used while handling the compound should be disposed of as trace chemotherapy waste.
Liquid Waste (e.g., unused solutions) Labeled hazardous liquid waste containerCollect in a compatible, leak-proof container. Do not mix with other chemical waste streams.[10]
Sharps (e.g., needles, syringes) Black RCRA-regulated sharps containerIf the syringe contains any residual drug, it must be disposed of as hazardous chemical waste in a designated sharps container.

Note: Never dispose of this compound or contaminated materials in the regular trash or down the sewer.[10][11]

Experimental Workflow for Safe Handling of this compound

G Experimental Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_workspace Prepare Workspace in Fume Hood/BSC don_ppe Don Appropriate PPE prep_workspace->don_ppe weigh_compound Weigh Solid Compound don_ppe->weigh_compound prepare_solution Prepare Stock/Working Solutions weigh_compound->prepare_solution decontaminate Decontaminate Workspace & Equipment prepare_solution->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.